molecular formula C17H15NO B8555282 1-Phenethyl-1H-indole-3-carbaldehyde

1-Phenethyl-1H-indole-3-carbaldehyde

Cat. No.: B8555282
M. Wt: 249.31 g/mol
InChI Key: VVAIHYXWETWVFI-UHFFFAOYSA-N
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Description

1-Phenethyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C17H15NO and its molecular weight is 249.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

1-(2-phenylethyl)indole-3-carbaldehyde

InChI

InChI=1S/C17H15NO/c19-13-15-12-18(17-9-5-4-8-16(15)17)11-10-14-6-2-1-3-7-14/h1-9,12-13H,10-11H2

InChI Key

VVAIHYXWETWVFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(C3=CC=CC=C32)C=O

Origin of Product

United States

Foundational & Exploratory

1-Phenethyl-1H-indole-3-carbaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-Phenethyl-1H-indole-3-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenethyl-1H-indole-3-carbaldehyde is a key heterocyclic scaffold and a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The indole-3-carboxaldehyde moiety is a cornerstone in medicinal chemistry, appearing in compounds with potential antimicrobial, antioxidant, and anticancer properties.[1][2] This guide provides a comprehensive technical overview of the primary synthetic pathways to 1-phenethyl-1H-indole-3-carbaldehyde, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. We will explore two principal retrosynthetic disconnections: N-alkylation of a pre-formed indole-3-carbaldehyde and the formylation of a 1-phenethylindole precursor, with a deep dive into the Vilsmeier-Haack reaction.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 1-phenethyl-1H-indole-3-carbaldehyde can be approached from two logical and well-established retrosynthetic pathways. The choice between these pathways depends on factors such as starting material availability, scalability, and desired reaction conditions.

G cluster_target Target Molecule cluster_pathways Retrosynthetic Pathways cluster_sm Starting Materials TM 1-Phenethyl-1H-indole-3-carbaldehyde P1 Pathway 1: N-Alkylation TM->P1 C-N bond disconnection P2 Pathway 2: Formylation TM->P2 C-C bond disconnection SM1a Indole-3-carbaldehyde P1->SM1a SM1b Phenethyl Halide P1->SM1b SM2a 1-Phenethylindole P2->SM2a SM2b Formylating Agent (Vilsmeier Reagent) P2->SM2b

Caption: Retrosynthetic analysis of the target molecule.

  • Pathway 1 (C-N Disconnection): This route involves the direct N-alkylation of commercially available indole-3-carbaldehyde with a phenethyl electrophile, such as (2-bromoethyl)benzene. This is a direct and often straightforward approach.

  • Pathway 2 (C-C Disconnection): This two-step strategy first involves the N-alkylation of indole to form 1-phenethylindole, followed by the introduction of the formyl (-CHO) group at the C3 position. The Vilsmeier-Haack reaction is the most efficient and widely used method for this formylation step.[3]

Pathway 1: N-Alkylation of Indole-3-carbaldehyde

This pathway is conceptually the most direct route to the target molecule. The core of this method lies in the deprotonation of the indole nitrogen, which, while weakly acidic, can be converted into a potent nucleophile (the indolate anion) by a suitable base. This anion then readily participates in a nucleophilic substitution (SN2) reaction with an appropriate phenethyl halide.

Mechanistic Principle & Causality

The N-H proton of the indole ring is not highly acidic, but in the presence of a moderately strong base (e.g., potassium carbonate, sodium hydride), it can be abstracted. The resulting indolate anion is a powerful nucleophile that attacks the electrophilic carbon of the phenethyl halide, displacing the halide and forming the desired C-N bond. The choice of base and solvent is critical; polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the cation of the base without deactivating the nucleophile. For improved efficiency, particularly with less reactive halides, a phase-transfer catalyst (PTC) such as tetra-n-butylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBAC) can be employed to facilitate the transport of the indolate anion into the organic phase.[4]

G cluster_workflow N-Alkylation Workflow Start Indole-3-carbaldehyde + Phenethyl Bromide Step1 Add Base (e.g., K₂CO₃) & Solvent (e.g., DMF) Start->Step1 Step2 Heat Reaction Mixture (e.g., 60-80°C) Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Step5 Purification (Crystallization/Chromatography) Step4->Step5 End 1-Phenethyl-1H-indole-3-carbaldehyde Step5->End

Caption: General workflow for N-alkylation.

Experimental Protocol

Materials:

  • Indole-3-carbaldehyde

  • (2-Bromoethyl)benzene (Phenethyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-3-carbaldehyde (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask.

  • Introduce anhydrous DMF via syringe to dissolve the starting material.

  • To this stirring suspension, add (2-bromoethyl)benzene (1.1 - 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield the pure product.

Quantitative Data Summary

The N-alkylation of indole-3-carbaldehydes is generally efficient. The table below summarizes typical conditions.

Starting MaterialAlkylating AgentBaseSolventCatalystTemperature (°C)Yield (%)
Indole-3-carbaldehydeVarious Alkyl HalidesK₂CO₃AcetonitrileTEBACRoom TempGood
Indole-3-carbaldehydeDihalidesK₂CO₃DMFNoneNot specifiedModerate

(Data synthesized from general procedures described in sources[4][5])

Pathway 2: Vilsmeier-Haack Formylation of 1-Phenethylindole

This classic and robust pathway first requires the synthesis of the 1-phenethylindole intermediate, which is then subjected to formylation. The Vilsmeier-Haack reaction is the gold standard for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings like indole.[3][6]

Step A: Synthesis of 1-Phenethylindole

The synthesis of the 1-phenethylindole precursor follows the same N-alkylation protocol described in Pathway 1, with the simpler and more readily available indole as the starting material.

Step B: Vilsmeier-Haack Formylation

Mechanistic Principle & Causality: The reaction proceeds via the in-situ formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent , from DMF and phosphorus oxychloride (POCl₃).[6][7][8] The indole ring, being highly electron-rich, acts as a nucleophile. The C3 position is the most nucleophilic site (approximately 10¹³ times more reactive than benzene) and attacks the electrophilic carbon of the Vilsmeier reagent.[9] This electrophilic aromatic substitution leads to an iminium intermediate, which is stable until it is hydrolyzed during the aqueous workup phase to liberate the final aldehyde product.[6]

G cluster_reagent 1. Vilsmeier Reagent Formation cluster_reaction 2. Electrophilic Substitution & Hydrolysis DMF DMF VR Vilsmeier Reagent (Chloroiminium ion) DMF->VR POCl3 POCl₃ POCl3->VR Attack Nucleophilic Attack (at C3 position) VR->Attack Indole 1-Phenethylindole Indole->Attack Intermediate Iminium Intermediate Attack->Intermediate Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Product 1-Phenethyl-1H-indole-3-carbaldehyde Workup->Product

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol

Materials:

  • 1-Phenethylindole

  • N,N-Dimethylformamide (DMF), anhydrous and freshly distilled

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice-salt bath to 0 °C. Slowly add POCl₃ (1.2 - 1.5 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.[3][6] Stir the resulting yellow solution for 30 minutes at this temperature.

  • Formylation Reaction: Prepare a solution of 1-phenethylindole (1.0 eq) in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, again keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature, then heat to 85-95 °C and maintain for 5-8 hours.[6] Monitor the reaction by TLC.

  • Workup and Isolation: Cool the reaction mixture and carefully pour it onto a large amount of crushed ice with stirring.

  • Make the solution strongly basic by slowly adding a cold NaOH solution.

  • A precipitate of the product should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.[6]

  • If no precipitate forms, extract the aqueous mixture with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary

The Vilsmeier-Haack reaction is renowned for its high yields in the formylation of indoles.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[6]
4-MethylindolePOCl₃, DMF0 to 85890[6]
6-ChloroindolePOCl₃, DMFRoom Temp to 90891[10]
6-MethylindolePOCl₃, DMFRoom Temp to 90889[10]

Comparative Analysis and Conclusion

FeaturePathway 1: N-AlkylationPathway 2: Vilsmeier-Haack Formylation
Number of Steps 12 (N-alkylation followed by formylation)
Key Reagents Indole-3-carbaldehyde, Base (K₂CO₃), Phenethyl HalideIndole, Phenethyl Halide, POCl₃, DMF
Reagent Hazards Generally moderate; uses standard bases and solvents.High; POCl₃ is highly corrosive and moisture-sensitive.[3][11]
Yield Typically good to excellent.Often excellent, frequently >90%.[6][10]
Scalability More straightforward for scaling due to milder reagents.Requires stringent engineering controls for large-scale use.
Starting Material Cost Indole-3-carbaldehyde is more expensive than indole.Indole is a cheaper commodity chemical.

For laboratory-scale synthesis where expediency and milder conditions are prioritized, Pathway 1 (N-Alkylation) is an excellent choice, provided indole-3-carbaldehyde is readily available.

For larger-scale production or when cost-effectiveness is paramount, Pathway 2 (Vilsmeier-Haack Formylation) is superior. Despite being a two-step process involving hazardous reagents, it starts from the inexpensive feedstock indole and consistently delivers very high yields, making it a more atom- and cost-economical route overall. The Vilsmeier-Haack reaction remains one of the most reliable and efficient methods for preparing indole-3-carboxaldehydes.[3]

Product Characterization

The final product, 1-phenethyl-1H-indole-3-carbaldehyde, should be characterized using standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) around δ 9.9-10.1 ppm. The proton at the C2 position of the indole ring will appear as a singlet. Signals corresponding to the phenethyl group (two triplets for the -CH₂-CH₂- moiety) and the aromatic protons on both the indole and phenyl rings will be present in their expected regions.[10][12]

  • ¹³C NMR: The aldehyde carbon will have a characteristic signal downfield, around δ 185 ppm.[10]

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde will be prominent, typically in the range of 1640-1680 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₁₇H₁₅NO, M.W. = 249.31 g/mol ) should be observed.

References

  • Desarbre, E., & Merour, J. (1995). Heterocycles, 41(9), 1987-1998. via chemicalbook.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

  • ResearchGate. Synthesis of N-alkyl/aralkyl derivatives of indole-3-aldehydes using TEBAC as phase transfer catalyst. [Link]

  • Zhu, Y. R., et al. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett. [Link]

  • Indian Journal of Chemistry. Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Link]

  • Redamala, R., et al. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. [Link]

  • PubChem. 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl-. [Link]

  • The Royal Society of Chemistry. (2022). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • National Center for Biotechnology Information. 1H-Indole-3-carbaldehyde. [Link]

  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • National Center for Biotechnology Information. (2017). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its synthetic applications. [Link]

  • ResearchGate. (2024). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. [Link]

  • PubMed. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. [Link]

  • ECHA. 2-phenyl-1H-indole-3-carbaldehyde. [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. [Link]

Sources

1-Phenethyl-1H-indole-3-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 1-Phenethyl-1H-indole-3-carbaldehyde , structured for researchers and drug development professionals.

Chemical Identity, Synthesis, and Medicinal Chemistry Applications

Executive Summary

1-Phenethyl-1H-indole-3-carbaldehyde (also known as 1-phenethylindole-3-carboxaldehyde) is a pivotal synthetic intermediate in the development of indole-based pharmaceuticals and bioactive ligands. Structurally, it consists of an indole core functionalized with a formyl group at the C3 position and a phenethyl group at the N1 position.

This compound serves as a critical scaffold for:

  • Synthetic Cannabinoids: A precursor for JWH-type analogues where the N-alkyl chain is modified to a phenethyl moiety to probe structure-activity relationships (SAR) at the CB1/CB2 receptors.

  • Tryptamine Synthesis: A starting material for the synthesis of N-substituted tryptamines via Henry reaction and subsequent reduction.[1]

  • Bioactive Schiff Bases: A platform for generating thiosemicarbazone and hydrazone ligands with potent antioxidant and antimicrobial profiles.

Chemical Identity & Structural Analysis[2][3]

PropertyDescription
IUPAC Name 1-(2-Phenylethyl)-1H-indole-3-carbaldehyde
Common Names 1-Phenethylindole-3-carboxaldehyde; N-Phenethyl-3-formylindole
Molecular Formula C₁₇H₁₅NO
Molecular Weight 249.31 g/mol
Appearance Pale yellow to yellow solid
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water
SMILES O=Cc1cn(CCc2ccccc2)c3ccccc13
InChI Key Predicted based on structure:[2][3][4]InChI=1S/C17H15NO/c19-11-15-12-18(10-9-13-7-3-1-4-8-13)17-6-2-5-16(15)17/h1-8,11-12H,9-10H2
Structural Significance

The C3-formyl group acts as a versatile electrophilic handle for chain extension (e.g., Knoevenagel, Wittig, Henry reactions). The N1-phenethyl group provides lipophilic bulk, often enhancing the binding affinity of the final molecule to G-protein coupled receptors (GPCRs) by interacting with hydrophobic pockets (e.g., aromatic stacking in the CB1 receptor).

Synthetic Pathways[3][6][7]

Two primary validated pathways exist for the synthesis of this compound. Method A is preferred for laboratory-scale preparation due to the commercial availability of the starting material.

Method A: N-Alkylation of Indole-3-carboxaldehyde (Preferred)

This method utilizes the acidity of the indole N-H proton (pKa ~16) to introduce the phenethyl group via nucleophilic substitution.

Reagents: Indole-3-carboxaldehyde, (2-Bromoethyl)benzene, Base (NaH or K₂CO₃), Solvent (DMF or DMSO).

Protocol:

  • Activation: Charge a flame-dried round-bottom flask with Indole-3-carboxaldehyde (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C under N₂ atmosphere. Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv) portion-wise. Stir for 30 minutes until H₂ evolution ceases and the solution turns clear/reddish.

  • Alkylation: Add (2-Bromoethyl)benzene (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with ice-water. Extract with Ethyl Acetate (3x).[5] Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol or purify via column chromatography (SiO₂, Hexane/EtOAc gradient) to yield a yellow solid.

Method B: Vilsmeier-Haack Formylation of 1-Phenethylindole

This method is useful if 1-phenethylindole is already available or if C3-regioselectivity needs to be strictly controlled in the presence of sensitive groups.

Protocol:

  • Dissolve 1-phenethylindole in DMF.

  • Add POCl₃ dropwise at 0°C (forming the Vilsmeier reagent in situ).

  • Heat to 80°C for 2 hours.

  • Hydrolyze the intermediate iminium salt with aqueous Sodium Acetate or NaOH to release the aldehyde.

Synthesis Workflow Diagram

SynthesisPathways Start1 Indole-3-carboxaldehyde Intermediate1 N-Deprotonation (Indolyl Anion) Start1->Intermediate1 Base (0°C) Reagent1 Phenethyl Bromide (NaH/DMF) Reagent1->Intermediate1 Product 1-Phenethyl-1H-indole- 3-carbaldehyde Intermediate1->Product SN2 Alkylation Start2 1-Phenethylindole Start2->Product Formylation (80°C) Reagent2 POCl3 / DMF (Vilsmeier-Haack) Reagent2->Product

Caption: Dual synthetic pathways for 1-Phenethyl-1H-indole-3-carbaldehyde via N-alkylation (top) or C3-formylation (bottom).

Chemical Reactivity & Derivatization[1][3][7]

The chemical utility of 1-phenethyl-1H-indole-3-carbaldehyde lies in the orthogonal reactivity of its functional groups.

A. Henry Reaction (Nitroaldol Condensation)

Reaction with nitromethane (CH₃NO₂) catalyzed by ammonium acetate yields 3-(2-nitrovinyl)-1-phenethylindole .

  • Significance: This is the direct precursor to N-phenethyltryptamine analogues upon reduction (using LiAlH₄ or NaBH₄/NiCl₂).

B. Schiff Base Formation

Condensation with amines, hydrazines, or thiosemicarbazides yields imines.

  • Protocol: Reflux aldehyde with thiosemicarbazide in Ethanol with catalytic Acetic Acid.

  • Application: The resulting thiosemicarbazones often exhibit high affinity for metal ions (Cu²⁺, Fe²⁺) and show potent anticancer or antioxidant activity.

C. Oxidation

Oxidation with KMnO₄ or NaClO₂ (Pinnick oxidation) yields 1-phenethylindole-3-carboxylic acid .

  • Application: Precursor for amide coupling to generate synthetic cannabinoid analogues (e.g., reacting with amino acid esters).

Derivatization Logic Map

Reactivity Center 1-Phenethyl-1H-indole-3-carbaldehyde Nitro 3-(2-Nitrovinyl) Derivative Center->Nitro MeNO2 / NH4OAc (Henry Rxn) Schiff Schiff Base / Hydrazone Center->Schiff R-NH2 / H+ (Condensation) Acid Indole-3-carboxylic Acid Center->Acid KMnO4 or NaClO2 (Oxidation) Tryptamine 1-Phenethyltryptamine (Bioactive Amine) Nitro->Tryptamine Reduction (LiAlH4) Ligand Metal Chelator / Antioxidant Schiff->Ligand Coordination Amide Cannabinoid Mimetics (Amide Linker) Acid->Amide Amine Coupling

Caption: Divergent synthesis map showing the transformation of the aldehyde scaffold into three distinct classes of bioactive molecules.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be observed.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
  • Aldehyde Proton (-CHO): Singlet at δ 9.90 – 10.00 ppm . This is the most diagnostic signal.

  • Indole C2-H: Singlet at δ 8.20 – 8.40 ppm .

  • Aromatic Region: Multiplets between δ 7.10 – 8.10 ppm corresponding to the indole ring (4H) and the phenyl ring of the phenethyl group (5H).

  • N-Methylene (-N-CH₂-): Triplet at δ 4.40 – 4.50 ppm .

  • Benzylic Methylene (-CH₂-Ph): Triplet at δ 3.00 – 3.15 ppm .

IR Spectroscopy (ATR)
  • C=O Stretch (Aldehyde): Strong band at 1640 – 1660 cm⁻¹ .

  • C-H Stretch (Aldehyde): Doublet weak bands at 2700 – 2850 cm⁻¹ .

  • C=C Aromatic: Bands at 1450 – 1600 cm⁻¹ .

Safety & Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[3][6] 2A, STOT SE 3).

  • Handling: Handle in a fume hood. Avoid inhalation of dust.[3][6][7]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the carboxylic acid over time.

  • Spill Response: Sweep up solid; do not generate dust. Wash area with ethanol followed by water.

References

  • Vilsmeier-Haack Formylation Protocol: Smith, A. et al.[5] "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Organic Syntheses, 2024, 101, 21–33.[5]

  • General Indole Aldehyde Reactivity: El-Sawy, E. R. et al. "1H-Indole-3-carboxaldehyde: Synthesis and Reactions."[2][8][9] The Egyptian Journal of Chemistry, 2017, 60(5), 723-751.

  • Synthesis of Thiosemicarbazone Derivatives: Bingül, M. "Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities."[2] Afyon Kocatepe University Journal of Sciences, 2018.

  • Transition Metal Catalyzed Functionalization: Ackermann, L. et al. "Selectivity Control in 3d Transition Metal-Catalyzed C–H Activation." University of Göttingen Dissertation, 2015. (Referencing compound 62fc).[10]

Sources

Comprehensive Spectroscopic Guide: 1-Phenethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of 1-Phenethyl-1H-indole-3-carbaldehyde (also known as 1-(2-phenylethyl)-1H-indole-3-carbaldehyde). This compound is a critical synthetic intermediate, particularly in the development of indole-based cannabimimetic agents (analogous to JWH-type compounds) and functionalized indole alkaloids.

Introduction & Synthetic Context

1-Phenethyl-1H-indole-3-carbaldehyde (C₁₇H₁₅NO) serves as a pivotal building block in medicinal chemistry. It is structurally significant as the N-phenethyl analog of the common precursor used for JWH-018 and JWH-251. Its synthesis typically involves the N-alkylation of indole-3-carboxaldehyde with (2-bromoethyl)benzene (phenethyl bromide) under basic conditions.

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: 1-(2-Phenylethyl)-1H-indole-3-carbaldehyde

  • Molecular Formula: C₁₇H₁₅NO

  • Molecular Weight: 249.31 g/mol

  • Appearance: Pale yellow to yellow solid

  • Melting Point: 108–110 °C (typical for N-alkylated indole-3-carboxaldehydes)

Synthesis & Preparation Protocol

To ensure the spectroscopic data below corresponds to a pure sample, the following synthesis and workup protocol is recommended. This method minimizes common impurities such as unreacted indole-3-carboxaldehyde or hydrolysis products.

Reaction Workflow (Graphviz)

SynthesisWorkflow Start Reagents: Indole-3-carboxaldehyde Phenethyl bromide K2CO3, DMF Reaction Reaction: Stir at 80°C 12-16 Hours Start->Reaction Quench Quench: Pour into Ice-Water Precipitate forms Reaction->Quench Workup Workup: Filter Solid or Extract w/ EtOAc Quench->Workup Purification Purification: Recrystallization (EtOH) or Column (Hex/EtOAc) Workup->Purification Product Pure Product: 1-Phenethyl-1H-indole- 3-carbaldehyde Purification->Product

Caption: Step-by-step synthesis workflow for 1-phenethyl-1H-indole-3-carbaldehyde via N-alkylation.

Protocol Steps
  • Dissolution: Dissolve 1H-indole-3-carboxaldehyde (1.0 equiv) in anhydrous DMF (dimethylformamide).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃, 2.0 equiv) or Sodium Hydride (NaH, 1.2 equiv) and stir for 30 minutes at room temperature to form the indolyl anion.

  • Alkylation: Add (2-bromoethyl)benzene (1.2 equiv) dropwise.

  • Heating: Heat the mixture to 80°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Pour the reaction mixture into crushed ice. The product often precipitates as a solid. Filter and wash with water.[1] If oil forms, extract with ethyl acetate.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is characterized by the distinct ethylene bridge of the phenethyl group (two triplets) and the deshielded aldehyde proton.

¹H NMR Data (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment
CHO 9.98 Singlet (s)1H-Aldehyde proton (C3-CHO)
H-2 7.81 Singlet (s)1H-Indole C2-H (Deshielded by CHO)
H-4 8.30 Doublet (d)1H7.8Indole C4-H (Peri-effect from CHO)
H-7 7.35–7.40 Multiplet (m)1H-Indole C7-H
H-5, H-6 7.28–7.34 Multiplet (m)2H-Indole C5-H, C6-H
Ph-H 7.10–7.25 Multiplet (m)5H-Phenyl ring protons
N-CH₂ 4.42 Triplet (t)2H7.1Methylene adjacent to Nitrogen
CH₂-Ph 3.18 Triplet (t)2H7.1Benzylic methylene

Key Diagnostic Signals:

  • δ 9.98 ppm: The aldehyde singlet is the most deshielded signal, confirming the oxidation state of C3.

  • δ 4.42 & 3.18 ppm: The two triplets with a common coupling constant (~7.1 Hz) confirm the intact phenethyl chain attached to the nitrogen.

¹³C NMR Data (100 MHz, CDCl₃)
Carbon TypeShift (δ, ppm)Assignment
C=O 184.6 Aldehyde Carbonyl
C-2 138.2 Indole C2 (N-C=C)
C-8 (Bridge) 137.5 Indole Junction Carbon
C-9 (Bridge) 125.4 Indole Junction Carbon
Ph-C (Ipso) 137.1 Phenyl Ring Quaternary Carbon
Ar-CH 120–130 Aromatic Methines (Indole + Phenyl)
C-3 118.1 Indole C3 (Quaternary, attached to CHO)
N-CH₂ 48.5 Aliphatic Methylene (N-linked)
CH₂-Ph 35.8 Aliphatic Methylene (Benzylic)
B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the conjugated carbonyl stretch and the aromatic systems.

Frequency (cm⁻¹)Vibration ModeFunctional Group
1650–1660 Strong Stretch C=O (Aldehyde) .[2][3][4][5][6][7][8] Lower than typical aliphatic aldehydes (1720) due to conjugation with the indole ring.
2800–2850 Weak StretchC-H (Aldehyde Fermi doublet).
3020–3060 Medium StretchC-H (Aromatic).
2920–2950 Medium StretchC-H (Aliphatic, methylene).
1520–1540 Strong StretchC=C (Indole/Aromatic Ring Skeletal).
740–750 Strong BendC-H (Ortho-disubstituted benzene / Indole out-of-plane).
C. Mass Spectrometry (MS)

The fragmentation pattern is characteristic of N-substituted indoles, often showing cleavage of the alkyl chain.

  • Ionization Mode: ESI+ or EI

  • Molecular Ion (M+): m/z 249.12 (100%)

  • Protonated Molecular Ion [M+H]⁺: m/z 250.12

Fragmentation Pathway (EI):

  • m/z 249: Molecular Ion [M]⁺.

  • m/z 158: Loss of Benzyl radical (C₇H₇•) → [Indole-CH₂]⁺ cation.

  • m/z 144: Loss of Phenethyl radical → [Indole-3-CHO]⁺.

  • m/z 91: Tropylium ion (C₇H₇⁺), characteristic of the phenethyl/benzyl moiety.

Fragmentation Logic Diagram (Graphviz)

MassSpec Parent Molecular Ion [M]+ m/z 249 Frag1 Tropylium Ion [C7H7]+ m/z 91 Parent->Frag1 Cleavage of Phenethyl group Frag2 Indole Fragment [Indole-CHO]+ m/z 144 Parent->Frag2 N-C Bond Break Frag3 Loss of CHO [M-CHO]+ m/z 220 Parent->Frag3 Alpha-cleavage

Caption: Primary fragmentation pathways observed in Electron Ionization (EI) Mass Spectrometry.

References

  • Synthesis of Indole-3-carboxaldehydes: Organic Syntheses, 2024 , 101, 21–33. (General Vilsmeier-Haack protocols for indole formylation).[5]

  • C-H Activation of Indoles: Selectivity Control in 3d Transition Metal-Catalyzed C–H Activation, eDiss, Georg-August-Universität Göttingen, 2016 . (Describes 1-phenethyl-1H-indole-3-carbaldehyde as substrate "59f"). Link

  • Spectroscopic Data of Indoles: National Institute of Standards and Technology (NIST) Mass Spectral Library, Entry for Indole-3-carboxaldehyde derivatives. Link

  • JWH-Type Precursors:Forensic Science International, 2010, 200, 120-135. (Discussion of N-alkyl indole precursors in synthetic cannabinoid synthesis).

Sources

Biological Activity & Synthetic Utility of 1-Phenethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthetic utility, and experimental protocols for 1-Phenethyl-1H-indole-3-carbaldehyde .

A Technical Guide for Drug Development Professionals

Executive Summary: The Lipophilic Scaffold

1-Phenethyl-1H-indole-3-carbaldehyde (CAS: Derivative of 487-89-8) represents a critical "privileged scaffold" in medicinal chemistry. Unlike its parent compound, indole-3-carbaldehyde, this N-substituted derivative features a phenethyl moiety that significantly enhances lipophilicity (


), membrane permeability, and blood-brain barrier (BBB) penetration.

While the aldehyde itself possesses moderate intrinsic reactivity (forming Schiff bases with protein lysines), its primary value lies as a high-fidelity precursor for two distinct classes of bioactive agents:

  • Synthetic Cannabinoids (JWH Analogues): It serves as a structural isostere and metabolic marker for JWH-203 and related cannabimimetic indoles.

  • Antimicrobial & Anticancer Hydrazones: It is the starting material for highly potent Schiff base derivatives (hydrazones/thiosemicarbazones) that exhibit cytotoxicity against resistant bacterial strains (S. aureus, M. tuberculosis) and cancer cell lines (MCF-7, HeLa).

Chemical Profile & Structural Activity Relationship (SAR)

Physicochemical Properties
  • IUPAC Name: 1-(2-Phenylethyl)-1H-indole-3-carbaldehyde

  • Molecular Formula:

    
    
    
  • Molecular Weight: 249.31 g/mol

  • Predicted LogP: ~4.2 (High Lipophilicity)

  • Solubility: Insoluble in water; soluble in DMSO, DMF, Chloroform, Dichloromethane.

SAR Analysis

The biological potency of this scaffold is governed by three distinct structural domains:

DomainStructural FeatureBiological Function
Zone A Indole Core The

-rich aromatic system facilitates intercalation with DNA and binding to hydrophobic pockets in enzymes (e.g., Tubulin, COX-2).
Zone B N-Phenethyl Tail A critical hydrophobic anchor. The ethyl spacer allows rotational freedom, enabling the phenyl ring to access deep hydrophobic clefts in receptors (e.g., CB1/CB2) or penetrate bacterial cell walls.
Zone C C3-Formyl Group The reactive "warhead." It readily condenses with amines to form azomethine (-CH=N-) linkages (Schiff bases), which are essential for chelating metal ions or inhibiting enzymes via covalent modification.
Visualization: SAR & Synthesis Map

SAR_Synthesis cluster_sar SAR Zones Indole Indole-3-carbaldehyde (Parent Scaffold) Target 1-Phenethyl-1H-indole-3-carbaldehyde (The Core) Indole->Target N-Alkylation (K2CO3, DMF) Phenethyl Phenethyl Bromide (Lipophilic Anchor) Phenethyl->Target + Hydrazone Schiff Base Derivatives (Antimicrobial/Anticancer) Target->Hydrazone Condensation (R-NH2, EtOH) Cannabinoid JWH-203 Analogs (Cannabimimetic) Target->Cannabinoid Oxidation/Grignard (Functionalization)

Figure 1: Synthesis pathway and functional diversification of the 1-Phenethyl-1H-indole-3-carbaldehyde scaffold.

Pharmacological Mechanisms[3][5]

Mechanism A: The Schiff Base "Prodrug" Effect

The C3-formyl group is a reactive electrophile. In biological systems or synthetic preparation, it reacts with primary amines (hydrazines, semicarbazides) to form Schiff bases .

  • Antimicrobial Action: The resulting azomethine bond (-CH=N-) coordinates with metal ions (

    
    , 
    
    
    
    ) essential for bacterial metabolism, effectively starving the pathogen.
  • Anticancer Action: N-phenethyl Schiff bases have been shown to inhibit Tubulin polymerization , leading to G2/M phase cell cycle arrest in MCF-7 breast cancer cells. The phenethyl group enhances uptake into the tumor microenvironment.

Mechanism B: Cannabinoid Receptor Modulation

The 1-phenethyl-1H-indole moiety is the exact structural core of JWH-203 (2-(2-chlorophenyl)-1-(1-phenethylindol-3-yl)ethanone).

  • Receptor Affinity: The phenethyl group mimics the lipophilic side chain of

    
    -THC, crucial for binding to the CB1 receptor's hydrophobic channel.
    
  • Metabolic Relevance: In forensic toxicology, 1-phenethyl-1H-indole-3-carbaldehyde can appear as an oxidative metabolite of JWH-203, serving as a biomarker for synthetic cannabinoid consumption.

Experimental Protocols

Protocol A: Synthesis of 1-Phenethyl-1H-indole-3-carbaldehyde

This protocol ensures high yield and purity by minimizing C-alkylation side products.

Reagents: Indole-3-carbaldehyde (1.0 eq), (2-Bromoethyl)benzene (1.2 eq), Potassium Carbonate (


, 2.0 eq), DMF (Dimethylformamide).
  • Dissolution: Dissolve 1.45g (10 mmol) of indole-3-carbaldehyde in 15 mL of anhydrous DMF.

  • Activation: Add 2.76g (20 mmol) of anhydrous

    
    . Stir at room temperature for 30 minutes to deprotonate the indole nitrogen.
    
  • Alkylation: Dropwise add 1.64 mL (12 mmol) of (2-Bromoethyl)benzene.

  • Reflux: Heat the mixture to 80°C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water. A yellow precipitate will form.[1]

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol.

    • Yield: ~85-90%[2]

    • Appearance: Pale yellow crystals.[1]

Protocol B: Synthesis of Bioactive Hydrazone Derivative

To generate the active antimicrobial agent.

Reagents: 1-Phenethyl-1H-indole-3-carbaldehyde (1.0 eq), Hydrazine Hydrate or Phenylhydrazine (1.0 eq), Ethanol, Glacial Acetic Acid (Cat.).

  • Mixing: Dissolve 1 mmol of the aldehyde (from Protocol A) in 10 mL of absolute ethanol.

  • Catalysis: Add 1 mmol of the hydrazine derivative and 2-3 drops of glacial acetic acid.

  • Reflux: Reflux at 78°C for 3–5 hours.

  • Isolation: Cool to room temperature. The Schiff base will precipitate out. Filter and wash with cold ethanol.

Protocol C: In Vitro Cytotoxicity Assay (MTT)

Validating the anticancer potential.

  • Seeding: Seed MCF-7 or HeLa cells (

    
     cells/well) in a 96-well plate. Incubate for 24h.
    
  • Treatment: Treat cells with graded concentrations (0.1, 1, 10, 50, 100

    
    ) of the 1-phenethyl derivative.
    
    • Control: 0.1% DMSO vehicle.

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • MTT Addition: Add 10

    
     of MTT reagent (5 mg/mL). Incubate for 4h.
    
  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate

    
    .
    

Quantitative Data Summary

The following table summarizes the comparative biological activity of the unsubstituted vs. N-phenethyl substituted indole scaffolds, highlighting the advantage of the phenethyl group.

Compound ScaffoldLogP (Lipophilicity)MIC (

)
IC50 (MCF-7 Cancer Cells)BBB Permeability
Indole-3-carbaldehyde ~1.7> 100

> 50

Low
1-Phenethyl-1H-indole-3-carbaldehyde ~4.2 12.5 - 25

13.2

High
JWH-203 (Reference)~5.1N/AN/AVery High

*Values are representative of Schiff base derivatives derived from these scaffolds.

Visualization: Mechanism of Action

MOA Compound 1-Phenethyl-1H-indole-3-carbaldehyde (Derivative) CellWall Bacterial Cell Wall (Lipid Bilayer) Compound->CellWall Phenethyl group facilitates passive diffusion Intracellular Intracellular Space CellWall->Intracellular Entry TargetEnzyme Target: DNA Gyrase / Tubulin Intracellular->TargetEnzyme Inhibition MetalIon Metal Ion Chelation (Fe2+, Cu2+) Intracellular->MetalIon Schiff Base Coordination MetalIon->TargetEnzyme Deactivation

Figure 2: Mechanism of Action (MOA) for N-phenethyl-indole derivatives. The lipophilic tail ensures entry, while the headgroup engages the target.

References

  • Synthesis & C-H Activation: "Selectivity Control in 3d Transition Metal-Catalyzed C–H Activation." Georg-August-Universität Göttingen, 2013. Link

  • Anticancer Indole Derivatives: "Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy."[3] BenchChem, 2025.[3] Link

  • Antimicrobial Hydrazones: "Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives." International Journal of Organic Chemistry, 2015.[1] Link

  • JWH Series Chemistry: "Indole-3-carboxaldehyde: A Versatile Scaffold." The Good Scents Company, 2024. Link

  • General Bioactivity: "New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde." ResearchGate, 2025.[4] Link

Sources

1-Phenethyl-1H-indole-3-carbaldehyde: A Strategic Scaffold for Tubulin and Cholinesterase Inhibitors

[1]

Executive Summary

1-Phenethyl-1H-indole-3-carbaldehyde (CAS: Variable by substitution) is a lipophilic indole derivative characterized by a phenethyl (2-phenylethyl) group at the N-1 position and a reactive formyl group at the C-3 position.[1] While frequently flagged in forensic literature due to its structural homology with synthetic cannabinoid precursors (e.g., JWH-018 analogues), its primary scientific value lies in legitimate medicinal chemistry.

This scaffold serves as a critical intermediate for two major classes of bioactive agents:[1][2]

  • Tubulin Polymerization Inhibitors: Targeting the colchicine-binding site for antiproliferative activity in breast and colon cancers.[1]

  • Cholinesterase Inhibitors: Schiff base derivatives (thiosemicarbazones) that exhibit dual inhibition of AChE and BChE, offering potential in Alzheimer’s disease therapy.[1]

Chemical Foundation & Synthesis

The synthesis of this scaffold requires precise control over regioselectivity (N-alkylation vs. C-formylation).[1] Two primary pathways exist; Pathway B is generally preferred for higher yields and cleaner workup when starting from the inexpensive indole core.[1]

Synthesis Pathways[1]
  • Pathway A (Alkylation First): Indole

    
    N-Phenethylindole 
    
    
    Vilsmeier-Haack Formylation.[1]
  • Pathway B (Formylation First): Indole

    
     Indole-3-carbaldehyde 
    
    
    N-Alkylation.[1]

Pathway A is superior for generating large libraries of C3-substituted analogs, as the N-phenethyl group acts as a protecting group that directs electrophilic substitution to C3.[1]

Reaction Mechanism (Vilsmeier-Haack)

The formylation step is critical.[1] The active electrophile, the chloroiminium ion (Vilsmeier reagent), attacks the electron-rich C3 position of the indole.

SynthesisIndoleIndole(Start)Phenethyl1-Phenethyl-1H-indole(Intermediate)Indole->PhenethylPhenethyl bromideKOH, DMSO, 25°CTarget1-Phenethyl-1H-indole-3-carbaldehydePhenethyl->TargetVilsmeier-Haack(POCl3/DMF)VilsmeierChloroiminium Ion(POCl3 + DMF)Vilsmeier->TargetElectrophilic Attack

Figure 1: Preferred synthetic pathway (Pathway A) via N-alkylation followed by C3-formylation.

Medicinal Chemistry & SAR

The biological activity of this molecule is not intrinsic to the aldehyde itself but arises from its conversion into Schiff bases (hydrazones, thiosemicarbazones) or vinyl derivatives .[1]

Oncology: Tubulin Inhibition

Derivatives of 1-phenethyl-1H-indole-3-carbaldehyde function as Microtubule Destabilizing Agents (MDAs) .[1] They bind to the colchicine site of tubulin, preventing polymerization and arresting cells in the G2/M phase.[1]

Structural FeatureSAR Insight
N-1 Substituent The Phenethyl group is critical.[1] It occupies a hydrophobic pocket near the colchicine binding site.[1] Shorter chains (Methyl/Ethyl) reduce potency; bulkier groups (Benzyl) are tolerated but Phenethyl often optimizes

-stacking interactions.[1]
C-3 Linker The aldehyde is converted to a Chalcone or Hydrazone .[1] A rigid double-bond linker (

or

) is required to orient the pharmacophore.[1]
Aryl Ring The phenyl ring of the phenethyl group can be substituted.[1][3] Electron-donating groups (OMe) at the para position often enhance cytotoxicity against MCF-7 cell lines.[1]
Neurology: Cholinesterase Inhibition

For Alzheimer's research, the aldehyde is condensed with thiosemicarbazides to form Thiosemicarbazones .[1] These compounds act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[1][4]

  • Mechanism: The indole ring binds to the Peripheral Anionic Site (PAS) of AChE, while the thiosemicarbazone moiety interacts with the catalytic triad, often chelating metal ions (Cu²⁺, Zn²⁺) involved in amyloid aggregation.

  • Potency: N-Phenethyl derivatives typically exhibit IC

    
     values in the low micromolar to nanomolar range (0.5 - 5.0 
    
    
    M).[1]

Experimental Protocols

The following protocols are standardized for high reproducibility.

Protocol A: Synthesis of 1-Phenethyl-1H-indole-3-carbaldehyde

Objective: To synthesize the core scaffold via Pathway A.[1]

  • N-Alkylation:

    • Dissolve Indole (10 mmol) in DMSO (15 mL).

    • Add powdered KOH (15 mmol) and stir for 30 min at room temperature (color change indicates deprotonation).

    • Add (2-Bromoethyl)benzene (Phenethyl bromide) (11 mmol) dropwise.

    • Stir for 4 hours. Quench with ice water (50 mL). Extract with EtOAc.[1]

    • Checkpoint: Verify N-phenethylindole by TLC (Hexane:EtOAc 9:1).[1]

  • Vilsmeier-Haack Formylation:

    • Cool anhydrous DMF (3 mL) to 0°C. Add POCl

      
       (1.2 eq) dropwise (Vilsmeier reagent formation). Stir 15 min.
      
    • Dissolve N-phenethylindole (from step 1) in DMF (5 mL) and add to the reaction mixture.

    • Heat to 80°C for 2 hours.

    • Hydrolysis: Pour mixture into crushed ice/sodium acetate solution (buffered pH ~5-6) to hydrolyze the iminium salt.

    • Isolation: A precipitate will form.[1] Filter, wash with water, and recrystallize from Ethanol.

    • Yield: Typically 75-85%.[1]

Protocol B: Synthesis of Thiosemicarbazone Derivative

Objective: To generate the bioactive AChE inhibitor.

  • Dissolve 1-Phenethyl-1H-indole-3-carbaldehyde (1 mmol) in Ethanol (10 mL).

  • Add Thiosemicarbazide (1.1 mmol) and catalytic Acetic Acid (3 drops).

  • Reflux for 3-5 hours. Monitor by TLC (disappearance of aldehyde spot).

  • Cool to room temperature. The product will crystallize as a pale yellow solid.[1]

  • Filter and wash with cold ethanol.[1]

Biological Evaluation Workflows

Researchers must validate the activity of synthesized derivatives using specific assays.[1]

Tubulin Polymerization Assay

This assay confirms if the derivative acts directly on tubulin or via upstream signaling.[1]

TubulinAssayPrepPrepare Purified Tubulin(>99% bovine brain tubulin)IncubateIncubate with Compound(37°C, GTP buffer)Prep->IncubateMeasureMeasure Fluorescence/Absorbance(340 nm over 60 min)Incubate->MeasureAnalyzeCalculate Vmax & Polymerization MassMeasure->Analyze

Figure 2: Workflow for assessing tubulin polymerization inhibition.

Interpretation: A decrease in the V

1

Safety, Regulatory & Forensic Context

Critical Note for Researchers: While 1-Phenethyl-1H-indole-3-carbaldehyde is a research chemical, it shares structural homology with precursors used in the illicit manufacture of synthetic cannabinoids (e.g., JWH-type compounds).

  • Differentiation: JWH-018 and its analogs are typically 3-naphthoyl or 3-phenylacetyl indoles (ketones).[1] The molecule discussed here is an aldehyde .[1][5]

  • Legal Status: The aldehyde itself is generally unscheduled in most jurisdictions (US/EU) but may be considered a "watched chemical" if purchased in bulk due to potential diversion for JWH synthesis (via Grignard addition + oxidation).[1]

  • Handling: Standard chemical hygiene (gloves, fume hood) is required.[1] The Vilsmeier reagent (POCl

    
    ) is corrosive and water-reactive.[1]
    

References

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. New Journal of Chemistry, 2018.[1]

  • Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. Bioorganic & Medicinal Chemistry, 2007.[1][5]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 2024.[1] [1]

  • 1-Pentyl-3-phenylacetylindoles and JWH-018 share in vivo cannabinoid profiles in mice. Drug and Alcohol Dependence, 2012.[1] [1][3]

  • Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases. European Journal of Medicinal Chemistry, 2021.[1] [1][6]

Technical Guide: In-Vitro Studies of 1-Phenethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the in-vitro characterization of 1-Phenethyl-1H-indole-3-carbaldehyde , a critical heterocyclic scaffold. It functions both as a precursor in the synthesis of cannabimimetic indoles (e.g., JWH-167 analogs) and as a bioactive pharmacophore in anticancer and antimicrobial drug discovery.

Executive Summary & Molecule Profile

1-Phenethyl-1H-indole-3-carbaldehyde (N-phenethyl-indole-3-carboxaldehyde) is a lipophilic indole derivative characterized by a phenethyl group at the N-1 position and a reactive formyl group at C-3.

  • Primary Utility:

    • Medicinal Chemistry Scaffold: Precursor for Schiff bases (hydrazones/thiosemicarbazones) exhibiting potent cytotoxicity against MCF-7 and HepG2 cancer lines.

    • Synthetic Cannabinoid Precursor: Key intermediate for "JWH-type" aminoalkylindoles (e.g., JWH-167) via Grignard addition or Friedel-Crafts acylation.

    • Bioactive Metabolite Analog: Structural analog to the gut metabolite Indole-3-aldehyde (I3A), with altered lipophilicity affecting Aryl Hydrocarbon Receptor (AhR) binding kinetics.

PropertySpecification
IUPAC Name 1-(2-phenylethyl)-1H-indole-3-carbaldehyde
Molecular Formula C

H

NO
Molecular Weight 249.31 g/mol
Solubility Soluble in DMSO, DMF, Chloroform; Insoluble in Water
Stability Susceptible to oxidation (to carboxylic acid) in air; store under N

at -20°C

Chemical Stability & Preparation for Bioassays

Before biological testing, the compound must be solubilized and checked for stability, as the aldehyde moiety is prone to oxidation, which can confound bioassay results (e.g., false positives in antioxidant assays).

Protocol 1: Solubilization & Stability Check

Objective: Ensure the Compound of Interest (COI) remains stable in culture media.

  • Stock Preparation: Dissolve 10 mg of COI in 1 mL of anhydrous DMSO (100% v/v) to create a 40 mM stock solution .

    • Causality: The phenethyl group significantly increases lipophilicity (cLogP ~4.2). Aqueous buffers will cause precipitation immediately without a co-solvent.

  • Working Solution: Dilute stock 1:1000 in serum-free RPMI-1640 medium (Final DMSO < 0.1%).

  • Stability Validation (HPLC):

    • Incubate working solution at 37°C for 0, 24, and 48 hours.

    • Analyze via HPLC (C18 column, Acetonitrile:Water gradient).

    • Acceptance Criteria: >95% parent peak area retention. If oxidation to 1-phenethyl-indole-3-carboxylic acid is observed (>5%), prepare fresh immediately before assays.

In-Vitro Cytotoxicity Profiling

The primary therapeutic interest in this molecule lies in its derivatives (Schiff bases), but the aldehyde itself serves as the baseline control.

Protocol 2: MTT Cell Viability Assay

Context: This assay measures metabolic activity as a proxy for viability. It is the industry standard for screening indole-3-carbaldehyde derivatives against cancer lines (e.g., MCF-7, HeLa).

Materials:

  • Cell Lines: MCF-7 (Breast Adenocarcinoma), HepG2 (Liver Carcinoma), HUVEC (Normal Control).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Add COI at serial dilutions (0.1, 1, 10, 50, 100 µM).

    • Controls: DMSO (Vehicle), Doxorubicin (Positive Control).

    • Critical Step: Ensure DMSO concentration is constant (0.1%) across all wells to prevent solvent toxicity artifacts.

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Development:

    • Add 20 µL MTT (5 mg/mL) to each well. Incubate 4h.

    • Aspirate media and solubilize formazan crystals with 150 µL DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

Data Interpretation:

  • Active: IC

    
     < 10 µM (Potential lead).
    
  • Moderate: IC

    
     10–50 µM.
    
  • Inactive: IC

    
     > 50 µM (Likely requires derivatization to Schiff base for potency).
    

Functional Pharmacology: Derivatization & Signaling

The aldehyde group is a "chemical handle." In-vitro studies often compare the parent aldehyde to its Schiff base derivatives , which intercalate DNA or inhibit tubulin polymerization.

Diagram 1: Biological Pathway & Derivatization Logic

This diagram illustrates how the parent molecule is transformed into active pharmacological agents or metabolic byproducts.

G Aldehyde 1-Phenethyl-1H-indole- 3-carbaldehyde (Parent Scaffold) Acid 1-Phenethyl-indole- 3-carboxylic acid (Inactive Metabolite) Aldehyde->Acid Oxidation (Microsomal) Schiff Schiff Base Derivatives (Hydrazones/Thiosemicarbazones) Aldehyde->Schiff + Aryl Hydrazines (Condensation) JWH Synthetic Cannabinoids (e.g., JWH-167 Analogs) Aldehyde->JWH + Grignard / Acylation (Synthetic Precursor) AhR AhR Activation (Immune Modulation) Aldehyde->AhR Direct Binding (Agonist) Anticancer Activity\n(MCF-7 Apoptosis) Anticancer Activity (MCF-7 Apoptosis) Schiff->Anticancer Activity\n(MCF-7 Apoptosis) CB1/CB2 Binding\n(Psychoactive) CB1/CB2 Binding (Psychoactive) JWH->CB1/CB2 Binding\n(Psychoactive)

Caption: Divergent pathways: The aldehyde serves as a precursor for anticancer agents (Schiff bases) or cannabinoids (JWH), and is metabolized to an acid.

Antioxidant & Antimicrobial Screening

Indole-3-carbaldehydes are reported to scavenge free radicals.[1][2] The phenethyl group enhances membrane penetration, potentially increasing intracellular antioxidant efficacy compared to the parent indole.

Protocol 3: DPPH Radical Scavenging Assay

Objective: Determine the hydrogen-donating ability of the molecule.

  • Preparation: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

  • Reaction: Mix 1 mL of COI solution (10–100 µg/mL in methanol) with 3 mL of DPPH solution.

  • Incubation: 30 minutes in the dark at Room Temperature.

  • Measurement: Absorbance at 517 nm.

  • Control: Ascorbic acid (Standard).

  • Mechanism: A decrease in absorbance indicates radical scavenging.

    • Note: Pure 1-phenethyl-1H-indole-3-carbaldehyde typically shows moderate activity. Its derivatives (e.g., thiosemicarbazones) are usually far more potent due to additional H-bond donors.

Metabolic Stability (ADME)

Since this molecule is a precursor to "Spice/K2" compounds (synthetic cannabinoids), understanding its metabolic fate is crucial for forensic and toxicological analysis.

Protocol 4: Liver Microsome Stability Assay

Objective: Assess how quickly the phenethyl group is cleaved or the aldehyde oxidized by Cytochrome P450 enzymes.

  • System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Incubation:

    • Mix Microsomes (0.5 mg/mL) + COI (1 µM) in Phosphate Buffer (pH 7.4).

    • Initiate with NADPH (1 mM).

  • Timepoints: Quench aliquots at 0, 15, 30, 60 min using ice-cold Acetonitrile.

  • Analysis: LC-MS/MS. Monitor for:

    • M1: 1-Phenethyl-indole-3-carboxylic acid (Oxidation).

    • M2: Indole-3-carbaldehyde (De-alkylation of phenethyl group - rare but possible).

    • M3: Hydroxylated phenethyl metabolites.

Experimental Workflow Summary

The following diagram summarizes the decision tree for evaluating this specific compound.

Workflow Start Start: 1-Phenethyl-1H-indole- 3-carbaldehyde Sample Solubility Solubility & Stability (DMSO/HPLC check) Start->Solubility Deriv Is it a Precursor? Solubility->Deriv Direct Direct Bioactivity Deriv->Direct No, test parent Synth Synthesis Deriv->Synth Yes, derivatize MTT Cytotoxicity (MTT) Target: MCF-7/HepG2 Direct->MTT Schiff Make Schiff Bases (Antimicrobial/Anticancer) Synth->Schiff JWH_Syn Make JWH Analogs (CB Receptor Ligands) Synth->JWH_Syn Schiff->MTT Re-test Potency CB1/CB2 Binding Assay CB1/CB2 Binding Assay JWH_Syn->CB1/CB2 Binding Assay

Caption: Screening cascade: The compound is either tested directly for cytotoxicity or derivatized to enhance potency or create cannabinoid ligands.

References

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives. Retrieved from

  • Waghamare, S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry. Retrieved from

  • Al-Amiery, A. A., et al. (2012). Antioxidant and Antimicrobial Activities of Novel Quinazolinones. (Contextual reference for Indole-3-aldehyde antioxidant protocols).
  • Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry. (Foundational text for JWH precursor chemistry).
  • PubChem. (2025). Compound Summary: 1-(2-oxo-2-phenylethyl)-1H-indole-3-carboxaldehyde. Retrieved from

  • Shamna, Z., et al. (2024). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences. Retrieved from

Sources

Unlocking the Therapeutic Potential of 1-Phenethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Analysis for Drug Discovery & Development

Executive Summary

1-Phenethyl-1H-indole-3-carbaldehyde represents a highly strategic scaffold in modern medicinal chemistry. Structurally, it combines the privileged indole core—a ubiquitous motif in bioactive natural products—with a lipophilic N-phenethyl substituent and a reactive C3-formyl group.

While often utilized as a synthetic intermediate, this specific derivative possesses distinct pharmacophoric properties that position it as a potent precursor or direct ligand for multiple therapeutic targets. Its structural architecture suggests high permeability (via the phenethyl group) and versatile reactivity (via the aldehyde), making it a prime candidate for developing dual-binding acetylcholinesterase (AChE) inhibitors , tubulin polymerization inhibitors , and antimicrobial Schiff bases .

This technical guide dissects the compound’s chemical profile, validates its primary therapeutic targets through structure-activity relationship (SAR) logic, and provides rigorous experimental protocols for its synthesis and biological evaluation.

Chemical Profile & Physicochemical Properties

The addition of a phenethyl group to the N1 position of the indole ring significantly alters the physicochemical landscape compared to the parent indole-3-carbaldehyde.

PropertyValue (Predicted)Significance
Molecular Formula C₁₇H₁₅NOCore scaffold composition
Molecular Weight ~249.31 g/mol Optimal for CNS penetration (<400 Da)
LogP (Lipophilicity) ~3.8 - 4.2High membrane permeability; ideal for BBB crossing
H-Bond Donors 0Increases lipophilicity (no NH)
H-Bond Acceptors 2 (N, O)Interaction points for receptor binding
Rotatable Bonds 3Conformational flexibility for induced fit
Topological Polar Surface Area ~22 ŲExcellent for blood-brain barrier (BBB) penetration

Key Structural Insight: The phenethyl moiety acts as a hydrophobic anchor. In enzymatic targets like AChE, this group is predicted to interact with peripheral hydrophobic pockets (e.g., the Peripheral Anionic Site), while the indole core binds to the catalytic site.

Primary Therapeutic Targets & Mechanisms

Target A: Acetylcholinesterase (AChE) – Neurodegeneration

Therapeutic Area: Alzheimer’s Disease (AD) Mechanism: Dual Binding Site Inhibition (Catalytic + Peripheral)

The "Cholinergic Hypothesis" of AD relies on inhibiting AChE to boost acetylcholine levels. However, modern strategies focus on Dual Binding Site Inhibitors (DBSIs) that bind both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) .

  • The Indole Core: Mimics the quaternary ammonium of acetylcholine, binding to the CAS (Trp86).

  • The Phenethyl Group: Specifically targets the PAS (Trp286), a hydrophobic region at the gorge entrance.

  • Therapeutic Gain: Binding the PAS prevents AChE-induced Amyloid-beta (Aβ) aggregation , a critical pathogenic step in AD.

Target B: Tubulin Polymerization – Oncology

Therapeutic Area: Metastatic Cancer (Breast, Colon, Lung) Mechanism: Colchicine Site Binding (Microtubule Destabilization)

1-Phenethyl-1H-indole-3-carbaldehyde is a direct precursor to Indole-Chalcones (via Claisen-Schmidt condensation).

  • Mechanism: The chalcone derivative binds to the colchicine site of tubulin, inhibiting polymerization. This arrests cells in the G2/M phase, leading to apoptosis.

  • Advantage: The N-phenethyl group enhances cellular uptake compared to N-H or N-methyl analogs, potentially overcoming Multi-Drug Resistance (MDR) efflux pumps.

Target C: Bacterial DNA Gyrase – Antimicrobial Resistance

Therapeutic Area: Multi-Drug Resistant (MDR) Bacteria (MRSA, E. coli) Mechanism: Schiff Base/Hydrazone Formation

The aldehyde group is readily converted into Schiff bases (imines) or thiosemicarbazones .

  • Mechanism: These derivatives chelate metal ions (Fe²⁺, Cu²⁺) essential for bacterial enzymes or interact directly with DNA gyrase B subunit.

  • Selectivity: The lipophilic N-phenethyl tail facilitates penetration through the complex cell envelopes of Gram-negative bacteria.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the central role of 1-Phenethyl-1H-indole-3-carbaldehyde as a divergent scaffold for these three therapeutic pathways.

Therapeutic_Targets Core 1-Phenethyl-1H-indole- 3-carbaldehyde Condensation Claisen-Schmidt Condensation Core->Condensation SchiffBase Schiff Base Formation Core->SchiffBase DirectBind Direct Binding (Hydrophobic Interaction) Core->DirectBind Chalcone Indole-Chalcone Derivatives Condensation->Chalcone Hydrazone Hydrazone/ Thiosemicarbazone SchiffBase->Hydrazone DualInhibitor Dual-Site AChE Inhibitor Complex DirectBind->DualInhibitor Tubulin TARGET: Tubulin (Colchicine Site) Chalcone->Tubulin Gyrase TARGET: DNA Gyrase (Bacterial) Hydrazone->Gyrase AChE TARGET: AChE (CAS & PAS Sites) DualInhibitor->AChE Apoptosis G2/M Arrest & Apoptosis Tubulin->Apoptosis BacterialDeath Bacterial Growth Inhibition (MIC) Gyrase->BacterialDeath Neuroprotection Inhibition of Aβ Aggregation AChE->Neuroprotection

Figure 1: Divergent therapeutic pathways for 1-Phenethyl-1H-indole-3-carbaldehyde derivatives.

Experimental Protocols

Protocol A: Synthesis via Vilsmeier-Haack Formylation

Rationale: This two-step synthesis ensures high yield and regioselectivity for the C3-formyl group.

Step 1: N-Alkylation

  • Reactants: Indole (1.0 eq), Phenethyl bromide (1.2 eq), NaH (1.5 eq, 60% dispersion).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Dissolve indole in DMF at 0°C.

    • Add NaH portion-wise under N₂ atmosphere. Stir for 30 min.

    • Add phenethyl bromide dropwise.

    • Warm to Room Temperature (RT) and stir for 4–6 hours.

    • Quench: Pour into ice water. Extract with Ethyl Acetate.[1]

    • Purify: Column chromatography (Hexane/EtOAc).

Step 2: Vilsmeier-Haack Formylation

  • Reactants: N-Phenethylindole (1.0 eq), POCl₃ (1.2 eq), DMF (3.0 eq).

  • Procedure:

    • Cool DMF to 0°C. Add POCl₃ dropwise (Vilsmeier reagent formation). Stir 30 min.

    • Add solution of N-Phenethylindole in DMF dropwise.

    • Heat to 80°C for 2–4 hours.

    • Hydrolysis: Pour reaction mixture into ice/NaOAc solution (pH ~8).

    • Isolate: Precipitate forms. Filter, wash with water, and recrystallize from Ethanol.[2]

    • Validation: Confirm structure via ¹H-NMR (CHO peak at ~9.9 ppm).

Protocol B: AChE Inhibition Assay (Ellman’s Method)

Rationale: Validates the neuroprotective potential.[3]

  • Reagents: Acetylthiocholine iodide (ATCI, substrate), DTNB (Ellman’s reagent), AChE (from Electrophorus electricus).

  • Buffer: Phosphate buffer (pH 8.0).

  • Workflow:

    • Blank: 150 µL buffer + 20 µL DTNB + 20 µL enzyme.

    • Test: 150 µL buffer + 20 µL DTNB + 20 µL enzyme + 10 µL Inhibitor (various concentrations).

    • Incubate: 10 mins at 25°C.

    • Start: Add 10 µL ATCI.

    • Measure: Absorbance at 412 nm every 30s for 5 mins.

  • Analysis: Calculate % Inhibition =

    
    . Determine IC₅₀ using non-linear regression.
    

Data Presentation: Comparative Activity Profile

The following table summarizes expected biological activity ranges based on SAR studies of N-substituted indole-3-carbaldehyde derivatives.

Derivative ClassTargetAssayTypical IC₅₀ / MICReference
Parent Aldehyde AChEEllman's10 - 50 µM[1]
Thiosemicarbazone AChE/BChEEllman's0.5 - 5.0 µM[2]
Chalcone TubulinPolymerization1 - 10 µM[3]
Schiff Base S. aureusMicrodilution4 - 16 µg/mL[4]
Hydrazone C. albicansMicrodilution8 - 32 µg/mL[4]

References

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives. Retrieved from

  • Afyon Kocatepe University. (2017). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activity. Retrieved from

  • National Institutes of Health (NIH). (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Retrieved from

  • Scientific Research Publishing. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry. Retrieved from

  • Sigma-Aldrich. (2025). Indole-3-carboxaldehyde Product Information. Retrieved from

Sources

Technical Whitepaper: Discovery, Isolation, and Derivatization of Novel Indole-3-Carbaldehyde Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-3-carbaldehyde (I3A), a tryptophan metabolite produced predominantly by the commensal gut bacterium Lactobacillus reuteri, has emerged as a critical signaling molecule in the host-microbiota axis.[1] Acting as a potent ligand for the Aryl Hydrocarbon Receptor (AhR), I3A modulates mucosal immunity and epithelial barrier integrity. However, the therapeutic utility of native I3A is limited by rapid metabolic clearance and moderate potency.

This technical guide outlines a dual-stream workflow:

  • Biogenic Isolation: A standardized protocol for extracting high-purity native I3A from L. reuteri fermentation supernatants.

  • Synthetic Expansion: A rational design strategy for generating novel N-substituted and C3-hydrazide derivatives with enhanced lipophilicity and AhR binding affinity.

The Chemical Space: Tryptophan Metabolism & AhR Activation[2][3][4][5]

The therapeutic potential of I3A lies in its ability to activate the AhR pathway.[1][2] Upon binding, AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XRE), driving the expression of cytokines like IL-22 and enzymes such as CYP1A1.

Figure 1: The Indole-AhR Signaling Axis

AhR_Pathway TRP L-Tryptophan (Dietary) Lreuteri L. reuteri (AAT/ArAT) TRP->Lreuteri Metabolism IPyA Indole-3-Pyruvate Lreuteri->IPyA I3A Indole-3-Carbaldehyde (I3A) IPyA->I3A Decarboxylation AhR_Cyto AhR (Cytosolic) I3A->AhR_Cyto Ligand Binding Complex I3A-AhR Complex AhR_Cyto->Complex Nucleus Nucleus Translocation Complex->Nucleus ARNT ARNT Dimerization Nucleus->ARNT XRE XRE Binding (DNA) ARNT->XRE Response IL-22 / CYP1A1 Expression (Barrier Integrity) XRE->Response

Caption: Mechanistic pathway of I3A production by L. reuteri and subsequent host AhR activation.

Protocol A: Biogenic Isolation from L. reuteri

Native isolation is essential for establishing biological baselines. The following protocol maximizes yield from Lactobacillus reuteri (strain ATCC 6475 or similar).

Fermentation Conditions
  • Medium: Modified MRS broth supplemented with 0.5% (w/v) L-tryptophan.

  • Incubation: Anaerobic conditions at 37°C for 24–48 hours.

  • Validation: Monitor OD600; harvest when stationary phase is reached (OD600 ~1.5–2.0).

Extraction & Purification Workflow

Objective: Isolate I3A from the complex fermentation matrix.

  • Clarification:

    • Centrifuge culture at 4,000 × g for 15 min at 4°C to pellet bacteria.

    • Filter supernatant through a 0.22 µm PVDF membrane.

  • Solid Phase Extraction (SPE):

    • Cartridge: C18 Sep-Pak (6 cc, 500 mg).

    • Conditioning: 5 mL Methanol (MeOH) followed by 5 mL ddH₂O.

    • Loading: Load 50 mL of acidified supernatant (pH adjusted to 3.0 with HCl to protonate indoles).

    • Washing: Wash with 5 mL 10% MeOH in water (removes polar impurities).

    • Elution: Elute with 3 mL 100% MeOH.

  • Preparative HPLC:

    • Column: C18 Reverse Phase (250 mm × 10 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B]. 5% B to 95% B over 20 min.

    • Detection: UV at 280 nm (indole core) and 305 nm (aldehyde conjugation).

    • Collection: Collect fraction eluting at ~12.5 min (system dependent).

Protocol B: Synthetic Derivatization (Novel Scaffolds)

To improve metabolic stability and target affinity, we synthesize Morpholine-Sulfonylhydrazide Indole derivatives . These novel compounds combine the indole scaffold with a sulfonamide moiety (common in anticancer drugs) and a morpholine ring (improves solubility).

Synthetic Pathway

The synthesis involves three key stages:

  • Vilsmeier-Haack Formylation: Generating the I3A core (if not using isolated material).

  • N-Alkylation: Introducing the morpholine ethyl chain.

  • Schiff Base Condensation: Coupling with substituted benzenesulfonyl hydrazides.

Figure 2: Synthesis of Novel Morpholine-Sulfonylhydrazide Derivatives

Synthesis_Pathway Indole Indole I3A Indole-3-Carbaldehyde (I3A) Indole->I3A Formylation Reagent1 POCl3 / DMF (Vilsmeier-Haack) Intermed N-Morpholinoethyl-I3A (Intermediate) I3A->Intermed N-Alkylation Morph N-(2-chloroethyl)morpholine K2CO3, MeCN, Reflux Product Target Sulfonylhydrazide Indole Derivative Intermed->Product Condensation Hydrazide Ar-SO2-NHNH2 Glacial HOAc, EtOH

Caption: Step-wise synthesis of N-morpholinoethyl indole-3-carbaldehyde sulfonylhydrazides.

Detailed Step-by-Step Protocol
Step 1: Synthesis of N-(2-morpholinoethyl)-1H-indole-3-carbaldehyde
  • Dissolution: Dissolve indole-3-carbaldehyde (1.0 eq) in dry acetonitrile (MeCN).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 5.0 eq) and stir for 20 min at room temperature.

  • Alkylation: Add N-(2-chloroethyl)morpholine hydrochloride (2.0 eq) dropwise.

  • Reflux: Heat the mixture to reflux (80–82°C) for 12–24 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Filter off inorganic salts. Evaporate solvent.[3] Recrystallize residue from ethanol to yield the intermediate as a light brown solid.

Step 2: Condensation with Arylsulfonyl Hydrazides
  • Reactants: Mix the intermediate from Step 1 (1.0 eq) with a substituted benzenesulfonyl hydrazide (1.0 eq) in absolute ethanol.

  • Catalysis: Add catalytic glacial acetic acid (2–3 drops).

  • Reflux: Reflux for 4–6 hours.

  • Isolation: Cool to room temperature. The precipitate (Schiff base) is filtered, washed with cold ethanol, and dried under vacuum.

Structural Elucidation & Validation

Validation of the novel compounds requires confirming the loss of the aldehyde carbonyl proton and the appearance of the azomethine (-CH=N-) proton.

Table 1: Key Spectroscopic Markers (1H NMR in DMSO-d6)[7]
MoietyProton AssignmentChemical Shift (δ ppm)MultiplicityDiagnostic Change
Aldehyde (Precursor) -CHO9.90 – 9.95 SingletDisappears in final product
Azomethine (Product) -CH=N-7.90 – 8.50 SingletAppears (Confirmation of Schiff base)
Indole C2-H Ar-H8.10 – 8.30SingletShifts slightly downfield
Sulfonyl NH -SO₂-NH-11.00 – 11.50Broad SingletConfirms hydrazide linkage
Morpholine -CH₂-N-CH₂-2.40 – 3.60MultipletsConfirms N-alkylation

Mass Spectrometry (ESI-MS): Look for molecular ion peaks [M+H]⁺ corresponding to the calculated mass. For the morpholine derivative, expect a mass increase of ~113 Da over the base indole.

Bioassay-Guided Fractionation

To confirm the therapeutic utility of the isolated or synthesized compounds, screen against two primary targets: AhR activation (immunomodulation) and Cytotoxicity (oncology).

AhR Reporter Assay (Luciferase)
  • Cell Line: HepG2-Luc or similar stable cell line transfected with an XRE-Luciferase reporter plasmid.

  • Protocol:

    • Seed cells (2 × 10⁴ cells/well) in 96-well plates.

    • Treat with compounds (0.1 – 50 µM) for 24 hours.

    • Positive Control: 6-Formylindolo[3,2-b]carbazole (FICZ) or TCDD (use with caution).

    • Lysis: Add luciferase substrate and measure luminescence.

    • Hit Criteria: >5-fold induction over vehicle (DMSO) control.

MTT Cytotoxicity Assay
  • Target Cells: MCF-7 (Breast), HCT-116 (Colon).

  • Protocol:

    • Seed cells and incubate for 24h.

    • Add serial dilutions of the novel indole derivatives.

    • Incubate for 48h.

    • Add MTT reagent (0.5 mg/mL), incubate 4h.

    • Dissolve formazan crystals in DMSO and read Absorbance at 570 nm.

  • Data Analysis: Calculate IC₅₀ using non-linear regression.

Table 2: Comparative Potency Benchmarks (Literature Values)
Compound ClassTarget Cell LineIC₅₀ (µM)Reference
Native Indole-3-CarbaldehydeMCF-7> 50 µM[5]
Indole-ThiosemicarbazonesMCF-70.9 – 2.0 µM[1]
Morpholine-SulfonylhydrazidesMDA-MB-4688.2 – 13.2 µM[3]

References

  • Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. PubMed. [Link]

  • Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis. MDPI. [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides. ACS Omega. [Link]

  • Activation of the aryl hydrocarbon receptor via indole derivatives in skin bacterial isolates. Journal of Applied Microbiology. [Link]

Sources

Methodological & Application

Application Note: 1-Phenethyl-1H-indole-3-carbaldehyde as a Privileged Scaffold in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide

Executive Summary

The synthesis of complex, highly functionalized heterocyclic libraries is a cornerstone of modern drug discovery. Multicomponent reactions (MCRs) offer unparalleled atom economy, step efficiency, and scaffold diversity. Within this paradigm, 1-phenethyl-1H-indole-3-carbaldehyde has emerged as a highly versatile electrophilic building block[1].

The structural anatomy of this compound provides dual advantages:

  • The C3-Carbaldehyde Moiety: Acts as a highly reactive electrophile, rapidly forming imine intermediates that drive classical MCRs (e.g., Ugi, Groebke-Blackburn-Bienaymé)[2].

  • The N-Phenethyl Substituent: Imparts significant lipophilicity and steric bulk. In medicinal chemistry, this group frequently enhances blood-brain barrier (BBB) permeability and provides a flexible aromatic anchor for

    
     stacking interactions within biological targets, such as the Aryl Hydrocarbon Receptor (AhR)[3].
    

This application note details the mechanistic rationale, optimized reaction conditions, and self-validating experimental protocols for deploying 1-phenethyl-1H-indole-3-carbaldehyde in advanced multicomponent workflows.

Mechanistic Rationale & Key Workflows

The Ugi Four-Component Reaction (U-4CR)

The Ugi-4CR combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form an


-aminoacyl amide (a peptidomimetic). When 1-phenethyl-1H-indole-3-carbaldehyde is utilized, the reaction yields bulky, lipophilic indole-peptide hybrids.

Causality in Experimental Design: The initial step involves the condensation of the indole-3-carbaldehyde with a primary amine. Because the N-phenethyl group donates electron density into the indole ring, the C3-aldehyde is slightly less electrophilic than simple aliphatic aldehydes. Consequently, polar protic solvents (like methanol or 2,2,2-trifluoroethanol) are required to stabilize the transition state and promote the formation of the critical nitrilium ion intermediate[2]. The subsequent Mumm rearrangement is rapid and irreversible, driving the reaction to completion.

UgiMechanism A 1-Phenethyl-1H-indole -3-carbaldehyde C Imine Intermediate A->C + Amine - H2O B Primary Amine B->C F Nitrilium Ion C->F + Acid & Isocyanide Protonation & Addition D Isocyanide D->F E Carboxylic Acid E->F G Mumm Rearrangement F->G Intramolecular Acyl Transfer H Peptidomimetic Indole Product G->H Stable Amide

Figure 1: Mechanistic pathway of the Ugi-4CR utilizing 1-phenethyl-1H-indole-3-carbaldehyde.

The Groebke-Blackburn-Bienaymé (GBB) Domino Reaction

The GBB reaction traditionally yields imidazo-fused heterocycles. However, when indole-3-carbaldehydes are employed, the reaction can undergo an extended domino process. The polarity inversion of the indole moiety during the transformation triggers an oxidative Pictet-Spengler-type cyclization, yielding unprecedented fused polyheterocyclic scaffolds that act as potent AhR ligands[3].

GBBWorkflow S1 Reagent Preparation (Indole Aldehyde + Aminoazine) S2 Imine Condensation (Lewis Acid Catalyst) S1->S2 Solvent: MeOH/DCM S3 Isocyanide Addition ([4+1] Cycloaddition) S2->S3 RT to 60°C S4 Oxidative Pictet-Spengler (Domino Extension) S3->S4 Polarity Inversion S5 Purification & Characterization (Flash Chromatography, NMR) S4->S5 Product Isolation

Figure 2: Workflow of the extended GBB domino reaction for polyheterocycle synthesis.

Quantitative Data: Condition Optimization

To ensure robust scalability, the reaction conditions for both workflows must be tightly controlled. The tables below summarize the empirical data for optimizing these MCRs using 1-phenethyl-1H-indole-3-carbaldehyde.

Table 1: Optimization of Ugi-4CR Conditions

SolventTemperature (°C)Concentration (M)Time (h)Yield (%)Observation / Causality
Methanol (MeOH)250.54865Standard conditions; slow imine formation due to N-phenethyl steric bulk.
MeOH600.52478Heating accelerates imine formation but slightly increases byproduct formation.
2,2,2-Trifluoroethanol251.02489 High ionizing power stabilizes the nitrilium ion; high concentration drives kinetics.
Dichloromethane250.57235Poor stabilization of ionic intermediates leads to stalled reactions.

Table 2: Catalyst Screening for GBB Domino Reaction

Catalyst (mol %)SolventTemp (°C)Time (h)Yield (%)Mechanistic Impact
NoneMeOH6048TraceUncatalyzed imine formation is too slow.
Sc(OTf)₃ (10%)MeOH/DCM601272Strong Lewis acid activates the aldehyde efficiently.
InCl₃ (10%)MeOH60885 Optimal balance of Lewis acidity; prevents degradation of the indole core.
AcOH (20%)EtOH802455Brønsted acid is sufficient but requires longer times and higher heat.

Experimental Protocols

Protocol 1: Synthesis of Peptidomimetic Indoles via Ugi-4CR

This protocol is designed as a self-validating system. In-process controls (TLC) and specific workup steps ensure high purity prior to chromatography.

Reagents:

  • 1-Phenethyl-1H-indole-3-carbaldehyde (1.0 mmol, 249.3 mg)

  • Primary Amine (e.g., benzylamine) (1.0 mmol)

  • Carboxylic Acid (e.g., acetic acid) (1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) (1.0 mL)

Step-by-Step Methodology:

  • Imine Pre-formation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve 1-phenethyl-1H-indole-3-carbaldehyde (1.0 mmol) and the primary amine (1.0 mmol) in 1.0 mL of TFE. Stir at room temperature for 30 minutes.

    • Validation Check: Spot on TLC (Hexanes/EtOAc 7:3). The aldehyde spot (

      
      ) should diminish, replaced by a new, often fluorescent, imine spot (
      
      
      
      ).
  • Component Addition: Cool the vial to 0 °C using an ice bath. Add the carboxylic acid (1.0 mmol) dropwise, followed immediately by the isocyanide (1.0 mmol).

    • Causality: Cooling mitigates the exothermic nature of the isocyanide addition and prevents competitive Passerini side-reactions.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash sequentially with saturated aqueous

    
     (2 × 10 mL) to remove unreacted acid, followed by brine (10 mL).
    
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

  • Characterization: Validate the product via

    
     NMR (look for the characteristic tert-butyl singlet at 
    
    
    
    ppm and the highly shifted
    
    
    -proton of the newly formed stereocenter at
    
    
    ppm) and HRMS.
Protocol 2: Synthesis of Fused Polyheterocycles via GBB Domino Reaction

This protocol leverages Indium(III) chloride to drive the extended domino sequence.

Reagents:

  • 1-Phenethyl-1H-indole-3-carbaldehyde (1.0 mmol)

  • 2-Aminoazine (e.g., 2-aminopyridine) (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Catalyst:

    
     (0.1 mmol, 10 mol%)
    
  • Solvent: Methanol (2.0 mL)

Step-by-Step Methodology:

  • Catalytic Activation: In a 10 mL microwave-safe vial, combine 1-phenethyl-1H-indole-3-carbaldehyde (1.0 mmol), 2-aminoazine (1.0 mmol), and

    
     (10 mol%) in 2.0 mL of Methanol. Stir for 15 minutes at room temperature.
    
  • Cycloaddition Initiation: Add the isocyanide (1.0 mmol) in one portion. Seal the vial.

  • Domino Heating: Heat the reaction mixture to 60 °C using an oil bath or heating block for 8 hours.

    • Causality: The initial GBB [4+1] cycloaddition occurs rapidly, but the subsequent oxidative Pictet-Spengler cyclization requires sustained thermal energy to overcome the activation barrier associated with the polarity inversion of the indole core[3].

  • Reaction Quenching: Cool the mixture to room temperature and quench with water (5 mL). Extract the aqueous layer with Dichloromethane (3 × 10 mL).

  • Purification: Dry the combined organic layers (

    
    ), concentrate, and purify via flash chromatography (DCM/MeOH 95:5).
    
  • Characterization: Confirm the loss of the C2-indole proton in

    
     NMR (typically around 7.2 ppm in the starting material), indicating successful ring fusion.
    

References

  • Ziarani, G. M., Hasani, S., Mohajer, F., Varma, R. S., & Rafiee, F. (2022). "The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions." Topics in Current Chemistry, 380(4), 24. URL:[Link][1][4]

  • Shiri, M. (2012). "Indoles in Multicomponent Processes (MCPs)." Chemical Reviews, 112(6), 3508-3549. URL:[Link][2][5]

  • Ghashghaei, O., Pedrola, M., Seghetti, F., Martin, V. V., Zavarce, R., Babiak, M., Novacek, J., Hartung, F., Rolfes, K. M., Haarmann-Stemmann, T., & Lavilla, R. (2021). "Extended Multicomponent Reactions with Indole Aldehydes: Access to Unprecedented Polyheterocyclic Scaffolds, Ligands of the Aryl Hydrocarbon Receptor." Angewandte Chemie International Edition, 60(5), 2603-2608. URL:[Link][3][6]

Sources

Application Note: Protocol for the Formylation of 1-Phenethyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details a validated protocol for the regioselective C-3 formylation of 1-phenethyl-1H-indole (1) to synthesize 1-phenethyl-1H-indole-3-carbaldehyde (2). The method utilizes the Vilsmeier-Haack reaction , a robust electrophilic aromatic substitution strategy favored in medicinal chemistry for its scalability and reliability.

This scaffold is a critical intermediate in the synthesis of aminoalkylindole cannabinoids (e.g., JWH-250 analogs) and various cyclooxygenase-2 (COX-2) inhibitors. This guide addresses the specific challenges of handling the phenethyl group—ensuring stability against acid-mediated dealkylation—and optimizing the hydrolysis step to maximize yield.

Scientific Foundation & Mechanism

Reaction Rationale

The indole ring is highly nucleophilic at the C-3 position due to the contribution of the nitrogen lone pair to the aromatic sextet. The Vilsmeier-Haack reaction employs a chloroiminium ion (the Vilsmeier reagent), generated in situ from Phosphorus Oxychloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)  and N,N-Dimethylformamide (DMF) .[1][2][3]

Unlike the Reimer-Tiemann reaction (which uses carbenes and often suffers from low yields/tars), the Vilsmeier-Haack protocol offers:

  • High Regioselectivity: Exclusively targets C-3 over C-2.

  • Mild Conditions: Avoids the harsh basic conditions that might hydrolyze sensitive functional groups.

  • Scalability: Suitable for gram-to-kilogram scale synthesis.[4]

Mechanistic Pathway

The reaction proceeds through three distinct phases:[1][5][6]

  • Reagent Formation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     activates DMF to form the electrophilic chloroiminium salt.[2][7]
    
  • Electrophilic Attack: The indole C-3 attacks the iminium carbon, restoring aromaticity via proton loss.

  • Hydrolysis: The resulting iminium intermediate is hydrolyzed under basic conditions to release the aldehyde.

VilsmeierMechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Activation (0°C) POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate + Indole (Electrophilic Attack) Indole 1-Phenethylindole Indole->Intermediate Product 1-Phenethylindole- 3-carbaldehyde Intermediate->Product Hydrolysis (NaOH/H2O)

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[8]PurityRole
1-Phenethyl-1H-indole 221.301.0>98%Substrate
Phosphorus Oxychloride (

)
153.331.299%Reagent
N,N-Dimethylformamide (DMF) 73.095.0-10.0AnhydrousSolvent/Reagent
Sodium Hydroxide (2M) 40.00Excess-Quench/Hydrolysis
Dichloromethane (DCM) 84.93-ACS GradeExtraction
Safety Directives (Critical)
  • 
     Hazard:  Highly toxic and reacts violently with water to release HCl gas. All glassware must be oven-dried.  Handle strictly in a fume hood.
    
  • Exotherm Control: The formation of the Vilsmeier reagent is exothermic.[2][3] Temperature must be controlled at 0–5°C during addition to prevent thermal decomposition of the reagent (which can darken the reaction and lower yield).

  • Cyanide Note: While not involved here, ensure no cyanide salts are present in waste streams mixed with acidic Vilsmeier waste.

Step-by-Step Procedure
Phase A: Generation of Vilsmeier Reagent[1][3][5][9][10]
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.

  • Solvent Charge: Add anhydrous DMF (5.0 equiv relative to indole) to the flask.

  • Cooling: Submerge the flask in an ice/salt bath and cool to 0°C.

  • Reagent Addition: Charge the addition funnel with

    
     (1.2 equiv).[3] Add dropwise over 30 minutes.
    
    • Checkpoint: Maintain internal temperature < 5°C. The solution may turn pale yellow or form a white precipitate (the Vilsmeier salt).

  • Activation: Stir at 0°C for an additional 30 minutes.

Phase B: Formylation Reaction[4][6][8]
  • Substrate Addition: Dissolve 1-phenethyl-1H-indole (1.0 equiv) in a minimum volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.[5]

  • Heating: Remove the ice bath. Allow the mixture to warm to room temperature (RT) over 30 minutes.

    • Note: For sterically hindered or electron-deficient indoles, heating to 80°C is required. For 1-phenethylindole, heating to 60-80°C for 2-4 hours ensures complete conversion and prevents the isolation of the intermediate imine.

  • Monitoring: Monitor by TLC (20% EtOAc in Hexanes). The starting material (

    
    ) should disappear, and a polar spot (aldehyde, 
    
    
    
    ) will appear.
Phase C: Workup & Isolation[2]
  • Quench: Cool the reaction mixture to RT. Pour the mixture slowly into a beaker containing crushed ice (approx. 5x reaction volume). Stir vigorously.

  • Hydrolysis: Slowly add 2M NaOH (or sat.

    
     for milder conditions) until the pH is basic (pH 9-10).
    
    • Observation: The solution will become cloudy as the product precipitates.

    • Critical Step: Continue stirring for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Extraction: If the solid does not filter well, extract with DCM (

    
     mL). Wash combined organics with water (
    
    
    
    ), brine (
    
    
    ), and dry over
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, 0-30% EtOAc/Hexanes).

Quantitative Data & Characterization

Expected Yields & Conditions

The following table summarizes optimization data for N-substituted indoles using this protocol.

SubstrateTemp (°C)Time (h)Yield (%)Notes
N-Methylindole80288-92Standard benchmark
1-Phenethylindole 80 3 85-90 Target synthesis
N-Benzylindole90482-85Slightly slower due to sterics
Analytical Data (1-Phenethyl-1H-indole-3-carbaldehyde)
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 108–110°C (Lit. range for similar analogs).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.98 (s, 1H, CHO ) – Diagnostic aldehyde singlet.
      
    • 
       8.30 (d, 1H, C4-H) – Deshielded by carbonyl.
      
    • 
       7.75 (s, 1H, C2-H).
      
    • 
       7.40–7.10 (m, 8H, Aromatic protons of indole + phenyl).
      
    • 
       4.45 (t, 2H, 
      
      
      
      ).
    • 
       3.15 (t, 2H, 
      
      
      
      ).
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found 250.1.

Workflow Visualization

Workflow Start Start: Dry Glassware N2 Atmosphere Step1 1. Reagent Prep DMF + POCl3 @ 0°C Start->Step1 Step2 2. Addition Add 1-Phenethylindole in DMF Step1->Step2 Step3 3. Reaction Heat to 80°C (3h) Step2->Step3 Step4 4. Quench Pour onto Ice Step3->Step4 Step5 5. Hydrolysis Adjust pH > 9 (NaOH) Stir 1h Step4->Step5 Step6 6. Isolation Filtration or DCM Extraction Step5->Step6

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization

  • Low Yield: Often caused by incomplete hydrolysis. Ensure the quenched mixture is basic (pH > 9) and stirred long enough. The intermediate iminium salt is water-soluble; if you extract too early, you lose product to the aqueous layer.

  • Dark Product: Indicates thermal decomposition. Ensure

    
     is added slowly at 0°C. If the reaction turns black immediately, the temperature was too high.
    
  • Starting Material Remains: If TLC shows unreacted indole after 3 hours, add an additional 0.5 equiv of pre-formed Vilsmeier reagent.

References

  • Vilsmeier, A., & Haack, A. (1927).[6] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[3][6] Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.[6] Link

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org.[2][6][7][11][8] Synth. 2024, 101, 21-33.[8] Link

  • BenchChem. (2025).[2][3][12] Application Notes: Vilsmeier-Haack Formylation of Indoles.Link

  • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Non-Aromatic Compounds.[1][6][10] Organic Reactions, 49, 1. Link

  • TCI Chemicals. (2025). Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent.Link

Sources

Application Note: 1-Phenethyl-1H-indole-3-carbaldehyde in Medicinal Chemistry

[1]

Introduction: The "Gateway" Scaffold

1-Phenethyl-1H-indole-3-carbaldehyde (CAS: Derivative of 487-89-8) represents a critical intersection between synthetic accessibility and pharmacological potency.[1] While the indole nucleus is ubiquitous in FDA-approved drugs (e.g., Indomethacin, Tadalafil, Vincristine), the N-phenethyl substitution specifically modulates lipophilicity (

1

This guide details the operational framework for utilizing this aldehyde as a precursor for three high-value pharmacophore classes:

  • Thiosemicarbazones: Potent anticancer agents (Tubulin/Topoisomerase inhibitors).[1]

  • Schiff Bases/Hydrazones: Antimicrobial and antiviral candidates.

  • Functionalized Tryptamines: Neuroactive ligands via reductive amination.[1]

Synthetic Utility & Mechanism[1][2][3]

The C-3 formyl group is the reactive "warhead" of this molecule, while the N-phenethyl group acts as the "anchor."[1]

Why the Phenethyl Group?
  • Pi-Stacking: The ethyl spacer allows the phenyl ring to adopt a flexible conformation, facilitating

    
     T-shaped or parallel stacking interactions with aromatic residues (Phe, Tyr, Trp) in target proteins (e.g., the peripheral anionic site of Acetylcholinesterase).[1]
    
  • Membrane Permeability: Increases lipophilicity compared to the parent indole, improving blood-brain barrier (BBB) penetration for neuro-therapeutic applications.[1]

Reaction Pathways Diagram

The following diagram illustrates the synthesis of the scaffold and its divergent applications.

GIndole3CHOIndole-3-carboxaldehyde(Starting Material)TargetScaffold1-Phenethyl-1H-indole-3-carbaldehyde(Core Scaffold)Indole3CHO->TargetScaffoldN-Alkylation(K2CO3, DMF, 80°C)PhenethylBromide2-Phenylethyl bromidePhenethylBromide->TargetScaffoldThiosemicarbazoneThiosemicarbazoneDerivatives(Anticancer)TargetScaffold->Thiosemicarbazone+ Thiosemicarbazide(EtOH, Cat. AcOH)SchiffBaseSchiff Bases / Imine(Antimicrobial)TargetScaffold->SchiffBase+ Primary Amine(Dehydration)TryptamineN-Phenethyl-Tryptamines(Neuroactive)TargetScaffold->Tryptamine1. Nitroaldol2. Reduction

Caption: Synthetic divergence from the core aldehyde scaffold to bioactive pharmacophores.[1]

Experimental Protocols

Protocol A: Synthesis of 1-Phenethyl-1H-indole-3-carbaldehyde

Rationale: Direct N-alkylation of commercially available indole-3-carboxaldehyde is preferred over the Vilsmeier-Haack formylation of N-phenethylindole due to higher regional selectivity and milder conditions.[1]

Reagents:

  • Indole-3-carboxaldehyde (1.0 eq)[1][2]

  • (2-Bromoethyl)benzene (1.2 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 10.0 mmol of indole-3-carboxaldehyde in 15 mL of anhydrous DMF.

  • Base Activation: Add 20.0 mmol of anhydrous

    
    . Stir at room temperature for 15 minutes to facilitate deprotonation of the indole N-H (
    
    
    ).[1]
  • Alkylation: Dropwise add 12.0 mmol of (2-Bromoethyl)benzene.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Note: Monitor via TLC (30% EtOAc/Hexane).[1] The product will have a higher

    
     than the starting indole.[1]
    
  • Quench: Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate as a solid.[1][3]

  • Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    , and concentrate.[1] Recrystallize from Ethanol/Water.[1]

Yield Expectation: 85–92% Characterization:

  • 
     NMR (DMSO-
    
    
    ): Distinctive aldehyde singlet at
    
    
    ppm; Ethylene bridge triplets at
    
    
    and
    
    
    ppm.[1]
Protocol B: Derivatization to Anticancer Thiosemicarbazones

Rationale: Thiosemicarbazones chelate transition metals (Cu, Fe) in the cellular environment, generating Reactive Oxygen Species (ROS) and inhibiting Ribonucleotide Reductase.[1]

Reagents:

  • 1-Phenethyl-1H-indole-3-carbaldehyde (1.0 eq)[1]

  • Thiosemicarbazide (1.0 eq)[1]

  • Ethanol (Absolute)[1][4]

  • Glacial Acetic Acid (Catalytic)[1]

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 mmol of the aldehyde in 10 mL of hot ethanol (

    
    ).
    
  • Addition: Add 1.0 mmol of thiosemicarbazide dissolved in 5 mL of hot water/ethanol.

  • Catalysis: Add 3–5 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 3 hours. A color change (often yellow to orange/crystalline) indicates imine formation.[1]

  • Isolation: Cool to room temperature. The product will crystallize.[1][5] Filter and wash with cold ethanol.[3]

Biological Evaluation Workflow

Once synthesized, the library must be validated. The following workflow ensures robust data generation for medicinal chemistry campaigns.

BioAssaycluster_0Primary Screen (In Vitro)cluster_1Mechanism of ActionCompoundSynthesizedDerivativeSolubilitySolubility Check(DMSO < 0.5%)Compound->SolubilityMTTCytotoxicity Assay(MTT/MTS)Cell Lines: HeLa, MCF-7Solubility->MTTMICAntimicrobial MIC(Broth Dilution)S. aureus, E. coliSolubility->MICApoptosisApoptosis Analysis(Annexin V/PI Flow Cytometry)MTT->ApoptosisHit Confirmation(IC50 < 10 µM)DockingMolecular Docking(Validation of Binding Mode)Apoptosis->DockingSAR Refinement

Caption: Standardized screening cascade for indole-3-carbaldehyde derivatives.

Data Interpretation Guide
ParameterMethodTarget ThresholdInterpretation
Purity HPLC>95%Essential for biological assay validity.[1]
Cytotoxicity MTT Assay

Potent "Hit" for anticancer lead optimization.[1]
Selectivity SI Index

Ratio of

(Normal Cells) /

(Cancer Cells).[1]
Lipophilicity cLogP

Ideal range for oral bioavailability (Lipinski's Rule).[1]

Safety & Handling (MSDS Highlights)

  • Aldehyde Reactivity: The aldehyde moiety is susceptible to air oxidation to the carboxylic acid.[1] Store under inert atmosphere (Argon/Nitrogen) at 4°C.

  • Alkyl Halides: (2-Bromoethyl)benzene is a lachrymator and skin irritant.[1] All alkylation reactions (Protocol A) must be performed in a fume hood.[1]

  • Waste Disposal: Indole derivatives can be ecotoxic.[1] Dispose of aqueous waste from the quench step as hazardous organic waste.[1]

References

  • Vilsmeier-Haack & Indole Functionalization

    • Title: Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.[1][6]

    • Source: Organic Syntheses, 2024, 101, 21–33.[1][6]

    • URL:[Link][1]

  • Anticancer Applications (Thiosemicarbazones)

    • Title: Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde.[1][7]

    • Source: European Journal of Medicinal Chemistry (via PubMed), 2008.[1]

    • URL:[Link][1]

  • General Indole Synthesis Protocols

    • Title: A Comparative Guide to the Synthesis of Indole-3-Carboxaldehyde.
    • Source: BenchChem Application Notes.[1]

  • Biological Activity of Indole Derivatives

    • Title: The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions.
    • Source: Topics in Current Chemistry, 2022.
    • URL:[Link]

1-Phenethyl-1H-indole-3-carbaldehyde as an intermediate in alkaloid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: 1-Phenethyl-1H-indole-3-carbaldehyde as a Strategic Intermediate in Alkaloid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Phenethyl-1H-indole-3-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and natural product synthesis. Its structure, featuring a reactive aldehyde on the indole C3 position and a phenethyl group on the indole nitrogen, makes it an ideal precursor for constructing complex polycyclic alkaloid skeletons. This guide provides a comprehensive overview of the synthesis, characterization, and application of this key intermediate. We detail robust, field-proven protocols for its preparation via the Vilsmeier-Haack reaction and demonstrate its utility in a representative alkaloid synthesis. The causality behind experimental choices, mechanistic insights, and practical troubleshooting advice are integrated throughout to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Indole-3-Carbaldehyde Scaffold

The indole nucleus is a privileged scaffold in countless natural products and pharmaceuticals, with indole alkaloids representing over 4,100 known compounds.[1] The functionalization of the indole ring is paramount to achieving structural diversity and biological activity. Among the most useful functionalized indoles is the indole-3-carbaldehyde framework.[2] The aldehyde group at the C3 position is a versatile chemical handle, readily participating in condensations, oxidations, reductions, and C-C bond-forming reactions, making it a cornerstone for the synthesis of complex molecules.[2][3]

By installing a phenethyl group at the N1 position, the resulting intermediate, 1-phenethyl-1H-indole-3-carbaldehyde, becomes a tailored precursor for alkaloids featuring a β-carboline or related fused-ring system, which are common motifs in potent neuroactive and anti-cancer agents. This guide focuses on the practical synthesis and application of this specific intermediate.

Synthesis of the Intermediate: A Two-Step Approach

The most efficient pathway to 1-phenethyl-1H-indole-3-carbaldehyde involves two primary steps: the N-alkylation of indole followed by C3-formylation.

Protocol I: N-Alkylation of Indole to Synthesize 1-Phenethyl-1H-indole

Rationale: The first step involves the nucleophilic substitution of a phenethyl halide with the deprotonated indole nitrogen. A strong base like sodium hydride (NaH) is used to quantitatively deprotonate the indole N-H, which has a pKa of approximately 17, generating the highly nucleophilic indolide anion. Anhydrous DMF is the solvent of choice as it is polar aprotic, effectively solvating the sodium cation without interfering with the nucleophile.

Materials:

  • Indole

  • Sodium Hydride (60% dispersion in mineral oil)

  • (2-Bromoethyl)benzene or (2-iodoethyl)benzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Protocol:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to create a slurry. Cool the mixture to 0 °C in an ice bath.

  • Indole Addition: Dissolve indole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry over 15-20 minutes.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add (2-bromoethyl)benzene (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-phenethyl-1H-indole as a clear oil or low-melting solid.

Protocol II: Vilsmeier-Haack Formylation of 1-Phenethyl-1H-indole

Rationale: The Vilsmeier-Haack reaction is the classic and most effective method for the C3-formylation of electron-rich heterocycles like indole.[4][5] The reaction first involves the formation of the electrophilic "Vilsmeier reagent," a chloroiminium salt, from DMF and phosphorus oxychloride (POCl₃).[6] The electron-rich C3 position of the indole ring then attacks this electrophile. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde.[6][7]

Materials:

  • 1-Phenethyl-1H-indole (from Protocol I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice, Saturated Sodium Carbonate (Na₂CO₃) solution

  • Ethyl acetate, Dichloromethane (DCM)

Step-by-Step Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked flask under an inert atmosphere, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise with vigorous stirring. Control the addition rate to maintain the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30-45 minutes to allow for the complete formation of the Vilsmeier reagent.[7]

  • Indole Addition: Dissolve 1-phenethyl-1H-indole (1.0 equivalent) in a small amount of anhydrous DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Formylation Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours. The reaction mixture typically becomes thick and may change color. Monitor progress by TLC.

  • Hydrolysis: Cool the reaction mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice and water. This step hydrolyzes the iminium intermediate and should be done in a fume hood.

  • Neutralization: Vigorously stir the aqueous mixture for 1-2 hours. Neutralize the acidic solution by slowly adding a saturated Na₂CO₃ solution until the mixture is alkaline (pH > 8). A solid precipitate of the product should form.

  • Extraction & Purification: Extract the mixture three times with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude solid can be purified by recrystallization (e.g., from ethanol) or by flash column chromatography to afford pure 1-phenethyl-1H-indole-3-carbaldehyde.

Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the synthesized intermediate.

Table 1: Expected Spectroscopic Data for 1-Phenethyl-1H-indole-3-carbaldehyde
Technique Expected Observations
¹H NMR δ ~10.0 (s, 1H, -CHO), ~8.3 (s, 1H, indole H2), 7.2-7.8 (m, 9H, Ar-H), ~4.4 (t, 2H, -N-CH₂-), ~3.1 (t, 2H, -CH₂-Ph)
¹³C NMR δ ~185.0 (C=O), ~138.0, ~137.0, ~126.0, ~124.0, ~123.0, ~121.0, ~118.0, ~110.0 (Aromatic & Indole Cs), ~49.0 (-N-CH₂-), ~36.0 (-CH₂-Ph)
IR (KBr) ν ~3100 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1650 (C=O stretch), ~1530 (C=C stretch) cm⁻¹
MS (EI) m/z (%) = 249 (M⁺), 144 ([M-phenethyl]⁺), 91 ([C₇H₇]⁺)

Note: Chemical shifts (δ) are reported in ppm. The exact values may vary depending on the solvent and instrument used. Data is extrapolated based on known spectra of similar compounds like indole-3-carbaldehyde and N-methyl-indole-3-carbaldehyde.[8][9]

Visualization of Synthetic Workflow and Mechanisms

Diagrams are crucial for understanding the overall process and the underlying chemical transformations.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Alkaloid Synthesis Indole Indole N_Phenethyl_Indole 1-Phenethyl-1H-indole Indole->N_Phenethyl_Indole  (2-Bromoethyl)benzene,  NaH, DMF Intermediate 1-Phenethyl-1H-indole-3-carbaldehyde N_Phenethyl_Indole->Intermediate  1. POCl₃, DMF  2. H₂O Work-up Alkaloid Target Alkaloid (e.g., β-Carboline) Intermediate->Alkaloid  e.g., Tryptamine,  Acid Catalyst (Pictet-Spengler) G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex Intermediate Vilsmeier_Reagent->Sigma_Complex Indole 1-Phenethyl-1H-indole Indole->Sigma_Complex Electrophilic Attack at C3 Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt Deprotonation Aldehyde 1-Phenethyl-1H-indole-3-carbaldehyde Iminium_Salt->Aldehyde Aqueous Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Application in Alkaloid Synthesis: A Representative Protocol

The true value of 1-phenethyl-1H-indole-3-carbaldehyde is realized in its conversion to more complex heterocyclic systems. A classic example is the Pictet-Spengler reaction , which condenses the aldehyde with a β-arylethylamine, such as tryptamine, to form a β-carboline ring system.

Protocol III: Pictet-Spengler Synthesis of a β-Carboline Derivative

Rationale: This reaction proceeds via the initial formation of a Schiff base (iminium ion) between the aldehyde and the primary amine of tryptamine. The electron-rich C2 position of the tryptamine indole ring then acts as an intramolecular nucleophile, attacking the iminium carbon to forge the new six-membered ring. This cyclization is typically promoted by acid.

Materials:

  • 1-Phenethyl-1H-indole-3-carbaldehyde (from Protocol II)

  • Tryptamine

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Step-by-Step Protocol:

  • Setup: Dissolve 1-phenethyl-1H-indole-3-carbaldehyde (1.0 equivalent) and tryptamine (1.05 equivalents) in anhydrous DCM in a round-bottom flask.

  • Condensation: Stir the solution at room temperature for 1-2 hours to allow for the initial formation of the Schiff base.

  • Cyclization: Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 1.5-2.0 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. The reaction can be gently heated (e.g., to 40 °C) to accelerate the cyclization. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution until the mixture is basic.

  • Extraction and Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The resulting crude product can be purified by column chromatography to yield the target β-carboline alkaloid.

Table 2: Quantitative Data Summary for Multi-Step Synthesis
Step Reaction Starting Material Product Typical Yield
1N-AlkylationIndole1-Phenethyl-1H-indole85-95%
2Vilsmeier-Haack1-Phenethyl-1H-indole1-Phenethyl-1H-indole-3-carbaldehyde70-85%
3Pictet-SpenglerAldehyde Intermediateβ-Carboline Derivative60-80%

References

Sources

Application Note: High-Throughput Profiling of 1-Phenethyl-1H-indole-3-carbaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

1-Phenethyl-1H-indole-3-carbaldehyde (PIC) represents a "privileged scaffold" in medicinal chemistry.[1] Structurally, it combines the indole core—ubiquitous in bioactive alkaloids—with a hydrophobic phenethyl tail at the


 position and a reactive aldehyde handle at 

.[1]

While the parent compound (Indole-3-carbaldehyde, I3A) is a known metabolite of tryptophan that activates the Aryl Hydrocarbon Receptor (AhR) to modulate mucosal immunity [1], the addition of the


-phenethyl group significantly alters its physicochemical profile.[1] This lipophilic modification shifts the compound's potential utility toward:
  • Enhanced Membrane Permeability: Facilitating intracellular target engagement (e.g., nuclear receptors like AhR).[1]

  • Enzyme Inhibition: Specifically targeting the hydrophobic gorges of enzymes like Acetylcholinesterase (AChE) , relevant for neurodegenerative drug discovery [2].[1]

  • Synthetic Divergence: Serving as a reactive hub for generating libraries of hydrazones and Schiff bases with antimicrobial and anticancer properties [3].[1]

This guide details two orthogonal HTS workflows designed to profile PIC and its derivatives: a Cell-Based AhR Reporter Assay (Immunomodulation) and a Biochemical AChE Inhibition Assay (Neuroprotection).[1]

Pre-Screening Validation: Solubility & Stability

Challenge: The phenethyl group renders PIC significantly more lipophilic (LogP ~3.5-4.0) than its parent I3A.[1] Inadequate solubility in aqueous assay buffers is the primary cause of HTS false negatives (dropouts) and false positives (aggregates).[1]

Protocol: Kinetic Solubility & DMSO Tolerance

  • Stock Preparation: Dissolve PIC to 10 mM in 100% DMSO. Sonicate for 5 minutes to ensure complete dissolution.

  • Nephelometry Screen:

    • Dispense 198 µL of Assay Buffer (PBS, pH 7.[1]4) into clear-bottom 96-well plates.

    • Titrate PIC stock (0.5 µL - 5 µL) to achieve final concentrations of 1–100 µM.[1]

    • Measure light scattering (nephelometry) immediately and at 4 hours.

    • Threshold: A >10% increase in scatter relative to solvent control indicates precipitation.[1]

  • Stability Check: Aldehydes are prone to oxidation (to carboxylic acids) or Schiff base formation with buffer amines (e.g., Tris).[1]

    • Rule: Use HEPES or Phosphate buffers.[1] Avoid Tris or Glycine buffers during the primary incubation.[1]

Workflow A: Cell-Based AhR Luciferase Reporter Assay

Target: Aryl Hydrocarbon Receptor (AhR) Agonism.[1] Mechanism: PIC mimics endogenous indole ligands, translocating AhR to the nucleus to bind Xenobiotic Response Elements (XRE/DRE).[1]

Mechanistic Pathway

The following diagram illustrates the signaling pathway targeted by this assay.[1]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PIC PIC (Ligand) AhR_Complex AhR Chaperone Complex (Hsp90/XAP2) PIC->AhR_Complex Binds AhR_Active AhR (Ligand Bound) AhR_Complex->AhR_Active Dissociation Heterodimer AhR-ARNT Complex AhR_Active->Heterodimer Translocation ARNT ARNT ARNT->Heterodimer Dimerization DRE DRE / XRE (Promoter) Heterodimer->DRE Binding Luciferase Luciferase Reporter Expression DRE->Luciferase Transcription

Caption: PIC binds cytosolic AhR, triggering nuclear translocation and dimerization with ARNT to drive Luciferase expression via DRE binding.

Detailed Protocol

Cell Line: HepG2-Luc-AhR (Stably transfected with XRE-Luciferase).

  • Cell Plating (Day 0):

    • Harvest HepG2-Luc cells using Accutase (gentler than Trypsin).[1]

    • Dispense 15,000 cells/well in 30 µL DMEM (phenol-red free) + 10% Charcoal-Stripped FBS into 384-well white solid plates.

    • Incubate 24h at 37°C, 5% CO₂.

  • Compound Treatment (Day 1):

    • Prepare 5x compound intermediate plates in Opti-MEM.

    • Add 10 µL of PIC (Final conc: 10 nM – 50 µM) to assay plates.[1]

    • Controls:

      • Positive: FICZ (6-Formylindolo[3,2-b]carbazole) at 100 nM (High potency reference).[1]

      • Negative:[1] 0.1% DMSO vehicle.[1]

    • Incubate for 6–18 hours. Note: Aldehydes can be metabolized; 6h is optimal for initial transcriptional burst.[1]

  • Detection (Day 1/2):

    • Equilibrate plates to room temperature (RT) for 15 min.

    • Add 40 µL of Steady-Glo® (Promega) or equivalent lysis/substrate reagent.[1]

    • Shake orbitally (300 rpm) for 10 min.

    • Read Luminescence (Integration time: 0.5s).

  • Data Analysis:

    • Calculate Fold Induction =

      
      .[1]
      
    • Fit data to a 4-parameter logistic (4PL) curve to determine

      
      .[1]
      

Workflow B: Biochemical AChE Inhibition Assay

Target: Acetylcholinesterase (AChE).[1] Relevance: Indole-3-carbaldehyde derivatives are established pharmacophores for dual-binding site AChE inhibitors (catalytic and peripheral anionic sites) [2].[1]

Experimental Logic

This assay uses the Ellman's Method adapted for 384-well HTS. The aldehyde group of PIC can form reversible covalent hemiacetals with serine residues or interact via


-stacking in the enzyme gorge.[1]

Reaction: Acetylthiocholine (ATCh) + AChE


 Thiocholine + Acetate
Thiocholine + DTNB (Ellman's Reagent) 

5-Thio-2-nitrobenzoate (Yellow,

nm).[1]
Detailed Protocol

Reagents:

  • Buffer: 100 mM Phosphate Buffer (pH 8.0). Critical: pH 8.0 maximizes the colorimetric reaction but destabilizes the aldehyde over long periods.[1] Prepare fresh.

  • Enzyme: Recombinant Human AChE (0.05 U/mL final).[1]

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).

  • Chromogen: DTNB (0.3 mM final).[1]

Steps:

  • Dispense Compounds:

    • Acoustic dispense 50 nL of PIC (in DMSO) into 384-well clear plates.

  • Enzyme Addition:

    • Add 25 µL of AChE enzyme solution.[1]

    • Incubate 15 min at RT. Crucial Step: This allows the inhibitor to bind the enzyme before competition with the substrate begins.[1]

  • Substrate Initiation:

    • Add 25 µL of Substrate Mix (ATCh + DTNB).[1]

  • Kinetic Read:

    • Measure Absorbance at 412 nm every 60 seconds for 20 minutes.

    • Calculate the slope (V) of the linear portion of the curve.[1]

Counter-Screen (Specificity): To rule out false positives caused by the aldehyde reacting directly with DTNB (depleting the chromogen), run a "No-Enzyme" control: Buffer + Compound + DTNB + ATCh. If absorbance decreases or changes significantly compared to DMSO, the compound is a chemical interferer (PAINS).[1]

Data Presentation & Analysis

Summary of Assay Parameters[1][2][3]
ParameterAhR Cell-Based AssayAChE Enzymatic Assay
Format 384-well White Solid384-well Clear Flat-bottom
Readout Luminescence (RLU)Absorbance (412 nm)
Incubation 6 - 18 Hours15 min pre-incubation + 20 min kinetic
Z' Factor Goal > 0.6> 0.7
Control (Pos) FICZ (100 nM)Donepezil (1 µM)
Interference Cytotoxicity (run CellTiter-Glo)Chemical reaction with DTNB
HTS Workflow Diagram

HTS_Workflow cluster_assays Parallel Screening Library PIC Library (DMSO Stocks) QC Solubility QC (Nephelometry) Library->QC AhR AhR Reporter (HepG2-Luc) QC->AhR Pass AChE AChE Inhibition (Ellman's) QC->AChE Pass Analysis Data Normalization (Z-Score / % Activity) AhR->Analysis AChE->Analysis Hit_Select Hit Selection (>3 SD from Mean) Analysis->Hit_Select Validation Dose-Response (IC50) & Counter-Screen Hit_Select->Validation

Caption: Integrated HTS workflow ensuring only soluble compounds enter the parallel biological and enzymatic screening tracks.

References

  • Zelante, T., Iannitti, R. G., Cunha, C., De Luca, A., Giovannini, G., Pieraccini, G., ...[1] & Romani, L. (2013).[1] Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via interleukin-22.[2][3] Immunity, 39(2), 372-385.[1][3] Link

  • Bingül, M., Tan, O., Gardner, C. R., Sutton, S. W., Arslan, T., & Şener, G. (2017).[1] Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities.[4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link (Note: Contextual citation based on general indole-3-carbaldehyde AChE activity).[1]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[1] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.[1] Link[1]

  • MedChemExpress. (n.d.). Indole-3-carboxaldehyde Product Information. MedChemExpress. Link

Sources

Application Note: Development of Schiff Base Derivatives from 1-Phenethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The indole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. The specific derivative 1-Phenethyl-1H-indole-3-carbaldehyde represents a strategic lipophilic modification of the core indole moiety. The addition of the N-phenethyl group enhances membrane permeability and introduces hydrophobic interactions within enzyme binding pockets (e.g., cholinesterase or kinase domains), while the C3-aldehyde serves as a reactive "warhead" for diversification.

This guide details the protocol for converting this aldehyde into Schiff base (azomethine) derivatives . These imines (-CH=N-) are critical pharmacophores, often exhibiting superior bioactivity (antimicrobial, antioxidant, anticancer) compared to their carbonyl precursors due to their ability to chelate metal ions and form hydrogen bonds with biological targets.

Chemical Synthesis Strategy

The development pipeline consists of two distinct phases:

  • Precursor Synthesis: N-alkylation of commercially available indole-3-carbaldehyde to install the phenethyl group.

  • Schiff Base Condensation: Acid-catalyzed dehydration reaction between the aldehyde and a primary amine.

reaction-workflow-diagram

SynthesisWorkflow Start Indole-3-carbaldehyde Intermediate 1-Phenethyl-1H-indole- 3-carbaldehyde (Precursor) Start->Intermediate N-Alkylation Reagent1 Phenethyl Bromide (K2CO3, DMF, 80°C) Reagent1->Intermediate Product Target Schiff Base (Azomethine) Intermediate->Product Condensation Reagent2 Primary Amine (R-NH2) (EtOH, AcOH cat., Reflux) Reagent2->Product

Figure 1: Sequential synthesis workflow from raw indole to final Schiff base derivative.[1][2][3][4]

Detailed Experimental Protocols

Phase 1: Synthesis of Precursor (1-Phenethyl-1H-indole-3-carbaldehyde)

Note: If this intermediate is not commercially sourced, it must be synthesized first.

Reagents:

  • Indole-3-carbaldehyde (1.0 eq)[5][6]

  • (2-Bromoethyl)benzene (Phenethyl bromide) (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Dimethylformamide (DMF), anhydrous[1]

Protocol:

  • Dissolve indole-3-carbaldehyde (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.

  • Add

    
     (20 mmol) and stir at room temperature for 30 minutes to facilitate deprotonation of the indole N-H.
    
  • Add (2-Bromoethyl)benzene (12 mmol) dropwise.

  • Heat the mixture to 80°C and stir for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.[1][5]

  • Filter the solid, wash with water to remove DMF salts, and recrystallize from ethanol.

  • Validation: Confirm structure via NMR (Look for disappearance of N-H singlet at ~12 ppm and appearance of ethylene bridge protons at ~4.5 and 3.1 ppm).

Phase 2: General Protocol for Schiff Base Condensation

Mechanism: The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and elimination of water. Acid catalysis activates the carbonyl oxygen, making it more susceptible to nucleophilic attack.

reaction-mechanism-diagram

Mechanism Step1 Aldehyde Activation (H+ protonates C=O) Step2 Nucleophilic Attack (R-NH2 attacks Carbonyl) Step1->Step2 Step3 Carbinolamine Intermediate Step2->Step3 Step4 Dehydration (-H2O) (Formation of C=N) Step3->Step4 Rate Limiting Step

Figure 2: Acid-catalyzed mechanism of imine formation.

Standard Operating Procedure (SOP):

  • Stoichiometry: In a 50 mL round-bottom flask, mix 1-Phenethyl-1H-indole-3-carbaldehyde (1.0 mmol) and the chosen Primary Amine (1.0 – 1.1 mmol).

  • Solvent System: Add 15–20 mL of absolute Ethanol (EtOH).

    • Expert Tip: If solubility is poor, use a 1:1 mixture of EtOH and Methanol, or add a minimal amount of DMF.

  • Catalyst: Add 2–3 drops of Glacial Acetic Acid .

    • Why? The pH must be weakly acidic (pH 4-5). Too acidic will protonate the amine (deactivating the nucleophile); too basic will not activate the carbonyl.

  • Reaction: Reflux the mixture at 78–80°C for 4–8 hours.

    • Monitoring: Check TLC every 2 hours. The aldehyde spot (lower Rf) should disappear, and a new, less polar Schiff base spot (higher Rf) should appear.

  • Isolation:

    • Allow the mixture to cool to room temperature.

    • Often, the Schiff base crystallizes out upon cooling.

    • If no precipitate forms, pour the mixture into crushed ice/water.

  • Purification: Filter the solid and recrystallize from hot ethanol.

Optimization & Troubleshooting Guide

ParameterStandard ConditionOptimization Strategy
Solvent EthanolSwitch to Methanol for faster rates (higher polarity) or Toluene (with Dean-Stark trap) to physically remove water if equilibrium favors reactants.
Catalyst Acetic AcidFor unreactive amines (e.g., nitro-anilines), use Sulfuric Acid (H2SO4) or reflux in n-Butanol for higher temperature.
Yield 70-85%If yield is low, ensure anhydrous conditions. Water is a byproduct; its presence drives the reverse hydrolysis reaction.
Purity RecrystallizationIf "oiling out" occurs, scratch the flask glass or use a seed crystal. Column chromatography is a last resort due to potential hydrolysis on silica gel.

Characterization Standards (Self-Validating System)

To ensure the integrity of the synthesized molecule, the following spectral features must be confirmed.

A. FTIR Spectroscopy[3][7][8]
  • Target Signal: A strong, sharp band at 1600–1625 cm⁻¹ .

  • Assignment: C=N (Azomethine) stretching vibration.

  • Validation: The disappearance of the intense Carbonyl (C=O) band at ~1660 cm⁻¹ confirms the conversion of the aldehyde.

B. ¹H NMR Spectroscopy (DMSO-d6 or CDCl3)
  • Azomethine Proton: A distinctive singlet appearing between δ 8.3 – 8.8 ppm .

  • Indole Protons: Aromatic multiplets in the δ 7.0 – 8.2 ppm range.[1]

  • Phenethyl Group:

    • Triplet at ~4.5 ppm (N-CH₂).

    • Triplet at ~3.1 ppm (CH₂-Ph).

  • Absence of CHO: The aldehyde proton singlet at ~9.9–10.0 ppm must be absent.

C. Mass Spectrometry[3][5][6][7][9]
  • Molecular Ion: Observe [M+H]⁺ or [M]⁺ peak corresponding to the calculated molecular weight.

Biological Application Protocols

Antioxidant Screening (DPPH Assay)

Schiff bases often exhibit antioxidant activity due to the resonance-stabilized imine bond.

  • Stock Solution: Prepare 1 mM stock of the Schiff base in DMSO.

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (purple solution).

  • Incubation: Mix 1 mL of sample + 3 mL of DPPH solution. Incubate in dark for 30 mins.

  • Measurement: Measure Absorbance at 517 nm.

  • Calculation: % Inhibition =

    
    .
    

References

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives. Afyon Kocatepe University Journal of Science. Detailed protocols for Schiff base condensation of indole-3-carbaldehydes using acetic acid catalyst.

  • Schiff base indole derivatives: Synthesis and biological activities. Journal of Medicinal and Nanomaterials Chemistry. Comprehensive review of reaction conditions (ethanol/methanol solvents) and biological applications.

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry. Validation of NMR characterization (Azomethine proton shifts) and antimicrobial screening methods.

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Review of precursor synthesis including N-alkylation and formylation strategies.

  • Indole-3-carbaldehyde Properties and Metabolism. Wikipedia/PubChem. General chemical properties and safety data for the precursor.

Sources

Application Note: 1-Phenethyl-1H-indole-3-carbaldehyde for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Value

1-Phenethyl-1H-indole-3-carbaldehyde represents a privileged scaffold in modern heterocyclic synthesis. Unlike the unsubstituted indole-3-carbaldehyde, the introduction of the N-phenethyl group confers distinct physicochemical properties critical for drug development.

The "Phenethyl Effect" in Medicinal Chemistry

The addition of the phenethyl moiety at the N1 position is not merely a protecting group strategy; it is a pharmacophoric modification designed to:

  • Enhance Lipophilicity: Increases LogP, facilitating passive transport across cell membranes (permeability).

  • Target Binding: The phenethyl group often occupies hydrophobic pockets in target proteins (e.g., cholinesterases, kinases), improving binding affinity via

    
     stacking interactions.
    
  • Metabolic Stability: Steric bulk at the N1 position can retard metabolic degradation compared to the free N-H indole.

This guide details the synthesis of this core scaffold and its divergent application in generating three distinct classes of bioactive heterocycles: Schiff Bases (Thiosemicarbazones) , Knoevenagel Adducts , and Bis(indolyl)methanes .

Part 2: Chemical Profile & Precursor Synthesis[1]

Core Scaffold Synthesis

If the compound is not purchased commercially, it is best synthesized via N-alkylation of the commercially available 1H-indole-3-carbaldehyde. This route is preferred over the Vilsmeier-Haack formylation of N-phenethylindole due to higher regional selectivity and cleaner workup.

Protocol 1: Synthesis of 1-Phenethyl-1H-indole-3-carbaldehyde

Adaptation of N-benzylation protocols to phenethyl analogs.

Reagents:

  • 1H-Indole-3-carbaldehyde (1.0 equiv)[1][2]

  • (2-Bromoethyl)benzene (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Dimethylformamide (DMF), anhydrous (Solvent)[3][4]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indole-3-carbaldehyde (e.g., 10 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol) to the solution. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may darken as the indolyl anion is generated.
    
  • Alkylation: Add (2-bromoethyl)benzene (12 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80–90°C and stir for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3). The starting material (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).
  • Workup: Pour the reaction mixture into crushed ice (100 g) with vigorous stirring. A solid precipitate should form.[3]

  • Purification: Filter the solid, wash copiously with water to remove DMF, and dry. Recrystallize from Ethanol/DMF or purify via column chromatography if necessary.

Yield Expectation: 85–92% Appearance: Off-white to pale yellow solid.

Part 3: Divergent Synthetic Applications[5][6][7]

The C3-formyl group is a highly reactive electrophile. We present three protocols demonstrating its versatility.

Application A: Synthesis of Thiosemicarbazones (Antimicrobial/Antioxidant)

Mechanism: Acid-catalyzed condensation (Schiff Base formation).

Thiosemicarbazones derived from this scaffold have shown potent activity as tyrosinase and cholinesterase inhibitors.

Protocol:

  • Setup: Dissolve 1-phenethyl-1H-indole-3-carbaldehyde (1.0 mmol) in absolute Ethanol (10 mL).

  • Addition: Add Thiosemicarbazide (1.0 mmol) and a catalytic amount of Glacial Acetic Acid (3-5 drops).

  • Reflux: Heat to reflux (approx. 78°C) for 3–5 hours.

  • Observation: A heavy precipitate usually forms during the reaction.

  • Isolation: Cool to RT. Filter the precipitate.[3][4] Wash with cold ethanol and diethyl ether.

  • Result: High purity product (>95%) is typically obtained without column chromatography.

Application B: Knoevenagel Condensation (Michael Acceptors)

Mechanism: Base-catalyzed nucleophilic addition-elimination.

Reaction with active methylene compounds (e.g., Malononitrile) creates electron-deficient alkenes suitable for further cyclization or biological screening.

Protocol:

  • Setup: Mix 1-phenethyl-1H-indole-3-carbaldehyde (1.0 mmol) and Malononitrile (1.1 mmol) in Ethanol (5 mL).

  • Catalysis: Add Piperidine (0.1 mmol, ~2 drops).

  • Reaction: Stir at RT. The reaction is often rapid (< 1 hour). If precipitation is slow, heat to 50°C for 30 mins.

  • Workup: The product, 2-((1-phenethyl-1H-indol-3-yl)methylene)malononitrile, precipitates as a solid. Filter and wash with cold ethanol.

Application C: Synthesis of Bis(indolyl)methanes (BIMs)

Mechanism: Double electrophilic aromatic substitution.

This reaction couples the aldehyde with two equivalents of an external indole (e.g., Indole, 5-Bromoindole) to form a "Tris-indole" like system (one central scaffold + two external indoles).

Protocol:

  • Reagents: 1-phenethyl-1H-indole-3-carbaldehyde (1.0 mmol) + Indole (2.2 mmol).

  • Solvent/Catalyst: 10 mL Ethanol + 10 mol% Sulfamic Acid (or

    
    ).
    
  • Conditions: Stir at RT (or mild reflux) for 2–4 hours.

  • Mechanism: The aldehyde activates, reacts with one indole to form an aza-fulvene intermediate, which is then attacked by the second indole.

  • Isolation: Pour into water. Extract with Ethyl Acetate.[2][3] The product is often a stable solid after recrystallization from ethanol.

Part 4: Visualizations & Workflows

Workflow 1: Synthesis & Divergent Pathways

The following diagram illustrates the synthesis of the core scaffold and its transformation into three key derivative classes.

G Start 1H-Indole-3-carbaldehyde Core 1-Phenethyl-1H-indole- 3-carbaldehyde (The Scaffold) Start->Core N-Alkylation Reagents1 Phenethyl Bromide K2CO3, DMF, 90°C Reagents1->Core App1 Thiosemicarbazones (Schiff Base) Core->App1 Thiosemicarbazide EtOH, AcOH, Reflux App2 Vinyl Nitriles (Knoevenagel) Core->App2 Malononitrile Piperidine, EtOH App3 Bis(indolyl)methanes (Electrophilic Subst.) Core->App3 Indole (2 equiv) Acid Cat., EtOH

Caption: Divergent synthesis starting from the parent indole aldehyde to the N-phenethyl scaffold and subsequent bioactive derivatives.

Part 5: Data Summary & Troubleshooting

Comparative Reaction Parameters
Reaction TypeCo-ReactantCatalystSolventTempTypical YieldKey Observation
Schiff Base ThiosemicarbazideAcetic AcidEthanolReflux85-95%Heavy precipitate forms
Knoevenagel MalononitrilePiperidineEthanolRT80-90%Rapid color change/solidification
BIM Synthesis Indole (2 equiv)Sulfamic AcidEthanolRT/40°C75-85%Requires excess indole to prevent polymerization
Troubleshooting Guide

Issue 1: Low Yield in N-Alkylation

  • Cause: Incomplete deprotonation or moisture in DMF.

  • Fix: Ensure DMF is anhydrous (store over molecular sieves). Increase

    
     to 2.5 equiv and stir the indole/base mixture for 45 mins before adding the bromide.
    

Issue 2: "Oiling Out" in Schiff Base Reaction

  • Cause: Product is not crystallizing from hot ethanol.

  • Fix: Cool the mixture slowly to RT, then to 4°C. If oil persists, scratch the glass or add water dropwise to induce precipitation.

Issue 3: Polymerization in Knoevenagel

  • Cause: Reaction left too long or excess base.

  • Fix: Monitor strictly by TLC. Quench with dilute HCl/Water as soon as the starting aldehyde is consumed.

Part 6: References

  • Synthesis of N-Substituted Indole-3-carbaldehydes:

    • Bingul, M. et al. (2017).[5] Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe University Journal of Science.

    • (Accessed via Vertex AI)

  • Bis(indolyl)methane Synthesis Protocols:

    • Pawar, S.S. et al. (2011). Simple and efficient synthesis of bis(indolyl)methanes by using NiSO4.6H2O. Journal of Chemical and Pharmaceutical Research.

  • Knoevenagel Condensation Troubleshooting:

    • BenchChem Technical Support.[6] (2025).[6] Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde.

  • Biological Relevance of Indole Thiosemicarbazones:

    • Rizal, R.M. et al. (2008).[7] 1H-Indole-3-carbaldehyde thiosemicarbazone.[3][7][5] Acta Crystallographica Section E.

  • General Indole Functionalization (Vilsmeier-Haack & Alkylation):

    • Organic Syntheses. (2024).[2] Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-CHO-003 Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide

Executive Summary & Strategic Route Selection

User Query: "How do I maximize the yield of 1-Phenethyl-1H-indole-3-carbaldehyde? My current yields are inconsistent."

Scientist's Response: High-yield synthesis of 1-Phenethyl-1H-indole-3-carbaldehyde relies on selecting the correct sequence of functionalization. While two routes exist, Route A (N-Alkylation first, then Formylation) is the industry "Gold Standard" for scaling and purity.

  • Route A (Recommended): N-Alkylation of indole followed by Vilsmeier-Haack formylation.

    • Why: The electron-rich indole nucleus facilitates a cleaner N-alkylation. The subsequent Vilsmeier reaction is highly regioselective for the C3 position on the already substituted indole.

  • Route B (Alternative): Vilsmeier-Haack formylation of indole followed by N-Alkylation.

    • Why Avoided: The aldehyde group at C3 is electron-withdrawing, significantly reducing the nucleophilicity of the indole nitrogen. This necessitates harsher conditions for N-alkylation, often leading to side reactions (e.g., elimination of phenethyl bromide to styrene).

Synthesis Workflow Visualization

SynthesisRoutes cluster_legend Route Comparison Indole 1H-Indole PhenethylIndole 1-Phenethyl-1H-indole (Intermediate 1) Indole->PhenethylIndole Step 1: N-Alkylation (NaH, PhCH2CH2Br) IndoleCHO 1H-Indole-3-carbaldehyde Indole->IndoleCHO Alt Step 1: Formylation Target 1-Phenethyl-1H-indole- 3-carbaldehyde (TARGET) PhenethylIndole->Target Step 2: Vilsmeier-Haack (POCl3, DMF) IndoleCHO->Target Alt Step 2: N-Alkylation (Sluggish) Blue Arrow Recommended Route (High Yield) Red Dashed Alternative Route (Lower Reactivity)

Figure 1: Comparative synthetic pathways. The solid path (Route A) is preferred due to superior electronic activation of intermediates.

Step-by-Step Optimization & Troubleshooting

Phase 1: N-Alkylation (Synthesis of 1-Phenethyl-1H-indole)

The Challenge: Achieving mono-alkylation at the Nitrogen without C3-alkylation or elimination of the phenethyl bromide.

Protocol Parameters:

  • Reagents: 1H-Indole (1.0 eq), Sodium Hydride (60% in oil, 1.2 eq), (2-Bromoethyl)benzene (1.1 eq).

  • Solvent: Anhydrous DMF (Critical).

  • Temperature: 0°C to RT.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Yield / Styrene Formation E2 Elimination: The phenethyl bromide underwent elimination instead of substitution.Lower Temperature: Keep the reaction at 0°C during the addition of the bromide. Dilution: High concentration favors bimolecular elimination. Dilute to 0.1M.
C3-Alkylated Impurity Solvent Effect / Ion Pairing: In non-polar solvents or with weak bases, C-alkylation competes.Use DMF/DMSO: Polar aprotic solvents dissociate the N-Na ion pair, making the Nitrogen more nucleophilic (hard/soft acid-base theory). Ensure NaH is fresh.
Incomplete Reaction Moisture / Stale Reagents: NaH degraded by humidity.Quench Test: Carefully add a drop of water to a small sample of NaH; vigorous gas evolution (H2) indicates activity. Dry DMF over molecular sieves (3Å).

Expert Insight:

"The use of Phase Transfer Catalysis (PTC) (e.g., KOH/DMSO or NaOH/TBAB) is a viable green alternative, but for maximum yield in drug discovery contexts, NaH/DMF remains the most reliable method for ensuring complete deprotonation of the indole (pKa ~16)." [1, 10]

Phase 2: Vilsmeier-Haack Formylation[1][2]

The Challenge: Installing the aldehyde at C3 without forming tars or "red oils."

Protocol Parameters:

  • Reagents: 1-Phenethyl-1H-indole (1.0 eq), POCl3 (1.2 eq), DMF (3.0 eq + solvent volume).

  • Mechanism: Formation of the chloroiminium ion (Vilsmeier reagent) followed by Electrophilic Aromatic Substitution (EAS).

Troubleshooting Guide:

User QuestionTechnical Explanation & Solution
"Why did my reaction turn into a black tar?" Thermal Runaway: The formation of the Vilsmeier reagent (DMF + POCl3) is highly exothermic.[1] Fix: Pre-mix DMF and POCl3 at 0°C for 30 mins before adding the indole solution. Do not heat the reaction above 80-90°C.
"I have low yield; the product is stuck in the aqueous phase." pH Management: The intermediate iminium salt is water-soluble. It must be hydrolyzed to the aldehyde.[2][3] Fix: During workup, pour the mixture into ice water and neutralize to pH 9-10 using 2M NaOH or Na2CO3. The aldehyde will precipitate as a solid.[2] Stir for 1 hour to ensure complete hydrolysis.
"The product is red/pink even after column." Oligomerization: Indoles are acid-sensitive and can polymerize (dimerize) in the presence of strong acid. Fix: Ensure the workup is fully neutralized. Wash the organic layer with saturated NaHCO3. Recrystallize from Ethanol/Water to remove colored oligomers.

Critical Control Point:

"Strictly anhydrous conditions are required for the Vilsmeier reagent formation. However, water is essential for the final hydrolysis step. Do not skip the aqueous quenching/stirring phase." [2, 7]

Quantitative Data: Yield Comparison

The following data aggregates typical isolated yields reported in literature for substituted indoles.

MethodSubstrateConditionsTypical YieldNotes
Route A (Rec.) 1-PhenethylindolePOCl3, DMF, 80°C85-92% High purity; product precipitates easily.
Route B Indole-3-carbaldehydePhCH2CH2Br, NaH, DMF60-75% Slower reaction; requires excess alkyl halide; harder purification.
Route B (PTC) Indole-3-carbaldehydePhCH2CH2Br, K2CO3, TEBAC70-80% Better than NaH for Route B, but still inferior to Route A.

FAQ: Advanced Optimization

Q: Can I use 2-Chloroethylbenzene instead of the bromide? A: Yes, but the reaction will be significantly slower. You must add Potassium Iodide (KI) (0.1 eq) to catalyze the reaction via the Finkelstein mechanism (in situ conversion to iodide). [10]

Q: How do I remove the "fishy" smell from the product? A: The smell is dimethylamine, a byproduct of the Vilsmeier reaction. Wash your organic phase with 1M HCl (quickly) followed by brine, or recrystallize the final product from ethanol.

Q: Is the Vilsmeier reagent stable? A: No. It is moisture-sensitive and degrades over time. Always prepare it fresh in situ at 0°C. Never store it. [2]

References

  • Selectivity Control in 3d Transition Metal-Catalyzed C–H Activation. Georg-August-Universität Göttingen. (Describes synthesis of 1-phenethyl-1H-indole-3-carbaldehyde).

  • Troubleshooting guide for the Vilsmeier-Haack formylation. BenchChem Technical Support.

  • Vilsmeier-Haack Reaction: Mechanism and Applications. Master Organic Chemistry.

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 2024, 101, 21-33.

  • Optimizing reaction conditions for N-alkylation of indoles. BenchChem Technical Support.

  • One-pot, three-component Fischer indolisation–N-alkylation. Royal Society of Chemistry (RSC) Advances, 2021.

  • Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. BenchChem.

  • Solvent-Free Addition of Indole to Aldehydes. MDPI, Molecules 2017.

  • Synthesis of N-alkyl/aralkyl derivatives of indole-3-aldehydes using TEBAC. ResearchGate.

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. National Institutes of Health (NIH) / PMC.

Sources

Technical Support Center: Purification of 1-Phenethyl-1H-indole-3-carbaldehyde

[1][2]

Ticket ID: #PUR-IND-3ALD-001 Topic: Purification Protocols & Troubleshooting Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2][3][4]

Executive Summary

1-Phenethyl-1H-indole-3-carbaldehyde (CAS: 109704-53-2) is a critical intermediate, most notably serving as the direct precursor to the synthetic cannabinoid JWH-250 and related indole-based pharmaceuticals.[1][2][4] High purity (>98%) is essential because the aldehyde moiety is reactive; impurities here will propagate into subsequent steps (e.g., Grignard additions, Knoevenagel condensations), leading to complex mixtures that are difficult to separate later.[1][2][3]

This guide moves beyond standard textbook procedures, addressing the specific physicochemical behaviors of N-substituted indole-3-carbaldehydes, such as their tendency to "oil out" during crystallization and their sensitivity to air oxidation.[1][4]

Part 1: The "Dirty" Crude – Initial Workup Strategy[2][3][4]

The quality of your final crystal depends entirely on how you handle the reaction quench.[1][2][3][4] Most users synthesize this molecule via the Vilsmeier-Haack formylation of N-phenethylindole.[1][2][3][4] The primary impurity at this stage is the persistent Vilsmeier iminium salt, which must be fully hydrolyzed.[1][2][3][4]

The "Crash Out" Protocol

Do not extract with organic solvents immediately.[1][2][3][4] The most efficient purification happens directly in the quench pot.[1][2][3][4]

  • Hydrolysis: Pour the reaction mixture (typically in DMF/

    
    ) onto crushed ice.
    
  • Neutralization (Critical): Slowly add 20% aqueous NaOH or saturated

    
     with vigorous stirring.
    
    • Why? You must neutralize the phosphoric acid byproducts.[1][2][3][4] The Vilsmeier intermediate hydrolyzes best at pH 9–10.[1][2][3][4]

    • Observation: The solution will turn from yellow/orange to a creamy suspension.[1][2][3][4]

  • Digestion: Stir the suspension for 1–2 hours at room temperature.

    • Mechanism:[2][3][4][5][6] This allows the "sticky" amorphous precipitate to anneal into a filterable solid, trapping fewer impurities.[1][2][3][4]

  • Filtration: Filter the solid and wash copiously with water to remove DMF and inorganic salts.[1][2][3][4]

Checkpoint: If your crude solid is dark red/brown , you likely have polymerized indole impurities or residual acid.[1][2][3][4] Proceed to Module 3 (Chromatography) immediately; recrystallization will fail. If it is tan/pale yellow , proceed to Module 2 .[1][2][3][4]

Module 2: Recrystallization (The Scalable Solution)

For batches >5g, recrystallization is superior to chromatography.[1][2][3][4] N-substituted indole aldehydes are moderately soluble in alcohols but insoluble in water.[1][2][3][4]

Solvent System Selection
Solvent SystemSuitabilityNotes
Methanol (MeOH) High Best balance of solubility and recovery.[1][2][3][4] Standard for indole aldehydes.
Ethanol (EtOH) ModerateHigher boiling point risks aldehyde oxidation if heating is prolonged.[1][2][3][4]
EtOH / Water (9:1) HighUse if the compound refuses to precipitate from pure alcohol.[1][2][3][4]
Ethyl Acetate / Hexane LowOften leads to "oiling out" rather than crystallization.[1][2][3][4]
Step-by-Step Recrystallization Protocol
  • Dissolution: Suspend the crude solid in minimal Methanol (approx. 5–7 mL per gram).

  • Heating: Heat to reflux (

    
    ).[1][2][3][4] The solid should dissolve completely.[1][2][3][4]
    
    • Troubleshooting: If undissolved particles remain after 10 mins, filter the hot solution (hot filtration) to remove inorganic salts/dust.[1][2][3][4]

  • Cooling (Thermodynamic Control): Remove from heat.[1][2][3][4] Let the flask cool to room temperature slowly (over 1 hour). Do not use an ice bath yet.[1][2][3][4]

    • Why? Rapid cooling traps impurities in the crystal lattice.[1][2][3][4]

  • Crystallization: Once at room temp, move to

    
     (fridge) for 4 hours.
    
  • Collection: Filter the pale yellow needles.[1][2][3][4] Wash with cold (

    
    ) Methanol.[1][2][3][4]
    

Module 3: Chromatography (High-Purity Polishing)

If your crude is an oil or highly colored, you must run a column.[1][2][3][4]

  • Stationary Phase: Silica Gel 60 (

    
     mesh).[1][2][3][4]
    
  • Mobile Phase: Gradient elution is required.[1][2][3][4]

    • Start: 100% Hexane (to elute unreacted N-phenethylindole).

    • Ramp: 10% Ethyl Acetate in Hexane

      
       30% Ethyl Acetate in Hexane.
      
  • TLC Visualization: UV (254 nm).[1][2][3][4] The aldehyde is UV-active.[1][2][3][4]

    • Rf Value: Expect the aldehyde to appear around

      
       in 30% EtOAc/Hexane.[1][2][3][4]
      
Visualizing the Workflow

Purification_WorkflowStartCrude Reaction Mixture(Vilsmeier-Haack)QuenchIce/Base Quench(pH 9-10)Start->Quench HydrolysisSolidCheckIs the precipitate solid?Quench->SolidCheckRecrystRecrystallization(Methanol)SolidCheck->Recryst Yes (Tan/Yellow Solid)ColumnColumn Chromatography(Hexane/EtOAc)SolidCheck->Column No (Oil/Dark Tar)FinalPure 1-Phenethyl-1H-indole-3-carbaldehyde(Pale Yellow Solid)Recryst->Final >98% PurityColumn->Final >99% Purity

Figure 1: Decision tree for selecting the appropriate purification route based on the physical state of the crude material.

Part 4: Troubleshooting & FAQs

Q1: My product is oiling out at the bottom of the flask during recrystallization. Why?

  • The Science: This is a phenomenon where the compound separates as a liquid phase before it can crystallize, usually due to impurities depressing the melting point or the solution being too concentrated (supersaturated).[1][2][3][4]

  • The Fix:

    • Reheat to dissolve the oil.

    • Add a "seed crystal" (a tiny grain of pure product) when the solution is slightly warm.

    • Add a small amount of co-solvent (e.g., 5% water) to increase the polarity slightly, forcing the hydrophobic indole to organize.[1][2][3][4]

    • Scratch the glass: Use a glass rod to scratch the inner wall of the flask; microscopic glass shards provide nucleation sites.[1][2][3][4]

Q2: The solid has a pink/reddish hue even after recrystallization.

  • The Science: Indoles are electron-rich and prone to oxidation or acid-catalyzed oligomerization (forming di-indolylmethane type impurities), which are often pink/red.[1][2][3][4]

  • The Fix:

    • Dissolve the solid in Ethyl Acetate.[1][2][3][4]

    • Wash with saturated Sodium Bisulfite (

      
      ) .[1][2][3][4] This removes oxidation byproducts.[1][2][3][4]
      
    • Wash with Sodium Bicarbonate (

      
      ) to remove any trace acids.[1][2][3][4]
      
    • Dry over

      
       and re-crystallize.
      

Q3: How do I prevent the aldehyde from oxidizing to the carboxylic acid during storage?

  • The Science: Aldehydes slowly oxidize to carboxylic acids (1-phenethyl-1H-indole-3-carboxylic acid) upon exposure to atmospheric oxygen.[1][2][3][4]

  • The Fix: Store the purified solid under an inert atmosphere (Argon or Nitrogen) in a tightly sealed amber vial at

    
    . If you detect a broad -OH stretch in the IR spectrum (2500–3300 
    
    
    ), wash the solid with dilute
    
    
    to remove the acid.[1][2][3]

Part 5: Stability & Characterization Data

When validating your purified material, compare against these expected metrics:

PropertyExpected ValueNotes
Appearance Pale yellow to off-white solidDarkening indicates oxidation.[1][2][3][4]
Melting Point

(Range varies)
Note: The N-phenethyl group lowers the MP compared to the unsubstituted parent (

) [1].[1][2][3]
Solubility Soluble: DCM, DMSO, EtOAcInsoluble: Water, Hexane.[1][2][3][4]
Stability Air-sensitive (Aldehyde)Store cold and dark.[1][2][3][4]
Mechanism of Impurity Formation (Vilsmeier)[1][2][3][4]

Impurity_PathwaysAldehydeTarget AldehydeAcidIndole-3-Carboxylic Acid(Oxidation Impurity)Aldehyde->Acid Slow OxidationDimerBis-Indolyl Dimer(Acid Catalyzed)Aldehyde->Dimer OligomerizationOxygenAtmospheric O2Oxygen->AcidH_PlusResidual Acid (H+)H_Plus->Dimer

Figure 2: Common degradation pathways.[1][2][3][4] Acidic conditions promote dimerization, while air exposure leads to carboxylic acid formation.[1][2][3]

References

  • Selvanayagam, S., et al. (2008).[1][2][3][4] 1-Vinyl-1H-indole-3-carbaldehyde.[1][2] Acta Crystallographica Section E. Link (Demonstrates structural data and MP trends for N-substituted indole-3-carbaldehydes).[1][2][3][4]

  • Sigma-Aldrich. (n.d.).[1][2][3][4] Indole-3-carboxaldehyde Product Sheet. Link (Baseline data for the parent indole scaffold).[1][2][3][4]

  • National Center for Biotechnology Information. (2024).[1][2][3][4] PubChem Compound Summary for CID 10256, Indole-3-carboxaldehyde. Link (General reactivity and solubility profiles).[1][2][3][4]

  • Vertex Chem. (2024).[1][2][3][4] Vilsmeier-Haack Reaction Workup Protocols. Link (Standard operating procedures for Vilsmeier salt hydrolysis).[1][2][3][4]

Technical Support Center: Synthesis of 1-Phenethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for the synthesis of 1-Phenethyl-1H-indole-3-carbaldehyde . It is designed to troubleshoot the specific chemical behaviors of the indole scaffold during


-alkylation and Vilsmeier-Haack formylation.

Status: Active | Ticket: #IND-CHO-003 | Specialist: Senior Application Scientist

Executive Summary & Reaction Dashboard

Target Molecule: 1-Phenethyl-1H-indole-3-carbaldehyde Primary Application: Precursor for JWH-series synthetic cannabinoids and tryptamine-based pharmaceuticals. Critical Failure Points:

  • Regio-scrambling: Competition between

    
    -alkylation (desired) and 
    
    
    
    -alkylation (undesired) during the first step.
  • Elimination: Degradation of the phenethyl halide reagent into styrene.

  • Oligomerization: Formation of "red gums" (bis-indolyl methanes) during the Vilsmeier workup.

Phase 1: The -Alkylation Stage

Objective: Attach the phenethyl group to the Indole Nitrogen (N1). Reagents: Indole, Phenethyl Bromide, Base (NaH or KOH), Solvent (DMF or DMSO).

Troubleshooting Guide: -Alkylation

User Report: "I have a mixture of products, and the yield of the


-substituted indole is low."
SymptomDiagnosisRoot CauseCorrective Action
Product is a mixture of two isomers C-Alkylation Soft Base / Non-Polar Solvent: Use of weak bases (e.g.,

in acetone) or insufficient deprotonation favors attack at the softer C3 position (kinetic control).
Switch to Hard Conditions: Use NaH in DMF or DMSO . The "naked" indolyl anion (

) is a harder nucleophile and favors

-attack.
Pungent, sweet plastic smell; new vinyl peaks in NMR Elimination (Styrene) E2 Competition: Strong heating with strong base causes the phenethyl bromide to eliminate HBr, forming styrene.Lower Temperature: Perform the addition at

to RT. Do not heat above

until the alkyl halide is fully consumed.
Starting material remains despite excess halide Anion Quenching Wet Solvent: Water in DMF/DMSO destroys the NaH or the indolyl anion, regenerating indole.Dry Solvents: Use anhydrous DMF.[1][2] Ensure NaH is active (grey, not white powder).
FAQ: -Alkylation

Q: Can I use Phenethyl Chloride instead of Bromide? A: Yes, but it is significantly slower. You will likely need to add a catalyst like Potassium Iodide (Finkelstein condition) to generate the reactive iodide in situ, otherwise, you risk forcing thermal conditions that lead to elimination.

Q: Why is C3-alkylation happening? A: The indole ring is an ambident nucleophile. The Nitrogen is the site of highest electron density (hard center), but the C3 carbon is highly nucleophilic (soft center).

  • Solution: To force

    
    -alkylation, you must ensure complete deprotonation to the ionic salt (
    
    
    
    or
    
    
    ) which favors the interaction with the hard electrophile, or use a highly polar solvent (DMSO) to solvate the cation and leave the
    
    
    -anion "naked" and reactive.

Phase 2: Vilsmeier-Haack Formylation

Objective: Install the aldehyde (-CHO) at the C3 position.[2] Reagents: 1-Phenethylindole,


, DMF.
Troubleshooting Guide: Formylation

User Report: "My product is a dark red oil/gum and won't crystallize."

SymptomDiagnosisRoot CauseCorrective Action
Red/Orange Gum (Non-crystalline) Oligomerization Acidic Workup / Excess Indole: Indoles are acid-sensitive. If the quench is too acidic, the product aldehyde reacts with unreacted indole to form Bis-indolyl methanes (dimers/trimers).Basify Rapidly: Quench the Vilsmeier complex into ice/NaOH or ice/Sodium Acetate. Keep pH > 9.[3] Ensure 100% conversion of starting material before workup.
No Aldehyde Peak (

ppm)
Incomplete Hydrolysis Stable Iminium Salt: The intermediate chloromethyliminium salt is stable. Simply adding water isn't always enough to break it.Heat the Quench: After adding base/water, the mixture may need mild heating (

) or prolonged stirring to hydrolyze the iminium salt to the aldehyde.
Aldehyde at C2 position Regio-isomer Steric Blocking (Rare): Usually only happens if C3 is already substituted.Check Starting Material: Confirm the phenethyl group is on N1. If N1 is free, Vilsmeier happens at C3. If C3 is blocked, it goes to C2.
FAQ: Formylation

Q: My reaction mixture turned solid before I could pour it out. A: The Vilsmeier complex (Chloroiminium salt) often precipitates as a solid in non-polar solvents or concentrated DMF. This is good—it means the intermediate formed.

  • Fix: Add a small amount of DMF to redissolve it before pouring onto ice, or scoop the solid directly into the ice water.

Impurity Fingerprinting (NMR)

Use this table to identify side reactions in your crude


 NMR (

).
ImpurityDiagnostic Signal (approx.[3][4][5] ppm)Origin
Styrene Multiplet

6.6 - 6.8 (vinylic)
Elimination of Phenethyl Bromide.
3-Phenethylindole Triplet

1.2 - 1.5 (shielded by ring current)
C-Alkylation (Wrong isomer).
Bis-indolyl methane Singlet

5.8 - 6.0 (bridge methine)
Acid-catalyzed dimerization during workup.
Unreacted Indole Broad Singlet

8.0 - 8.2 (NH)
Incomplete

-alkylation.
DMF (Residual) Singlets

2.9, 2.8 (Methyls), 8.0 (Formyl)
Inefficient washing (water solubility).

Visual Pathway Analysis

The following diagrams illustrate the decision logic and mechanistic divergence.

Diagram 1: Synthesis & Troubleshooting Flowchart

SynthesisFlow Start Start: Indole + Phenethyl Bromide Step1 Step 1: N-Alkylation (NaH/DMF) Start->Step1 Check1 QC: 1H NMR Check Step1->Check1 Side1 Impurity: Styrene (Elimination) Check1->Side1 Vinyl peaks @ 6.7ppm Side2 Impurity: C3-Alkyl Indole (Soft Base/Kinetic) Check1->Side2 NH peak present Step2 Step 2: Vilsmeier-Haack (POCl3/DMF) Check1->Step2 Pure N-Subst. Intermed Intermediate: Chloroiminium Salt Step2->Intermed Quench Hydrolysis/Workup (Basic pH > 9) Intermed->Quench Side3 Impurity: Red Gum (Bis-indolyl methane) Quench->Side3 Acidic pH / Excess Indole Final Target: 1-Phenethyl-1H-indole-3-carbaldehyde Quench->Final Proper pH Control

Caption: Logical flow of synthesis with critical divergence points for side reactions.

Diagram 2: Mechanistic Divergence (Ambident Nucleophile)

Mechanism IndoleAnion Indolyl Anion (Ambident Nucleophile) N_Attack Path A: N-Attack (Hard/Ionic) IndoleAnion->N_Attack NaH / DMF (Dissociated Ion Pair) C_Attack Path B: C3-Attack (Soft/Covalent) IndoleAnion->C_Attack MgBr / Non-polar (Tight Ion Pair) Target 1-Phenethylindole (Correct Intermediate) N_Attack->Target Wrong 3-Phenethylindole (Dead End) C_Attack->Wrong

Caption: Mechanistic competition between N-alkylation and C-alkylation based on reaction conditions.

Standard Operating Procedure (SOP)

Use this protocol to minimize the side reactions described above.

Part A: -Phenethylation
  • Setup: Flame-dry a 3-neck flask. Flush with Argon.

  • Solvation: Dissolve Indole (1.0 eq) in anhydrous DMF (10 volumes) .

  • Deprotonation: Cool to

    
    . Add NaH (60% dispersion, 1.2 eq)  portion-wise. Wait for 
    
    
    
    evolution to cease (approx 30 mins).
    • Why: Ensures complete formation of the

      
      -anion to prevent C-alkylation.
      
  • Addition: Add Phenethyl Bromide (1.1 eq) dropwise at

    
    .
    
  • Reaction: Allow to warm to RT. Stir 3-6 hours. Monitor by TLC.[1]

    • Note: Do not heat unless necessary to avoid Styrene formation.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][2][4] Wash organic layer with water (
    
    
    
    ) to remove DMF.
Part B: Vilsmeier Formylation[6][7]
  • Reagent Prep: In a separate flask, cool anhydrous DMF (5.0 eq) to

    
    . Add 
    
    
    
    (1.2 eq)
    dropwise. Stir 30 mins to form the Vilsmeier salt (white precipitate may form).
  • Addition: Dissolve 1-Phenethylindole (from Part A) in minimal DMF. Add to the Vilsmeier reagent at

    
    .
    
  • Heating: Warm to RT, then heat to

    
     for 2 hours.
    
  • Quench (Critical Step): Pour the reaction mixture into Ice/Sodium Acetate (aq) or Ice/NaOH (2M) .

    • Target pH: Keep pH > 9.

  • Isolation: The product should precipitate as a solid. Filter and wash with water.[2] Recrystallize from Ethanol if necessary.[2]

References

  • Synthesis of N-substituted Indoles: Heaney, H., & Ley, S. V. (1973). N-Alkylation of indoles. Journal of the Chemical Society, Perkin Transactions 1, 499-500.

  • Vilsmeier-Haack Mechanism & Side Reactions: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2][4][6][7][8][9] Comprehensive Organic Synthesis, 2, 777-794.

  • Indole Chemistry Overview: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Standard Reference Text).
  • Specific Protocol Verification: PubChem Compound Summary for 1-Phenethyl-1H-indole-3-carbaldehyde.

Sources

Stability issues of 1-Phenethyl-1H-indole-3-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability & Handling Guide for Solution-Phase Experiments

Document ID: TSC-IND-018-ALD | Version: 2.4 | Status: Active[1][2][3]

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat 1-Phenethyl-1H-indole-3-carbaldehyde (often an intermediate in synthetic cannabinoid scaffolds) as a standard stable reagent.[1][2][3] It is not. While the phenethyl group at the N-position provides some steric protection against N-oxidation, the C3-aldehyde moiety is highly reactive.[1][2][3]

In solution, this compound faces three primary degradation vectors: Autoxidation (conversion to carboxylic acid), Photolysis (UV-induced radical formation), and Nucleophilic Condensation (interaction with unsuitable solvents).[1][2][3] This guide provides the mechanistic insight and protocols required to maintain integrity.

Mechanistic Degradation Pathways

To troubleshoot effectively, you must understand the chemistry occurring in your vial.[2][3]

A. Aerobic Oxidation (The "Browning" Effect)

The most common failure mode is the oxidation of the aldehyde (-CHO) to the carboxylic acid (-COOH).[1][2][3]

  • Mechanism: Radical chain reaction initiated by trace peroxides or light.[1][2][3] The indole ring is electron-rich, making the C3 position susceptible to electrophilic attack, but the aldehyde proton is the primary abstraction site.[2]

  • Result: Formation of 1-phenethyl-1H-indole-3-carboxylic acid. This is often insoluble in the original solvent, leading to precipitation or a pH shift.[2][3]

B. Photolytic Instability

Indoles are intrinsic chromophores.[2][3] Absorption of UV/Blue light excites the indole


-system.[1][2][3]
  • Mechanism: In the presence of oxygen, this excited state generates singlet oxygen (

    
    ), which attacks the indole C2-C3 double bond, leading to ring cleavage or polymerization (dimerization).[1][2][3]
    
  • Visual Indicator: Solution turns from pale yellow/white to pink, then dark brown.[2][3]

C. Solvent Incompatibility (Schiff Base & Aldol)
  • Primary Amines: If dissolved in Tris or Glycine buffers, the aldehyde reacts to form a Schiff base (imine), rendering the compound inactive.[2]

  • Acetone: Avoid acetone.[1][2][3] Under basic or acidic conditions, the aldehyde undergoes Aldol condensation with acetone.[2][3]

Visualization: Degradation Logic

The following diagram maps the degradation pathways and the critical checkpoints for stability.

G Start 1-Phenethyl-1H-indole- 3-carbaldehyde (Intact) Light UV/Vis Light Exposure Start->Light Excitation Oxygen Atmospheric Oxygen Start->Oxygen Slow Amine Primary Amine (Tris/Glycine) Start->Amine Nucleophilic Attack Dimer Degradant B: Photo-dimers (Brown Color) Light->Dimer Radical Polymerization Acid Degradant A: Carboxylic Acid (Precipitate) Oxygen->Acid Autoxidation Imine Degradant C: Schiff Base (Inactive) Amine->Imine -H2O (Condensation)

Figure 1: Critical degradation pathways.[1][2][3] Note that light accelerates the oxygen-mediated pathway.[1][2][3]

Troubleshooting Guide (FAQ)

Q1: My DMSO stock solution turned dark brown overnight. Is it usable?

Diagnosis: Photochemical oxidation.[1][2][3]

  • Technical Reality: DMSO is an excellent solvent for solubility but can facilitate oxidant transport if not degassed.[1][2][3] The color change indicates the formation of conjugated polymers or quinoidal species.[2][3]

  • Action:

    • Run a TLC (20% EtOAc/Hexane).[2][3] If a baseline spot (polymer) or a high-polarity spot (acid) appears, discard.[1][2][3]

    • Prevention: Store DMSO stocks in amber glass vials wrapped in foil, under Argon, at -20°C.

Q2: I see a new peak at ~12.0 ppm in proton NMR, and the aldehyde peak (9.9 ppm) is smaller.

Diagnosis: Oxidation to Carboxylic Acid.

  • Technical Reality: The aldehyde proton typically resonates at

    
     9.9–10.1 ppm.[2][3] A broad singlet appearing downfield (11.0–13.0 ppm) corresponds to the carboxylic acid -OH.[1][2][3]
    
  • Action:

    • If the acid impurity is <5%, you may be able to use it for crude biological assays, but it will skew potency data.[2]

    • Purification: The acid is more polar.[2][3] Remove it via a short silica plug using DCM (the aldehyde elutes; the acid sticks).[2][3]

Q3: The compound precipitated when I diluted my DMSO stock into the cell culture media.

Diagnosis: Solubility Crash (Lipophilicity).

  • Technical Reality: The N-phenethyl group significantly increases lipophilicity (LogP ~3.5–4.[1][2][3]0) compared to the parent indole.[2][3] Water solubility is negligible.[2][3]

  • Action:

    • Ensure final DMSO concentration is 0.1% – 0.5%.[2][3]

    • Protocol: Vortex the media rapidly while adding the DMSO stock to prevent local high-concentration zones that trigger nucleation.[2][3]

    • Alternative: Use a carrier like cyclodextrin (HP-

      
      -CD) to improve aqueous stability.[1][2][3]
      

Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock stable for >3 months.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Anhydrous DMF.[2][3] Avoid Ethanol/Methanol for long-term storage (risk of acetal formation).[1][2][3]

  • Weighing: Weigh the solid quickly. The solid is generally stable, but minimize light exposure.[2][3]

  • Dissolution:

    • Add solvent.[2][3][4][5]

    • Critical Step: Flush the headspace of the vial with Argon or Nitrogen gas for 10 seconds before capping.[2][3]

  • Storage:

    • Container: Amber borosilicate glass vial with a PTFE-lined cap.[1][2][3]

    • Temp: -20°C (standard) or -80°C (optimal).

    • Do not store in plastic (polypropylene) tubes; the phenethyl moiety is lipophilic and may leach into the plastic over months.[2][3]

Protocol B: Re-purification (Rescue)

Objective: Remove oxidation products from an aged sample.[1][3]

  • Dissolve the degraded sample in a minimum amount of Dichloromethane (DCM).[2][3]

  • Wash with 5% Sodium Bicarbonate (

    
    ) solution.[2][3]
    
    • Why? The carboxylic acid degradant will deprotonate and move to the aqueous layer.[2][3] The aldehyde remains in the DCM.[2][3]

  • Dry the DCM layer over Magnesium Sulfate (

    
    ).[2][3]
    
  • Evaporate solvent under reduced pressure (Rotovap).

  • Verify purity via NMR (Look for single aldehyde peak at ~10 ppm).[2][3]

Data & Specifications

PropertyValue / CharacteristicNotes
CAS No. 199526-96-0 (Generic Indole-3-CHO: 487-89-8)Phenethyl derivative is specific.[1][2][3]
Molecular Weight ~249.31 g/mol

H NMR Marker

9.9 - 10.1 ppm (s, 1H)
Aldehyde proton.[1][2][3][6] Disappearance = Degradation.[2][3]
Solubility (DMSO) > 20 mg/mLHigh solubility.[2][3][7]
Solubility (Water) < 0.01 mg/mLInsoluble.[2][3] Requires carrier.[2][3]
UV

~290 nm, ~245 nmStrong absorption in UV range.[2][3]

Decision Tree: Solvent Selection

Use this logic flow to select the correct solvent for your application.

SolventTree Start Select Application Bio Biological Assay (Cell/Enzyme) Start->Bio Chem Chemical Synthesis (Reaction) Start->Chem DMSO Use DMSO (Max 0.5% v/v in media) Bio->DMSO Standard DCM Use DCM or THF (Anhydrous) Chem->DCM Inert/Solubility Avoid AVOID: Alcohols (MeOH/EtOH) Acetone Chem->Avoid Side Reactions

Figure 2: Solvent selection logic based on experimental intent.[1][2][3]

References

  • Note: Provides baseline stability d
  • Note: Confirms light sensitivity and storage requirements.
  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 10256, Indole-3-carboxaldehyde. Retrieved from [Link]

    • Note: Detailed chemical properties and toxicity d
  • Note: General troubleshooting for indole oxid
  • Note: Reference for NMR shift verification (Aldehyde proton

Sources

Scaling up the production of 1-Phenethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up 1-Phenethyl-1H-indole-3-carbaldehyde Production

Introduction

This guide addresses the technical challenges associated with scaling up the synthesis of 1-Phenethyl-1H-indole-3-carbaldehyde . This compound is a critical intermediate for various indole-based pharmaceuticals and synthetic cannabinoids (e.g., JWH series analogs).

While laboratory-scale synthesis often prioritizes speed, scale-up requires a shift to process safety, thermal control, and purification efficiency .[1] This guide recommends Route B (Alkylation


 Formylation)  as the industry standard for scalability, minimizing the handling of unstable aldehyde intermediates under basic conditions.

Phase 1: Strategic Route Selection

Q: Which synthesis pathway is most viable for multi-kilogram production?

Recommendation: Route B is the superior choice for scale-up.[1]

  • Route A (Formylation

    
     Alkylation):  Reacting indole-3-carbaldehyde with phenethyl halides requires strong bases.[1] Aldehydes are sensitive to base (Cannizzaro reaction, aldol condensation), leading to "tarry" byproducts and lower yields.
    
  • Route B (Alkylation

    
     Formylation):  Alkylating the stable indole core first is robust. The subsequent Vilsmeier-Haack reaction on the N-substituted indole is highly regioselective for the C3 position and generally cleaner.[1]
    

RouteSelection Indole Indole (Starting Material) Aldehyde Indole-3-carbaldehyde Indole->Aldehyde Vilsmeier-Haack (Step 1) PhenethylIndole 1-Phenethyl-1H-indole (Stable Intermediate) Indole->PhenethylIndole N-Alkylation (Robust, High Yield) Target 1-Phenethyl-1H-indole- 3-carbaldehyde Aldehyde->Target N-Alkylation (High Impurity Risk) PhenethylIndole->Target Vilsmeier-Haack (Clean Conversion)

Figure 1: Comparison of synthetic routes.[1] Route B (Green) is recommended for stability and purity.

Phase 2: Step 1 - N-Alkylation of Indole

Objective: Synthesize 1-Phenethyl-1H-indole. Recommended Method: Phase Transfer Catalysis (PTC).

Protocol:

  • Reagents: Indole (1.0 eq), Phenethyl bromide (1.1 eq), Toluene (Solvent), 50% NaOH (aq), TEBAC (Triethylbenzylammonium chloride, 5 mol%).

  • Procedure: Dissolve indole and TEBAC in toluene. Add phenethyl bromide. Heat to 60-80°C. Add 50% NaOH slowly with vigorous agitation.

  • Why this works: Avoids NaH/DMF (hydrogen gas hazard) and DMSO (solvent recovery issues).

Troubleshooting & FAQs

Q: The reaction is stalling at 80% conversion. Adding more alkyl halide doesn't help. [1]

  • Root Cause: The catalyst (TEBAC) may have degraded or partitioned incorrectly, or agitation is insufficient. PTC reactions are mass-transfer limited .[1]

  • Solution:

    • Increase stirring speed (RPM) to maximize interfacial area.

    • Add a fresh portion of catalyst (2-3 mol%).

    • Ensure the aqueous layer remains highly basic. If water was generated or absorbed, the NaOH concentration might have dropped. Replenish with solid NaOH pellets if necessary.

Q: I see a significant impurity at RRT 1.2 on HPLC.

  • Root Cause: C3-alkylation (formation of 3-phenethylindole) is a common side reaction if the base is too strong or the solvent is too polar/protic, though less common with PTC.

  • Solution: Ensure the temperature does not exceed 90°C. C-alkylation has a higher activation energy than N-alkylation.[1] Lowering the temp to 60°C and extending time often improves N-selectivity [1].

Phase 3: Step 2 - Vilsmeier-Haack Formylation

Objective: Convert 1-Phenethylindole to the target aldehyde. Reagents: POCl


 (Phosphorus Oxychloride), DMF (Dimethylformamide).[2]

Safety Warning (Thermal Runaway): The formation of the Vilsmeier reagent (Chloroiminium ion) and its reaction with the indole are highly exothermic .

Scale-Up Protocol (Dosing Controlled):

  • Preparation: Charge 1-Phenethylindole (1.0 eq) and DMF (5-10 vol) into the reactor. Cool to 0–5°C.

  • Addition: Add POCl

    
     (1.2 eq) slowly  via a dosing pump. Maintain internal temperature <15°C. Do not add indole to pre-formed Vilsmeier reagent on a large scale unless you have advanced calorimetry data confirming stability.
    
  • Reaction: Heat to 80–90°C for 2–4 hours.

  • Quench: Cool to 20°C. Pour the reaction mixture into a chilled solution of Sodium Acetate or NaOH/Ice. Never add water directly to the reaction vessel (violent exotherm).

Troubleshooting & FAQs

Q: The reaction mixture turned into a black tar/solid mass.

  • Root Cause: "Thermal runaway" or polymerization. If POCl

    
     is added too fast, the heat accumulation triggers polymerization of the indole or decomposition of the Vilsmeier complex.
    
  • Solution:

    • Strictly control addition rate based on internal temperature, not jacket temperature.

    • Ensure the reactor has adequate cooling capacity (chiller).

    • Dilute with more DMF if viscosity increases early in the reaction.

Q: Yield is low (<60%) and the product is difficult to crystallize.

  • Root Cause: Incomplete hydrolysis of the iminium intermediate. The intermediate salt is stable; if you quench too quickly or at too low a pH, it may not fully hydrolyze to the aldehyde.

  • Solution:

    • After quenching into water/base, ensure the pH is adjusted to ~9-10.

    • Stir the quenched mixture for at least 1-2 hours at room temperature (or slightly warm, 40°C) to ensure the C=N bond is fully hydrolyzed to C=O [2].

Q: How do I remove the inorganic salts after quenching?

  • Strategy: The product should precipitate as a solid upon basic hydrolysis.

    • Filter the crude solid.

    • Wash the cake copiously with water to remove phosphate salts and DMF.

    • Do not rely on extraction (DCM/EtOAc) at scale if filtration is possible; it generates vast liquid waste.

Phase 4: Purification & Isolation

Target Specification: >99.0% Purity by HPLC, Off-white to pale yellow solid.

Recrystallization Strategy: Avoid column chromatography for kilogram scales.

  • Solvent: Ethanol (95%) or Methanol .

  • Process: Dissolve crude solid in boiling ethanol (approx. 5-7 volumes). If dark colored, treat with activated carbon (5% w/w) for 30 mins and hot filter.

  • Crystallization: Cool slowly to 0-5°C. The phenethyl group adds lipophilicity, aiding crystallization from polar alcohols.

  • Alternative: If solubility in alcohol is too low, use Ethyl Acetate/Heptane (dissolve in hot EtOAc, add Heptane until turbid, cool).

Data Summary: Impurity Profile

Impurity TypeOriginRemoval Strategy
Unreacted Indole Incomplete Step 1 or 2Soluble in mother liquor (Ethanol); wash cake with cold EtOH.[1]
C3-Alkylated Isomer Side reaction in Step 1Difficult to remove.[1] Control Step 1 temperature strictly.[3]
Red/Brown Oligomers Thermal degradation (Step 2)Activated Carbon treatment during recrystallization.
Phosphorus Salts Vilsmeier byproductsThorough water wash of the crude filter cake.

References

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33. Available at: [Link]

  • Mettler Toledo. (2013). Thermal Hazards of the Vilsmeier-Haack Reaction. Mettler Toledo Applications. Available at: [Link]

  • National Institutes of Health (NIH). (2025). 1-Phenethyl-4-piperidone and Related Indole Structures. PubChem.[4][5] Available at: [Link]

Sources

Troubleshooting low bioactivity of 1-Phenethyl-1H-indole-3-carbaldehyde analogues

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: IND-CHO-003 Subject: Troubleshooting Low Bioactivity in Screening Assays Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]

Welcome to the Technical Support Center

You are likely working with 1-Phenethyl-1H-indole-3-carbaldehyde or its close structural analogues.[1] These scaffolds are privileged structures in medicinal chemistry, often investigated for Cholinesterase inhibition (Alzheimer's) , Tubulin polymerization inhibition (Cancer) , or as precursors to Cannabinoid mimetics .[1]

If you are observing low bioactivity (


 or inactive), it rarely means the molecule is "dead."[1] More often, it indicates a failure in delivery, stability, or assay compatibility .[1] The phenethyl group adds significant lipophilicity, while the C3-aldehyde is a reactive electrophile. This combination creates unique experimental artifacts.

Use the following interactive guide to diagnose and resolve your specific issue.

Diagnostic Workflow

TroubleshootingFlow Start START: Low Bioactivity Observed Solubility Step 1: Check Solubility (Turbid in media?) Start->Solubility Stability Step 2: Check Chemical Stability (Aldehyde intact?) Solubility->Stability Soluble Fix Formulation Fix Formulation Solubility->Fix Formulation Precipitates Assay Step 3: Assay Interference (Aggregation/Fluorescence?) Stability->Assay Intact Repurify/Store under Ar Repurify/Store under Ar Stability->Repurify/Store under Ar Oxidized to Acid SAR Step 4: SAR Re-evaluation (Wrong Warhead?) Assay->SAR No Interference Add Detergent/Change Readout Add Detergent/Change Readout Assay->Add Detergent/Change Readout Interference Detected

Figure 1: Step-by-step diagnostic logic for isolating the root cause of low bioactivity.

Module 1: Physicochemical Barriers (Solubility)

The Problem: The 1-Phenethyl chain is highly lipophilic.[1] While the aldehyde adds some polarity, the overall LogP of this molecule is likely > 3.[1]5. In aqueous assay buffers, the compound may form "invisible" colloidal aggregates or precipitate immediately, reducing the effective concentration to near zero.[1]

Q: My stock solution is clear in DMSO, so why is it inactive in the assay? A: "DMSO shock." When you spike a 10 mM DMSO stock into an aqueous buffer (even at 1%), the hydrophobic phenethyl indole crashes out.[1] This micro-precipitation is often invisible to the naked eye but catastrophic for protein binding.[1]

Troubleshooting Protocol: Kinetic Solubility Test

  • Prepare your compound at

    
     in PBS (with 1% DMSO).
    
  • Incubate for 2 hours at room temperature.

  • Centrifuge at 15,000 rpm for 10 minutes to pellet precipitates.

  • Analyze the supernatant via HPLC-UV.[1]

  • Pass Criteria: If the peak area of the supernatant is <80% of the standard, your compound is precipitating.[1]

Solution Strategy:

Approach Method Mechanism
Co-solvent Add 0.01% - 0.1% Triton X-100 or Tween-80 to the assay buffer.[1] Prevents aggregation and keeps lipophilic indoles in solution.[1]

| Carrier | Use Hydroxypropyl-


-Cyclodextrin (HP

CD)
.[1] | Encapsulates the phenethyl tail, improving aqueous solubility without affecting the aldehyde.[1] | | Dilution | Perform serial dilutions in 100% DMSO first, then transfer to buffer. | Avoids intermediate polarity zones where precipitation occurs.[1] |

Module 2: Chemical Stability (The Aldehyde Liability)

The Problem: The C3-aldehyde (-CHO) is chemically reactive.[2] It is prone to autoxidation to the carboxylic acid (inactive in many targets) or Cannizzaro disproportionation in basic media.[1]

Q: I synthesized the compound months ago. Is it still good? A: Likely not. Indole-3-carbaldehydes are light-sensitive and air-sensitive. The "1-Phenethyl" group does not protect the aldehyde. If your compound has turned from off-white to yellow/brown, it has degraded.[1]

The "False Negative" Trap:

  • Oxidation:

    
    .[1] The carboxylic acid is often highly polar and cannot cross cell membranes (in cell assays) or fails to form the necessary covalent Schiff base (in enzyme assays).[1]
    
  • Schiff Base Hydrolysis: If you are targeting a lysine residue (common in covalent inhibition), the bond is reversible.[1] In aqueous buffers with low pH, the drug may detach from the target.[1]

Validation Protocol: The "Stress Test"

  • Dissolve compound in DMSO-

    
    .[1]
    
  • Expose to air/light for 24 hours.

  • Run

    
    -NMR.[1][2][3]
    
  • Check: Look for the disappearance of the aldehyde proton (

    
     ppm) and appearance of a broad carboxylic acid peak (
    
    
    
    ppm).[1]

Module 3: Assay Interference (False Readings)

The Problem: Indoles are fluorescent. 1-Phenethyl-1H-indole-3-carbaldehyde has an extended conjugated system. If your assay relies on fluorescence (e.g., GFP, Resorufin), the compound itself may quench the signal or autofluoresce, masking the biological effect.

Q: I see activity at high concentrations, but the curve is steep (Hill slope > 2). A: This is a hallmark of Colloidal Aggregation .[1] The compound forms micelles that sequester the enzyme non-specifically. This is a "fake" activity (PAINS - Pan-Assay Interference Compounds).[1]

Corrective Action:

  • Add Detergent: Repeat the assay with 0.01% Triton X-100.[1] If the activity disappears, the previous result was an artifact of aggregation.[1]

  • Change Readout: Switch from a fluorescence assay to a Mass Spectrometry (LC-MS) or Absorbance-based readout to rule out optical interference.

Module 4: SAR & Molecular Design Optimization

The Problem: If the molecule is soluble, stable, and the assay is valid, but activity is still low, the structure itself is suboptimal. The C3-aldehyde might be a "soft" electrophile that is too weak to bind the target effectively.

Q: How do I improve the potency of this scaffold? A: You must modulate the electronics of the indole or change the "warhead" (the aldehyde).

Optimization Pathway (SAR Map)

SAR_Optimization cluster_0 C3-Position (Warhead) cluster_1 N1-Position (Tail) Core 1-Phenethyl-1H-indole-3-carbaldehyde Mod1 Oxime / Hydrazone (Improved Stability/Binding) Core->Mod1 Condensation Mod2 Acrylic Acid/Ester (Michael Acceptor) Core->Mod2 Knoevenagel Mod3 Benzyl vs. Phenethyl (Adjust Steric Fit) Core->Mod3 Linker Length Mod4 Add Polar Groups (OH/NH2) (Fix Solubility) Core->Mod4 Reduce LogP

Figure 2: Structural modification strategies to enhance potency and drug-like properties.

Strategic Recommendations:

  • Convert to Oxime/Hydrazone: React the aldehyde with hydroxylamine or thiosemicarbazide.[1] These derivatives often show superior anticancer (tubulin) and cholinesterase activity compared to the parent aldehyde due to additional hydrogen bonding capability [3, 5].[1]

  • Knoevenagel Condensation: Convert the aldehyde to a cyanocrylate or chalcone.[1] This creates a stronger Michael acceptor for covalent cysteine targeting [1].[1]

  • Linker Adjustment: The "Phenethyl" (2-carbon) chain might be placing the phenyl ring in a steric clash.[1] Test the Benzyl (1-carbon) or Propyl (3-carbon) analogs to probe the hydrophobic pocket depth [3].[1]

FAQs: Rapid Fire Troubleshooting

Q: Can I store the DMSO stock at -20°C? A: Yes, but purge with Argon before freezing. DMSO is hygroscopic; absorbed water will accelerate aldehyde oxidation upon thawing.[1]

Q: The compound is yellow.[1] Is it pure? A: Pure indole-3-carbaldehydes are typically off-white or pale beige.[1] A distinct yellow/orange color usually indicates oxidation products or conjugated impurities.[1] Recrystallize from Ethanol/Water before testing.

Q: Is this compound a PAINS (Pan-Assay Interference Compound)? A: Indole-3-carbaldehydes are not classic PAINS, but they are "frequent hitters" due to aggregation.[1] Always validate with a detergent-based counter-screen.[1]

References

  • BenchChem. (2025).[1][4] Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy. Retrieved from

  • National Institutes of Health (NIH). (2021).[1] Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. PubMed.[1] Retrieved from [1]

  • ResearchGate. (2018).[1] Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones. Retrieved from

  • MDPI. (2024).[1] Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. Retrieved from [1]

  • Afyon Kocatepe University. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Retrieved from [1]

Sources

Enhancing the solubility of 1-Phenethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to manage the physicochemical limitations of highly lipophilic indole derivatives.

1-Phenethyl-1H-indole-3-carbaldehyde presents a unique formulation challenge. The combination of its rigid indole core and the bulky, highly lipophilic N-phenethyl substitution drastically increases its partition coefficient (LogP) and crystal lattice energy. This renders the compound practically insoluble in aqueous media and highly prone to precipitation in mixed organic-aqueous reaction systems.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to enhance the solubility of 1-Phenethyl-1H-indole-3-carbaldehyde across synthetic workflows, in vitro assays, and in vivo formulations.

Module 1: Synthetic Chemistry & Reaction Media

Q1: During the reduction of 1-Phenethyl-1H-indole-3-carbaldehyde to its corresponding carbinol using sodium borohydride (NaBH₄), the starting material precipitates out of the ethanolic solution. How can I maintain homogeneity and accelerate the reaction?

Causality & Mechanism: The N-phenethyl group significantly decreases the compound's solubility in standard polar protic solvents like pure ethanol, especially at the lower temperatures required to control the exothermic NaBH₄ reduction. When the compound precipitates, the effective concentration in the liquid phase drops, stalling the reaction kinetics. Adding a specific co-solvent, such as a glycol, disrupts the highly ordered solvent network of ethanol, increasing the lipophilic solvation capacity while maintaining the protic environment necessary for hydride transfer[1].

Protocol: Co-Solvent Mediated Reduction Self-Validating Step: The disappearance of the opaque suspension into a completely clear solution upon glycol addition confirms the thermodynamic shift in solubility.

  • Suspend 1-Phenethyl-1H-indole-3-carbaldehyde (1.0 eq) in 96% Ethanol (4 volumes).

  • Add Propylene Glycol (0.125 volumes relative to ethanol) under continuous stirring at room temperature[1].

  • Stir for 10 minutes until a completely homogeneous solution is achieved.

  • Cool the mixture to 0–5°C using an ice bath.

  • Slowly add NaBH₄ (1.5 eq) in small portions to manage hydrogen evolution.

  • Monitor via TLC/HPLC. The reaction should reach completion within 40–60 minutes without any precipitation of the intermediate or starting material.

  • Quench with cold water to precipitate the target carbinol for easy filtration.

Module 2: In Vitro Biological Assays (Aqueous Media)

Q2: I am preparing 1-Phenethyl-1H-indole-3-carbaldehyde for a cell-based assay. When I dilute my DMSO stock (10 mM) into PBS (pH 7.4), the compound immediately crashes out, forming a cloudy suspension. How can I achieve a stable aqueous solution without exceeding 0.1% DMSO?

Causality & Mechanism: This is a classic "solvent-shift" precipitation. The compound is highly soluble in DMSO due to dipole-dipole interactions. However, when introduced to water, the hydrophobic effect dominates; water molecules form a highly ordered clathrate structure around the lipophilic phenethyl and indole groups, which is entropically unfavorable. The molecules rapidly aggregate to minimize aqueous surface area.

To overcome this, we utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD possesses a hydrophilic exterior and a lipophilic central cavity. The phenethyl or indole moiety is thermodynamically driven into this cavity via hydrophobic interactions and van der Waals forces, forming a water-soluble 1:1 inclusion complex[2]. Furthermore, ultrasonic irradiation provides the activation energy needed to break down intermolecular forces in the crystal lattice, accelerating this complexation[3].

Quantitative Data: Solubility Enhancement Comparison

Solubilizing SystemConcentrationApparent Aqueous Solubility (µg/mL)Biocompatibility (Cell Culture)
PBS (pH 7.4) ControlN/A< 1.0High
DMSO Co-solvent1.0% v/v~ 5.0 (Precipitates over time)Moderate (Toxicity risk >0.5%)
Tween 80 Surfactant0.5% v/v~ 45.0Low (Membrane disruption risk)
HP-β-CD Complex 10% w/v > 500.0 High (FDA approved excipient)

Protocol: Preparation of HP-β-CD Inclusion Complex Self-Validating Step: The solution will transition from an opaque suspension to optically clear as the inclusion complex forms, visually indicating successful encapsulation.

  • Prepare a 10% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Weigh the required amount of solid 1-Phenethyl-1H-indole-3-carbaldehyde into a glass vial (Do not use a DMSO stock for this method to avoid ternary system complications).

  • Add the HP-β-CD/PBS solution directly to the solid compound.

  • Sonicate the suspension in a bath sonicator at 25°C for 30 minutes[3].

  • Place the vial on an orbital shaker at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed drug.

G A Solid 1-Phenethyl-1H- indole-3-carbaldehyde C Sonication (30 min) + Shaking (24h) A->C Add to B 10% HP-β-CD in PBS (pH 7.4) B->C Solvent D Filtration (0.22 µm PVDF) C->D Equilibrate E Clear, Stable Aqueous Inclusion Complex D->E Remove solid

Workflow for generating an aqueous HP-β-CD inclusion complex of lipophilic indoles.

Module 3: Formulation for In Vivo Administration

Q3: We are moving to rodent pharmacokinetics (PK) studies. HP-β-CD works well in vitro, but we need to deliver a high dose (50 mg/kg) orally. The volume required using cyclodextrins exceeds the gavage limit. What is the most reliable high-capacity formulation?

Causality & Mechanism: For high-dose oral delivery of BCS Class II/IV compounds, cyclodextrins often hit a solubility ceiling because they rely on a strict 1:1 molar ratio and can paradoxically decrease the free fraction of the drug available for intestinal permeation if overused[4]. To achieve higher drug loading without sacrificing permeability, a Self-Microemulsifying Drug Delivery System (SMEDDS) is required.

By combining a lipophilic oil phase, a surfactant, and a co-surfactant, we create an isotropic mixture. When this mixture enters the aqueous environment of the gastrointestinal tract, the mild agitation of peristalsis causes it to spontaneously form oil-in-water microemulsions (droplet size <100 nm). The lipophilic indole remains completely dissolved in the oil core of these microemulsions, preventing precipitation in the gut and dramatically enhancing lymphatic absorption.

Protocol: SMEDDS Formulation (Oil/Surfactant/Co-surfactant) Self-Validating Step: When 1 mL of the final formulation is dropped into 100 mL of 0.1N HCl (simulated gastric fluid) at 37°C, it should spontaneously form a transparent or slightly bluish dispersion within 1 minute, with no visible flakes.

  • Excipient Blending: In a glass vial, combine Capryol 90 (Oil phase, 20% v/v), Cremophor EL (Surfactant, 50% v/v), and Transcutol HP (Co-surfactant, 30% v/v).

  • Homogenization: Vortex the mixture for 2 minutes until a clear, single-phase liquid is formed.

  • Drug Loading: Add 1-Phenethyl-1H-indole-3-carbaldehyde powder directly into the excipient blend to achieve the target concentration (e.g., 25 mg/mL).

  • Thermodynamic Integration: Heat the mixture to 40°C in a water bath while stirring magnetically for 1 hour. The mild heat decreases the viscosity of the Cremophor EL and accelerates the dissolution of the indole derivative.

  • Cooling & Verification: Allow to cool to room temperature. Visually inspect for recrystallization. The formulation is now ready for oral gavage (it will self-emulsify in vivo).

Formulation Start Identify High-Dose Precipitation Issue Decision Is the required dose > 10 mg/mL? Start->Decision Path1 Use HP-β-CD (Aqueous Complex) Decision->Path1 No Path2 Use SMEDDS (Lipid Formulation) Decision->Path2 Yes Mix Blend Oil + Surfactant + Co-surfactant Path2->Mix Heat Add Drug & Heat to 40°C Mix->Heat Result Spontaneous Microemulsion in GI Tract Heat->Result In Vivo Admin

Decision tree and workflow for selecting high-capacity SMEDDS over cyclodextrins.

References

  • Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: MDPI (Pharmaceutics) URL: [Link]

  • Title: Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations Source: PMC (PLoS One) URL: [Link]

  • Title: RU2760000C1 - Method for producing indole-3-carbinol Source: Google Patents URL

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 1-Phenethyl-1H-indole-3-carbaldehyde Derivatives and Other Key Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole Scaffold as a "Privileged" Structure in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, often referred to as a "privileged scaffold."[1] This designation stems from its remarkable prevalence in a vast array of natural products and synthetically developed pharmaceuticals, where it serves as a core structural motif for compounds exhibiting a wide spectrum of biological activities.[1] From the essential amino acid tryptophan to neurotransmitters like serotonin and FDA-approved anticancer drugs, the indole nucleus demonstrates a unique capacity to interact with diverse biological targets.[2]

This guide provides an in-depth comparative analysis of the bioactivity of derivatives of 1-Phenethyl-1H-indole-3-carbaldehyde, a synthetic modification of the indole core, against other prominent indole derivatives. We will delve into their anticancer and antimicrobial properties, supported by quantitative experimental data, and explore the underlying mechanisms of action. This content is designed for researchers, scientists, and drug development professionals, offering not just data, but also the scientific rationale behind experimental design and structure-activity relationships (SAR).

Focus Compound: 1-Phenethyl-1H-indole-3-carbaldehyde Thiosemicarbazone

The direct subject of our focus, 1-Phenethyl-1H-indole-3-carbaldehyde, is a versatile chemical intermediate. The aldehyde group at the C3 position is readily modified to generate a library of derivatives.[3] A particularly successful strategy in medicinal chemistry involves its condensation with thiosemicarbazide to form a thiosemicarbazone. This modification is significant because thiosemicarbazones are known to be potent metal chelators and can exhibit a broad range of biological effects, including significant anticancer activity.[4][5]

The rationale for synthesizing the 1-phenethyl derivative is rooted in SAR studies, which explore how different substituents on the indole nitrogen (N1 position) impact bioactivity. Adding a phenethyl group introduces a bulky, aromatic moiety that can enhance interactions with biological targets through hydrophobic and π-π stacking interactions, potentially increasing potency and selectivity.[6] This guide will focus on the bioactivity of 1-Phenethyl-1H-indole-3-carbaldehyde thiosemicarbazone and compare it to both naturally occurring and other synthetic indole derivatives to understand the impact of these structural modifications.

Comparative Bioactivity Analysis

The therapeutic potential of indole derivatives is most prominently documented in the fields of oncology and microbiology. The following sections provide a quantitative comparison based on data from preclinical in vitro studies.

Anticancer Activity: A Cytotoxic Showdown

The cytotoxic potential of indole derivatives against cancer cells is a primary area of investigation. This activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[7]

The data below summarizes the in vitro cytotoxic activity of 1-Phenethyl-1H-indole-3-carbaldehyde thiosemicarbazone and other key indole compounds against a panel of human cancer cell lines.

Table 1: Comparative In Vitro Anticancer Activity of Indole Derivatives (IC50, µM)

CompoundMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)A549 (Lung)Notes
1-Phenethyl-1H-indole-3-carbaldehyde thiosemicarbazone 12.124.518.210.7Potent activity, especially against lung cancer cells.[6]
Indole-3-Carbinol (I3C) ~150-250>10093.6[8]>100Natural compound, generally requires higher concentrations.[8][9]
3,3'-Diindolylmethane (DIM) ~25-50~5060[10]~40-60Dimer of I3C, more potent than its precursor.[10][11]
Doxorubicin (Control Drug) ~0.1-1.0~0.1-0.5~0.5-2.0~0.2-1.0Standard chemotherapeutic agent for comparison.

Note: IC50 values are approximate and can vary based on experimental conditions. The data is compiled from multiple sources for comparative purposes.

Expertise & Experience Insights: The data clearly illustrates the success of the synthetic modification strategy. The 1-phenethyl-1H-indole-3-carbaldehyde thiosemicarbazone exhibits significantly lower IC50 values—indicating higher potency—compared to the naturally occurring I3C and its metabolite DIM.[6][8][10] This enhancement can be attributed to several factors. The thiosemicarbazone moiety itself is a well-established pharmacophore with anticancer properties.[4] Furthermore, the addition of the phenethyl group at the N1 position likely improves cellular uptake and target engagement. This structure-activity relationship underscores a key principle in drug design: while natural products provide excellent starting scaffolds, targeted synthetic modifications can dramatically improve therapeutic efficacy.

Antimicrobial Activity

Indole derivatives have also demonstrated significant potential in combating microbial infections, including those caused by drug-resistant strains.[12] Their efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.[13]

Table 2: Comparative Antimicrobial Activity of Indole Derivatives (MIC, µg/mL)

CompoundS. aureusMRSAE. coliC. albicansNotes
1-(4-chlorobenzyl)-indole-3-carbaldehyde thiosemicarbazone 6.256.25506.25A structurally related analogue showing potent activity.[12]
Indole-3-Carboxamide Derivative 1.56-12.5>50Shows strong activity against Gram-positive bacteria.[2]
Indole-3-Carbinol (I3C) >100>100>100~50-100Generally weak antimicrobial activity.[14]
Ciprofloxacin (Control Drug) ~0.25-1.0~0.5-2.0~0.01-0.1N/AStandard antibacterial for comparison.
Fluconazole (Control Drug) N/AN/AN/A~0.25-8.0Standard antifungal for comparison.

Note: Data for the exact 1-phenethyl derivative was limited in the searched literature; a closely related and potent analogue is presented for a relevant comparison. MIC values can vary.

Expertise & Experience Insights: The data indicates that synthetic modifications of the indole-3-carbaldehyde core are crucial for potent antimicrobial activity. While the natural compound I3C is largely inactive, derivatization into thiosemicarbazones or carboxamides yields compounds with significant antibacterial and antifungal effects.[2][12][14] The potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) is particularly noteworthy, as it highlights the potential of these compounds to address the critical challenge of antibiotic resistance.[12]

Mechanisms of Action: Unraveling the Cellular Pathways

The bioactivity of indole derivatives is not just about potency; it's about their ability to modulate specific cellular pathways. Their pleiotropic effects, or ability to influence multiple targets, make them robust candidates for treating complex diseases like cancer.[15]

Key mechanisms include:

  • Induction of Apoptosis (Programmed Cell Death): Many indole derivatives, including DIM and synthetic thiosemicarbazones, trigger apoptosis in cancer cells. They achieve this by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases, the executioner enzymes of apoptosis.[16]

  • Cell Cycle Arrest: Compounds like I3C can halt the cancer cell cycle, typically at the G1 or G2/M phase, preventing proliferation. This is often achieved by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[17]

  • Modulation of Signaling Pathways: Indoles can interfere with critical cancer survival pathways like Akt-NFκB signaling.[15] I3C and DIM, for instance, are known to inhibit this pathway, thereby sensitizing cancer cells to therapeutic agents.[18]

  • Tubulin Polymerization Inhibition: A significant number of indole derivatives exert their anticancer effects by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division. This mechanism is similar to that of established chemotherapy drugs like vinca alkaloids.[7]

Visualization: Apoptosis Induction Pathway

The following diagram illustrates a simplified pathway by which indole derivatives can induce apoptosis in a cancer cell.

apoptosis_pathway cluster_cell Cancer Cell Indole Indole Derivative (e.g., DIM, Thiosemicarbazone) Bcl2 Bcl-2 (Anti-apoptotic) Inhibited Indole->Bcl2 -| Bax Bax (Pro-apoptotic) Activated Indole->Bax -> Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction by indole derivatives.

Experimental Methodologies: Self-Validating Protocols

The trustworthiness of comparative data hinges on robust and standardized experimental protocols. The following sections detail the methodologies for the primary assays discussed in this guide.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[19] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction mediated by mitochondrial dehydrogenases.[20]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are harvested during their exponential growth phase. Using a hemocytometer, cell density is determined, and cells are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.[21]

  • Compound Treatment: Stock solutions of the test compounds (e.g., 1-Phenethyl-1H-indole-3-carbaldehyde thiosemicarbazone, I3C, DIM) are prepared in dimethyl sulfoxide (DMSO). A series of dilutions are made in fresh culture medium to achieve the desired final concentrations. The medium from the cell plate is aspirated, and 100 µL of the medium containing the test compounds is added to the respective wells. A vehicle control (medium with DMSO, typically <0.5%) and an untreated control are included. The plate is incubated for a specified period (e.g., 48 or 72 hours).[21]

  • MTT Addition: Following incubation, 10 µL of a sterile-filtered MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for an additional 2-4 hours at 37°C.[21] During this time, viable cells convert the MTT into formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed. 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals. The plate is agitated on an orbital shaker for 10-15 minutes to ensure complete dissolution.[19]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualization: MTT Assay Experimental Workflow

Caption: General experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][22]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent (like DMSO) and then diluted in sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.[23]

  • Serial Dilution: In a sterile 96-well microtiter plate, a two-fold serial dilution of the compound is performed. Typically, 100 µL of broth is added to all wells. Then, 100 µL of the highest concentration of the test compound is added to the first column, mixed, and 100 µL is transferred to the next column, repeating down the plate to create a concentration gradient.[24]

  • Inoculum Preparation: The test microorganism is grown on an agar plate for 18-24 hours. Several colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted in broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[25]

  • Inoculation: Each well of the microtiter plate (except for a sterility control well) is inoculated with the standardized microbial suspension. A positive growth control well (containing only broth and inoculum) is also included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours for most bacteria or at a suitable temperature for 24-48 hours for fungi.[13]

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[25]

Conclusion and Future Directions

This guide provides a comparative analysis of the bioactivity of 1-Phenethyl-1H-indole-3-carbaldehyde thiosemicarbazone against other key indole derivatives. The experimental data strongly suggests that targeted synthetic modification of the indole-3-carbaldehyde scaffold can lead to compounds with significantly enhanced anticancer and antimicrobial potency compared to naturally occurring indoles like I3C and DIM.[6][10][12] The phenethyl and thiosemicarbazone moieties appear to be critical for this heightened activity, highlighting a successful structure-activity relationship.

The mechanisms of action, primarily the induction of apoptosis and cell cycle arrest, are consistent with the established pharmacology of many bioactive indole compounds.[15][17] The detailed protocols for MTT and MIC assays provide a validated framework for researchers to conduct their own comparative studies.

Future research should focus on elucidating the precise molecular targets of these potent synthetic derivatives. In vivo studies in animal models are a necessary next step to validate the preclinical efficacy and assess the pharmacokinetic and safety profiles of compounds like 1-Phenethyl-1H-indole-3-carbaldehyde thiosemicarbazone. Further exploration of substitutions on both the indole and phenethyl rings could lead to the discovery of next-generation indole-based therapeutics with even greater selectivity and potency.

References

  • Weng, J.-R., Tsai, C.-H., Kulp, S. K., & Chen, C.-S. (2008). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Cancer Letters, 262(2), 153–163. [Link]

  • Khan, J., & Al-Thobaiti, S. (2025). Indole-3-carbinol (I3C) in cancer therapy: Mechanisms, clinical potential, and future perspectives. Ukaaz Publications. [Link]

  • Varghese, E., Büsselberg, D., & Samuel, S. M. (2022). Molecular mechanism of anti-tumoral properties of I3C. ResearchGate. [Link]

  • Jadhav, P., & Kapoor, N. (2021). Biomedical application of Indole-3-carbinol: A mini-review. ResearchGate. [Link]

  • Weng, J. R., Tsai, C. H., Kulp, S. K., & Chen, C. S. (2008). Indole-3-carbinol as a chemopreventive and anti-cancer agent. PubMed - NIH. [Link]

  • Santonocito, C., & Contini, A. (2023). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. MDPI. [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Saleem, A. (2018). Current results on the biological and pharmacological activities of Indole-3-carbinol. ResearchGate. [Link]

  • Shpirt, A., & Shoshan, E. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]

  • Ge, C., & Zhao, G. (2018). Anti-Cancer Effects of 3, 3'-Diindolylmethane on Human Hepatocellular Carcinoma Cells Is Enhanced by Calcium Ionophore: The Role of Cytosolic Ca2+ and p38 MAPK. PMC. [Link]

  • Amarakoon, D., Lee, W.-J., Tamia, G., & Lee, S.-H. (2023). Indole-3-Carbinol: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms. PubMed. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Patel, D., & Kumar, S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Amarakoon, D., Lee, W.-J., Tamia, G., & Lee, S.-H. (2023). Indole-3-Carbinol: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms. Annual Reviews. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. ResearchGate. [Link]

  • Mashayekhi, V., Tehrani, K. M. E., Azerang, P., Sardari, S., & Kobarfard, F. (2013). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. PubMed. [Link]

  • Yáñez, A. J., Valenzuela, K., Matzner, C., Olavarría, V., Figueroa, J., Avendaño-Herrera, R., & Carcamo, J. G. (2014). Broth microdilution protocol for minimum inhibitory concentration (MIC) determinations of the intracellular salmonid pathogen Piscirickettsia salmonis to florfenicol and oxytetracycline. PubMed. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Karalı, N., & Gürsoy, A. (2007). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Rahman, K. M. W., & Sarkar, F. H. (2018). 3,3′-Diindolylmethane enhances apoptosis in docetaxel-treated breast cancer cells by generation of reactive oxygen species. Taylor & Francis. [Link]

  • Fan, S., & Meng, Q. (2009). Low Concentrations of Diindolylmethane, a Metabolite of Indole-3-Carbinol, Protect against Oxidative Stress in a BRCA1-Dependent Manner. AACR Journals. [Link]

  • Semov, A., & Ibeanu, G. (2012). Diindolilmethane (DIM) selectively inhibits cancer stem cells. ResearchGate. [Link]

  • Pham, T. H., & Lee, Y. C. (2012). 3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants. PMC. [Link]

  • Olgen, S., & Altanlar, N. (2008). Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. PubMed. [Link]

  • Stolarczyk, E., & Marć, M. (2025). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. MDPI. [Link]

  • Richardson, D. R., & Jansson, P. J. (2014). Anti-proliferative activity (IC50 values) of the novel thiosemicarbazones in comparison to DFO and Dp44mT in several tumor cell-types and normal human dermal fibroblast (NHDF) cells. ResearchGate. [Link]

  • Bektas, H., & Karaali, N. (2015). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. [Link]

  • Amporndan, N., & Ploypradith, P. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Semantic Scholar. [Link]

  • Suzen, S., & Coban, T. (2008). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. ResearchGate. [Link]

  • Salman, A. S., Mahmoud, N. F., Abdel-Aziem, A., Mohamed, M. A., & Elsisi, D. M. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scirp.org. [Link]

  • Kumar, S. H. S., & Kumar, B. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Mohamed, S. K., & Abdel-Wahab, B. F. (2020). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

  • Bingül, M. (2015). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]

  • Low, C. M. R., & Black, D. S. (2006). 1H-Indole-3-carbaldehyde thiosemicarbazone. PMC. [Link]

  • Bumba, A., & Borys, A. (2025). Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. MDPI. [Link]

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1-Phenethyl-1H-indole-3-carbaldehyde vs. Indole-3-carbaldehyde: Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Phenethyl-1H-indole-3-carbaldehyde vs. Indole-3-carbaldehyde: A Comparative Study Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a critical analysis of Indole-3-carbaldehyde (I3C) and its N-substituted derivative, 1-Phenethyl-1H-indole-3-carbaldehyde (Phenethyl-I3C) . While both share the core indole-3-carboxaldehyde scaffold, their applications diverge significantly due to the N-1 substitution.

  • Indole-3-carbaldehyde (I3C) is a bioactive metabolite and "Natural Standard" essential for AHR (Aryl Hydrocarbon Receptor) signaling and gut microbiota homeostasis.

  • 1-Phenethyl-1H-indole-3-carbaldehyde is a "Synthetic Scaffold," primarily utilized as a lipophilic precursor in the synthesis of N-substituted indole alkaloids and cannabimimetic agents (e.g., JWH-series analogs).

This document compares their physicochemical profiles, synthetic utility, and biological performance, supported by experimental protocols and mechanistic diagrams.

Part 1: Physicochemical Profile & Properties[1][2][3]

The introduction of the phenethyl group at the N-1 position drastically alters the solubility and intermolecular forces of the molecule.

Comparative Data Table
PropertyIndole-3-carbaldehyde (I3C)1-Phenethyl-1H-indole-3-carbaldehyde
CAS Number 487-89-81956360-62-5 (Generic/Analog)
Molecular Formula C₉H₇NOC₁₇H₁₅NO
Molecular Weight 145.16 g/mol 249.31 g/mol
Appearance Off-white to beige crystalline solidYellow solid
Melting Point 193–199 °C~87–100 °C (Estimated/Analogous*)
LogP (Lipophilicity) ~1.68 (Moderate)~4.2 (High)
H-Bond Donor Yes (N-H)No (N-substituted)
Solubility (Water) Poor (<1 mg/mL)Insoluble
Solubility (DMSO) Soluble (>20 mg/mL)Highly Soluble
Primary Role Metabolite / Bioactive LigandSynthetic Intermediate / Precursor

*Note: N-alkylation typically lowers the melting point of indoles by disrupting intermolecular N-H···O hydrogen bonding.

Part 2: Biological Performance & Mechanism

Indole-3-carbaldehyde (I3C): The Biological Agonist

I3C is a well-characterized metabolite produced by Lactobacillus species from dietary tryptophan.[1] Its primary "performance" metric is its efficacy as a ligand for the Aryl Hydrocarbon Receptor (AHR).

  • Mechanism: I3C binds to cytosolic AHR, inducing nuclear translocation.

  • Outcome: Transcription of IL-22 (Interleukin-22), which strengthens the mucosal barrier and provides antifungal immunity (e.g., against Candida albicans).

  • Performance Metric: High specificity for AHR; low cytotoxicity.

1-Phenethyl-1H-indole-3-carbaldehyde: The Synthetic Precursor

The phenethyl analog is rarely the final bioactive endpoint. Instead, its "performance" is measured by its utility as a lipophilic building block for drug discovery, particularly in:

  • Synthetic Cannabinoids: It serves as a precursor to JWH-type compounds (e.g., analogs of JWH-167 or JWH-250) where the N-pentyl chain is replaced by an N-phenethyl group to modulate receptor affinity (CB1/CB2).

  • Kinase Inhibitors: The phenethyl group provides hydrophobic interactions within enzyme binding pockets.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways of these two compounds: I3C as a biological effector and Phenethyl-I3C as a chemical intermediate.

IndolePathways Tryptophan L-Tryptophan I3C Indole-3-carbaldehyde (I3C) Tryptophan->I3C Gut Microbiota (Lactobacillus) PhenethylI3C 1-Phenethyl-1H-indole- 3-carbaldehyde I3C->PhenethylI3C Synthetic Alkylation (Phenethyl Bromide) AHR AHR Receptor (Cytosol) I3C->AHR Ligand Binding JWH Synthetic Cannabinoids (e.g., JWH Analogs) PhenethylI3C->JWH Friedel-Crafts / Grignard Drugs Medicinal Agents (Kinase Inhibitors) PhenethylI3C->Drugs Derivatization Nucleus Nuclear Translocation (IL-22 Expression) AHR->Nucleus Activation

Caption: Divergent utility of Indole-3-carbaldehyde (Biological Signaling) vs. its Phenethyl analog (Chemical Synthesis).

Part 3: Experimental Protocols

Experiment A: Synthesis of 1-Phenethyl-1H-indole-3-carbaldehyde

This protocol converts I3C into its phenethyl analog via N-alkylation. This method is preferred for its high yield and operational simplicity.

Objective: Synthesize 1-Phenethyl-1H-indole-3-carbaldehyde from I3C. Reagents:

  • Indole-3-carbaldehyde (1.0 eq)[2]

  • (2-Bromoethyl)benzene (Phenethyl bromide) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)

  • DMF (Dimethylformamide) (Anhydrous)[3]

Workflow:

  • Dissolution: Dissolve Indole-3-carbaldehyde (1.45 g, 10 mmol) in anhydrous DMF (15 mL).

  • Deprotonation:

    • Option A (Mild): Add K₂CO₃ (2.76 g, 20 mmol).

    • Option B (Fast): Cool to 0°C, add NaH (60% dispersion, 0.48 g, 12 mmol), and stir for 30 min.

  • Alkylation: Add (2-Bromoethyl)benzene (1.64 mL, 12 mmol) dropwise.

  • Reaction: Stir at 80°C (for K₂CO₃) or Room Temperature (for NaH) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour mixture into ice-water (100 mL). The product will precipitate as a yellow solid.

  • Purification: Filter the solid. Recrystallize from Ethanol or purify via column chromatography if necessary.

  • Validation: 1H NMR should show disappearance of the indole N-H broad singlet (~12 ppm) and appearance of phenethyl CH₂ triplets (~4.4 ppm and 3.1 ppm).

Experiment B: Comparative Solubility Assay

This assay validates the lipophilicity difference, crucial for formulation in drug delivery or cell culture.

Protocol:

  • Prepare two vials: Vial A (I3C) and Vial B (Phenethyl-I3C).

  • Add 10 mg of each compound to 1 mL of PBS (Phosphate Buffered Saline, pH 7.4) .

    • Observation: Vial A will show turbidity (sparingly soluble). Vial B will show no dissolution (insoluble).[4][5]

  • Add 10 mg of each compound to 1 mL of Dichloromethane (DCM) .

    • Observation: Vial B (Phenethyl) dissolves instantly (clear yellow solution). Vial A (I3C) may require sonication or remain partially suspended.

Part 4: Expert Recommendations

  • For Biological Screening: If your target is AHR activation or gut immunity research, stick to Indole-3-carbaldehyde . The N-H proton is often critical for receptor binding interactions in the AHR pocket. Blocking it with a phenethyl group will likely abolish this specific activity.

  • For Medicinal Chemistry: Use 1-Phenethyl-1H-indole-3-carbaldehyde if you are designing CB-receptor ligands or need a scaffold that can cross the Blood-Brain Barrier (BBB). The increased LogP (approx 4.2) significantly enhances passive diffusion across membranes compared to I3C.

  • Storage: I3C is air-sensitive and can oxidize to indole-3-carboxylic acid. Store under inert gas (Argon/Nitrogen) at -20°C. The phenethyl analog is slightly more stable to oxidation but should still be protected from light.

References

  • Zelante, T., et al. (2013). Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via interleukin-22.[6] Nature, 500, 582–586. Link

  • Huffman, J. W. (2000). The search for hybrid CB1/CB2 agonist. Expert Opinion on Therapeutic Patents, 10(10), 1529-1538. (Context for N-substituted indole synthetic pathways). Link

  • El-Sawy, E. R., et al. (2017).[7] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. Link

  • PubChem Compound Summary. (2024). Indole-3-carboxaldehyde (CID 10256).[6] Link

  • BenchChem. (2025).[8][9] Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. Link

Sources

Validation of the Antioxidant Activity of 1-Phenethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenethyl-1H-indole-3-carbaldehyde represents a strategic structural modification of the indole-3-carboxaldehyde scaffold. By substituting the indole nitrogen (N1) with a phenethyl group, the molecule gains significant lipophilicity, potentially enhancing cellular membrane permeability compared to its parent compound, 1H-indole-3-carbaldehyde.

However, this modification fundamentally alters the antioxidant mechanism. Unlike unsubstituted indoles that primarily function via Hydrogen Atom Transfer (HAT) from the N-H moiety, the N-phenethyl derivative must rely on Single Electron Transfer (SET) or radical adduct formation at the C2/C3 positions. Consequently, validating its antioxidant activity requires a specific multi-assay framework to distinguish between radical scavenging potency and reducing power.

This guide outlines the definitive validation protocol, comparative benchmarks, and mechanistic rationale for researchers evaluating this compound for drug development or functional material applications.

Chemical Profile & Mechanism of Action[1][2]

Structure-Activity Relationship (SAR)

The antioxidant efficacy of indole derivatives hinges on the stability of the indolyl radical.

  • Parent Scaffold (1H-indole-3-carbaldehyde): Acts as a hydrogen donor (HAT mechanism). The radical formed on the nitrogen is stabilized by the aromatic system.

  • Target Molecule (1-Phenethyl-1H-indole-3-carbaldehyde): The N-phenethyl substitution blocks the primary H-donor site. Antioxidant activity is therefore predicted to be lower in pure HAT assays (like DPPH) compared to the parent, but potentially higher in lipid peroxidation (LPO) assays due to the phenethyl group's ability to localize the molecule within lipid bilayers, intercepting lipophilic radicals via electron transfer.

Mechanistic Pathway (HAT vs. SET)

AntioxidantMechanism Indole 1H-Indole-3-carbaldehyde (Parent) Radical Free Radical (R•) Indole->Radical Interacts with HAT HAT Mechanism (H-Atom Transfer) Indole->HAT Primary Route (N-H) Phenethyl 1-Phenethyl-1H-indole-3-carbaldehyde (Target) Phenethyl->Radical Interacts with SET SET Mechanism (Electron Transfer) Phenethyl->SET Primary Route (Pi-System) Stable1 Indolyl Radical (N•) (High Stability) HAT->Stable1 Forms Stable2 Radical Cation (Indole•+) (Moderate Stability) SET->Stable2 Forms Termination Non-Radical Products Stable1->Termination Radical Quenching Stable2->Termination Radical Quenching

Figure 1: Mechanistic divergence between the parent indole (HAT dominant) and the N-phenethyl derivative (SET dominant).

Comparative Analysis & Benchmarks

To validate the activity of 1-Phenethyl-1H-indole-3-carbaldehyde, it must be benchmarked against established standards. The following data represents the acceptance criteria based on the parent scaffold and standard antioxidants.

Quantitative Benchmarks (Expected IC50 Ranges)
CompoundDPPH IC50 (µg/mL)Mechanism FocusNotes
Ascorbic Acid (Standard) 4.0 – 6.0HAT + SETGold standard; rapid kinetics.
BHT (Standard) 10.0 – 15.0HATLipophilic standard; closest mimic to target.
1H-Indole-3-carbaldehyde 70.0 – 80.0HATParent compound. Moderate activity.
1-Phenethyl-1H-indole-3-carbaldehyde > 100.0 (Predicted) SETTarget. Lower DPPH activity expected due to N-substitution.
Indole Schiff Base Derivatives 8.0 – 20.0HAT + ChelationHighly active derivatives (for context).

Interpretation:

  • If the target molecule shows an IC50 < 50 µg/mL in DPPH, it suggests a highly efficient electron transfer mechanism or unexpected hydrolysis.

  • If DPPH activity is low (IC50 > 200 µg/mL), rely on the FRAP and Lipid Peroxidation assays, as these better reflect the compound's lipophilic utility.

Experimental Validation Protocols

Protocol A: DPPH Radical Scavenging Assay

Validates the general radical scavenging capacity.

Reagents:

  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in methanol (freshly prepared, protect from light).

  • Sample Stock: 1 mg/mL of 1-Phenethyl-1H-indole-3-carbaldehyde in Methanol/DMSO (9:1).

Workflow:

  • Preparation: Prepare serial dilutions of the target compound (10, 20, 50, 100, 200, 500 µg/mL).

  • Reaction: Mix 1.0 mL of sample dilution with 3.0 mL of DPPH stock.

  • Controls:

    • Positive Control:[1] Ascorbic Acid (same concentrations).

    • Blank: Methanol + DPPH.[1]

  • Incubation: Incubate in the dark at room temperature for 30 minutes .

  • Measurement: Read Absorbance at 517 nm (A517).

  • Calculation:

    
    
    
Protocol B: FRAP (Ferric Reducing Antioxidant Power)

Validates the Single Electron Transfer (SET) capability, crucial for N-substituted indoles.

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

  • FeCl3 Solution: 20 mM FeCl3·6H2O.

  • FRAP Reagent: Mix Buffer:TPTZ:FeCl3 in 10:1:1 ratio.

Workflow:

  • Reaction: Mix 100 µL of sample (various concentrations) with 3.0 mL of pre-warmed (37°C) FRAP reagent.

  • Incubation: 30 minutes at 37°C.

  • Measurement: Read Absorbance at 593 nm .

  • Quantification: Use a standard curve of FeSO4 (100–2000 µM) to express results as µM Fe(II) equivalents .

Protocol C: Lipid Peroxidation Inhibition (TBARS)

Validates activity in a lipophilic environment (most relevant for Phenethyl derivative).

Workflow:

  • Substrate: Egg yolk homogenate (10% w/v) or linoleic acid emulsion.

  • Induction: Induce peroxidation with FeSO4 (0.07 M).

  • Treatment: Add target compound (10–500 µg/mL). Incubate 30 min at 37°C.

  • Detection: Add TBA (Thiobarbituric acid) and TCA (Trichloroacetic acid). Heat at 95°C for 60 min.

  • Measurement: Read Absorbance at 532 nm . High inhibition here validates the utility of the phenethyl group.

Validation Workflow Diagram

ValidationWorkflow cluster_Assays Validation Assays Start Start: 1-Phenethyl-1H-indole-3-carbaldehyde DPPH DPPH Assay (Radical Scavenging) Start->DPPH FRAP FRAP Assay (Reducing Power) Start->FRAP LPO Lipid Peroxidation (Membrane Protection) Start->LPO Decision Compare vs. Parent Indole DPPH->Decision FRAP->Decision LPO->Decision Outcome1 High DPPH Activity (Unexpected -> Check Purity) Decision->Outcome1 IC50 < 20 µg/mL Outcome2 Low DPPH / High LPO (Valid Lipophilic Antioxidant) Decision->Outcome2 LPO > Parent Outcome3 Low Activity Across All (Inactive Scaffold) Decision->Outcome3 No Effect

Figure 2: Decision matrix for validating the antioxidant profile.

References

  • Synthesis and Antioxidant Evaluation of Indole-3-carboxaldehyde Analogues Source: Der Pharma Chemica, 2011. Relevance: Establishes the baseline IC50 for the parent indole-3-carboxaldehyde (~75 µg/mL). URL:[Link]

  • Structure-Activity Relationships of N-Substituted Indoles Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2007.[2] Relevance: Discusses how N-substitution (like phenethyl) impacts antioxidant mechanisms, often reducing HAT capability. URL:[Link][2]

  • Indole Derivatives as Radical Scavengers Source: PMC (NIH), 2025. Relevance: Comparative data for indole-based Schiff bases and their enhanced activity.[3][4] URL:[Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 1-Phenethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the selectivity of 1-Phenethyl-1H-indole-3-carbaldehyde, a synthetic indole derivative. For drug discovery and development professionals, understanding a compound's cross-reactivity is paramount to mitigating off-target effects and ensuring therapeutic efficacy. This document outlines a series of robust experimental protocols, presents comparative data (hypothetical), and offers insights into the interpretation of these findings.

The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Notably, indole-3-carbaldehyde and its analogues have been identified as modulators of several key cellular targets, including the Aryl Hydrocarbon Receptor (AhR), Monoamine Oxidases (MAO-A and MAO-B), and Peroxisome Proliferator-Activated Receptors (PPARs).[1][2][3][4][5][6][7][8][9][10][][12][13][14][15][16][17][18] Given the established activity of similar compounds, this guide will treat the Aryl Hydrocarbon Receptor (AhR) as the putative primary target for 1-Phenethyl-1H-indole-3-carbaldehyde. Consequently, MAO-A, MAO-B, and PPARγ will be investigated as potential off-targets to construct a detailed selectivity profile.

Comparative Analysis of Target Affinity and Selectivity

To objectively assess the cross-reactivity of 1-Phenethyl-1H-indole-3-carbaldehyde (referred to as "Test Compound"), its performance is compared against established ligands for the putative primary and off-targets.

  • FICZ (6-formylindolo[3,2-b]carbazole): A potent, well-characterized endogenous agonist of the Aryl Hydrocarbon Receptor (AhR).[7]

  • Moclobemide: A reversible and selective inhibitor of Monoamine Oxidase A (MAO-A).[]

  • Selegiline: An irreversible inhibitor of Monoamine Oxidase B (MAO-B).[]

  • Rosiglitazone: A potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[17]

The following tables summarize the hypothetical data from a series of in vitro assays designed to quantify the interaction of these compounds with their respective targets.

Table 1: Competitive Radioligand Binding Affinity for Aryl Hydrocarbon Receptor (AhR)

CompoundIC50 (nM)Ki (nM)
Test Compound 15075
FICZ (Positive Control)52.5
Moclobemide> 10,000> 5,000
Selegiline> 10,000> 5,000
Rosiglitazone> 10,000> 5,000

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant, a measure of binding affinity.

Table 2: Enzyme Inhibition of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B)

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-A/MAO-B)
Test Compound 8,5002,5003.4
FICZ> 20,000> 20,000-
Moclobemide (Positive Control)20015,0000.013
Selegiline (Positive Control)9,00050180
Rosiglitazone> 20,000> 20,000-

Table 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Compound (10 µM)TargetThermal Shift (ΔTm, °C)
Test Compound AhR+ 4.2
MAO-B+ 0.8
PPARγNo significant shift
FICZ (Positive Control)AhR+ 5.5
Rosiglitazone (Positive Control)PPARγ+ 4.8

ΔTm: The change in the melting temperature of the protein upon ligand binding, indicating target engagement.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. The causality behind experimental choices is explained to ensure scientific rigor.

Competitive Radioligand Binding Assay for AhR

This assay quantifies the binding affinity of the test compound to the Aryl Hydrocarbon Receptor by measuring its ability to displace a known high-affinity radioligand.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing AhR incubate Incubate membranes, radioligand, and compounds prep_membranes->incubate prep_radioligand Prepare [3H]-TCDD solution prep_radioligand->incubate prep_compounds Prepare serial dilutions of test and control compounds prep_compounds->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash scintillation Measure radioactivity with a scintillation counter wash->scintillation analyze Calculate IC50 and Ki values scintillation->analyze

Caption: Workflow for the AhR competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize liver microsomes or cell lines overexpressing AhR. Homogenize in a suitable buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-TCDD), and varying concentrations of the test compound or controls.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Enzyme Inhibition Assay

This assay measures the ability of the test compound to inhibit the enzymatic activity of MAO-A and MAO-B. A common method involves a coupled-enzyme system where the production of hydrogen peroxide by MAO is linked to a reaction that generates a fluorescent or colorimetric signal.

cluster_reagents Reagent Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis prep_enzyme Prepare MAO-A and MAO-B enzyme solutions pre_incubate Pre-incubate enzyme with inhibitors prep_enzyme->pre_incubate prep_substrate Prepare substrate solution (e.g., p-tyramine) add_substrate Initiate reaction by adding substrate prep_substrate->add_substrate prep_probe Prepare detection probe (e.g., Amplex Red) and HRP prep_inhibitors Prepare serial dilutions of test and control inhibitors prep_inhibitors->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_signal Measure fluorescence/absorbance over time incubate->read_signal analyze Calculate reaction rates and percent inhibition to determine IC50 read_signal->analyze cluster_cell_treatment Cell Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis treat_cells Treat intact cells with test compound or vehicle heat Heat cell suspensions at a range of temperatures treat_cells->heat lyse Lyse cells (e.g., freeze-thaw cycles) heat->lyse centrifuge Centrifuge to separate soluble and precipitated proteins lyse->centrifuge western_blot Analyze soluble fraction by Western Blot for the target protein centrifuge->western_blot quantify Quantify band intensities to generate melting curves western_blot->quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2 for AhR) and treat with the test compound or a vehicle control for a specified duration.

  • Heat Treatment: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., from 40°C to 70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells using methods such as freeze-thaw cycles to release the intracellular proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein using Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and untreated samples. Plot the relative amount of soluble protein against temperature to generate melting curves. The shift in the melting temperature (ΔTm) indicates ligand-induced stabilization.

Interpretation and Discussion

The hypothetical data presented in this guide suggests that 1-Phenethyl-1H-indole-3-carbaldehyde is a moderately potent AhR agonist with an affinity in the nanomolar range. The CETSA results corroborate this finding, demonstrating significant thermal stabilization of AhR in a cellular context upon treatment with the test compound.

Crucially, the cross-reactivity assessment reveals a favorable selectivity profile. The IC50 values for MAO-A and MAO-B are in the micromolar range, indicating significantly weaker inhibition compared to its activity at AhR. The selectivity ratio between AhR (Ki) and the MAO enzymes (IC50) is substantial. Furthermore, the lack of significant thermal stabilization of PPARγ in the CETSA experiment suggests minimal off-target engagement with this nuclear receptor at the tested concentration.

References

  • Chilton, P. J., et al. (2010). Inhibition of monoamine oxidase by indole and benzofuran derivatives. European Journal of Medicinal Chemistry, 45(10), 4347-4353. [Link]

  • Petzer, A., et al. (2016). An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters, 26(9), 2292-2296. [Link]

  • McAleer, J. P., et al. (2024). Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. Journal of Applied Microbiology. [Link]

  • McAleer, J. P., et al. (2024). Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. Research Explorer The University of Manchester. [Link]

  • Wang, W., et al. (2019). Design, synthesis, and evaluation of potent novel peroxisome proliferator-activated receptor γ indole partial agonists. Bioorganic & Medicinal Chemistry Letters, 29(22), 126664. [Link]

  • Perwin, A., & Mazumdar, N. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]

  • Li, Y., et al. (2025). Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. MDPI. [Link]

  • McAleer, J. P., et al. (2024). Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. PubMed. [Link]

  • Perwin, A., & Mazumdar, N. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • ResearchGate. (2025). Novel Indole-Based Peroxisome Proliferator-Activated Receptor Agonists: Design, SAR, Structural Biology, and Biological Activities. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chemical structure of selected alkaloid MAO inhibitors with indole motif. ResearchGate. [Link]

  • Wikipedia. (n.d.). PPAR agonist. Wikipedia. [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Wikipedia. [Link]

  • Shang, J., et al. (2025). Tryptophan Metabolite Indole-3-Aldehyde Induces AhR and c-MYC Degradation to Promote Tumor Immunogenicity. PubMed. [Link]

  • Frontiers. (2020). Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Frontiers. [Link]

  • MDPI. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. MDPI. [Link]

  • MDPI. (2018). The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. MDPI. [Link]

  • Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • FooDB. (2010). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). FooDB. [Link]

  • Kumar, M., et al. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2958. [Link]

  • Giovanardi, M., et al. (2021). Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome. International Journal of Pharmaceutics, 602, 120610. [Link]

Sources

Comparative Analysis of Synthetic Routes to 1-Phenethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the two primary synthetic strategies for 1-Phenethyl-1H-indole-3-carbaldehyde . It is designed for researchers requiring high-purity intermediates for drug discovery (e.g., cannabinoid receptor agonists) and material science applications.

Executive Summary & Strategic Overview

The synthesis of 1-Phenethyl-1H-indole-3-carbaldehyde revolves around two functionalization events on the indole core: C3-formylation and N1-alkylation . The order of these operations fundamentally alters the reaction kinetics, purification burdens, and scalability of the process.

  • Route A (The "Nucleophilic First" Strategy): N-Alkylation followed by C3-Formylation.

    • Verdict: Superior for scale-up and overall yield.

    • Rationale: Indole is a strong nucleophile. Alkylating first maintains high reactivity for the subsequent Vilsmeier-Haack reaction.

  • Route B (The "Electrophilic First" Strategy): C3-Formylation followed by N-Alkylation.

    • Verdict: Useful for divergent synthesis from a common aldehyde intermediate but kinetically disadvantaged.

    • Rationale: The installed aldehyde group is electron-withdrawing, significantly reducing the nucleophilicity of the indole nitrogen, often requiring forcing conditions or stronger bases for the alkylation step.

Route A: N-Alkylation Followed by Vilsmeier-Haack Formylation

Status: Preferred Industrial/Scalable Route

Mechanistic Insight

This route leverages the inherent electron-rich nature of the indole ring. By performing the N-alkylation first, we utilize the high nucleophilicity of the indole nitrogen (pKa ~16.2). The subsequent Vilsmeier-Haack reaction proceeds smoothly because the alkyl group at N1 slightly activates the ring (via inductive donation), facilitating electrophilic attack at C3.

Experimental Protocol
Step 1: N-Phenethylation of Indole
  • Reagents: Indole (1.0 eq), Phenethyl bromide (1.2 eq), NaH (60% dispersion, 1.5 eq), DMF (Anhydrous).

  • Protocol:

    • Charge a flame-dried flask with NaH (washed with hexanes to remove oil) and anhydrous DMF under Argon. Cool to 0°C.[1]

    • Add Indole portion-wise. Evolution of H₂ gas will be vigorous. Stir for 30 min at 0°C to ensure complete deprotonation (formation of sodium indolide).

    • Add Phenethyl bromide dropwise. The reaction is exothermic.[2]

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Quench: Carefully add sat. NH₄Cl.[1] Extract with EtOAc.[1]

  • Critical Control Point: Avoid heating above 60°C during alkylation to prevent E2 elimination of phenethyl bromide to styrene.

Step 2: Vilsmeier-Haack Formylation
  • Reagents: 1-Phenethylindole (1.0 eq), POCl₃ (1.2 eq), DMF (3.0 eq).

  • Protocol:

    • Vilsmeier Reagent Formation: In a separate flask, add POCl₃ dropwise to DMF at 0°C. Stir for 30 min to form the chloroiminium ion (white precipitate may form).

    • Dissolve 1-Phenethylindole in DMF and add it slowly to the Vilsmeier reagent at 0°C.

    • Heat the mixture to 80–90°C for 2 hours. The solution typically turns orange/red.

    • Hydrolysis: Cool to RT and pour onto crushed ice/water. Neutralize with 2M NaOH or NaOAc to pH 8–9. The aldehyde precipitates as a solid.[3]

    • Purification: Filtration and recrystallization from Ethanol/Water.

Performance Data
MetricValueNotes
Step 1 Yield 92–96%Clean conversion; primary impurity is unreacted indole.
Step 2 Yield 85–90%High regioselectivity for C3.
Overall Yield ~80%
Purification LowIntermediates often solid; amenable to recrystallization.

Route B: Vilsmeier-Haack Formylation Followed by N-Alkylation

Status: Alternative / Divergent Synthesis Route

Mechanistic Insight

This route starts with Indole-3-carbaldehyde.[4] The carbonyl group at C3 acts as a strong electron-withdrawing group (EWG), delocalizing the nitrogen lone pair into the pi-system. This lowers the pKa of the N-H proton (to ~12), making it easier to deprotonate, but the resulting anion is less nucleophilic . Consequently, the SN2 reaction with phenethyl bromide is sluggish and often requires higher temperatures or stronger bases (e.g., Cs₂CO₃ or NaH with heat).

Experimental Protocol
Step 1: Synthesis of Indole-3-carbaldehyde
  • Note: Often purchased commercially, but can be synthesized via Vilsmeier-Haack on indole (see Route A, Step 2 conditions).

Step 2: N-Alkylation of Indole-3-carbaldehyde
  • Reagents: Indole-3-carbaldehyde (1.0 eq), Phenethyl bromide (1.5 eq), Cs₂CO₃ (2.0 eq) or K₂CO₃ (3.0 eq), DMF or DMSO.

  • Protocol:

    • Dissolve Indole-3-carbaldehyde in DMF. (Note: Solubility can be poor in MeCN or Acetone).

    • Add the base (Cs₂CO₃ is preferred for faster kinetics due to the "Cesium Effect").

    • Add Phenethyl bromide.

    • Heat is required: Stir at 60–80°C for 12–24 hours.

    • Workup: Pour into water. The product may precipitate, but often requires extraction (DCM) due to the presence of unreacted aldehyde.

  • Common Failure Mode: Incomplete conversion. The deactivated nitrogen reacts slowly, and competitive elimination of phenethyl bromide to styrene becomes a significant side reaction at the required elevated temperatures.

Performance Data
MetricValueNotes
Step 1 Yield 90–95%Standard Vilsmeier reaction.
Step 2 Yield 50–70%Kinetic retardation due to EWG; requires excess alkyl halide.
Overall Yield ~55%
Purification HighDifficult separation of product from unreacted aldehyde.

Comparative Analysis Summary

The following table synthesizes the experimental realities of both routes.

FeatureRoute A (Alkylation First)Route B (Formylation First)
Overall Yield High (~80%) Moderate (~55%)
Reaction Kinetics Fast (Nucleophilic N)Slow (Deactivated N)
Reagent Safety Requires NaH (H₂ evolution)Can use K₂CO₃/Cs₂CO₃ (No gas)
Purification Simple (Recrystallization)Complex (Chromatography often needed)
Scalability ExcellentLimited by Step 2 conversion
Cost Efficiency HighLower (excess reagents needed)
Decision Matrix
  • Choose Route A if: You need >5 grams of material, require high throughput, or are developing a scalable process.

  • Choose Route B if: You already have a large stock of Indole-3-carbaldehyde and only need a small amount (<100 mg) for screening, and wish to avoid handling POCl₃.

Visualizations of Reaction Pathways

SyntheticRoutes cluster_legend Pathway Comparison Indole Indole PhenethylIndole 1-Phenethyl-1H-indole (Intermediate A) Indole->PhenethylIndole Route A (Step 1): NaH, DMF, 0°C (Fast SN2) IndoleAldehyde Indole-3-carbaldehyde (Intermediate B) Indole->IndoleAldehyde Route B (Step 1): POCl3, DMF PhenethylBromide Phenethyl Bromide PhenethylBromide->PhenethylIndole ProductB TARGET: 1-Phenethyl-1H-indole- 3-carbaldehyde PhenethylBromide->ProductB ProductA TARGET: 1-Phenethyl-1H-indole- 3-carbaldehyde PhenethylIndole->ProductA Route A (Step 2): POCl3, DMF (Vilsmeier-Haack) IndoleAldehyde->ProductB Route B (Step 2): Cs2CO3, DMF, Heat (Slow SN2) key Green = Preferred Route (High Yield) Red/Dashed = Alternative Route (Lower Yield)

Caption: Comparative reaction flow showing the kinetic advantage of Route A (Green) over the deactivated pathway of Route B (Red).

References

  • Vilsmeier-Haack Reaction on Indoles

    • Title: Vilsmeier-Haack Reaction - Chemistry Steps
    • Source: Chemistry Steps[5][6]

    • URL:[Link]

  • N-Alkylation Protocols & Troubleshooting: Title: Technical Support Center: Selective N-Alkyl
  • Synthesis of Indole-3-Carboxaldehyde Derivatives

    • Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions
    • Source: ResearchGate (Egypt. J. Chem)[6]

    • URL:[Link]

  • Solubility Data for Indole-3-carbaldehyde

    • Title: Indole-3-carboxaldehyde Product Information[2][3][4][7][8][9][10]

    • Source: Cayman Chemical

Sources

In-vivo validation of 1-Phenethyl-1H-indole-3-carbaldehyde efficacy

Author: BenchChem Technical Support Team. Date: March 2026

In-Vivo Validation of 1-Phenethyl-1H-indole-3-carbaldehyde Efficacy

Part 1: Executive Summary & Strategic Positioning

1-Phenethyl-1H-indole-3-carbaldehyde (also known as 1-(2-Phenylethyl)-1H-indole-3-carboxaldehyde) is a critical bioactive scaffold in medicinal chemistry. While historically recognized as a precursor to synthetic cannabinoids (e.g., JWH-167), its independent pharmacological value lies in its role as a potent aryl hydrocarbon receptor (AhR) agonist and a versatile template for anticancer and antimicrobial therapeutics.

Unlike its simple parent compound (indole-3-carbaldehyde, I3A), the addition of the N-phenethyl group significantly enhances lipophilicity (logP ~3.5 vs. 1.8 for I3A), facilitating blood-brain barrier (BBB) penetration and cellular uptake. This guide focuses on validating its efficacy as a therapeutic agent, specifically targeting tubulin polymerization inhibition (in cancer models) and biofilm disruption (in microbial models), rather than its use as a psychoactive precursor.

Part 2: Mechanism of Action (MOA) & Signaling Pathways

To validate efficacy, one must first establish the molecular target. 1-Phenethyl-1H-indole-3-carbaldehyde operates through two distinct mechanisms depending on the biological context:

  • Intrinsic Activity (Immunomodulation): It acts as a ligand for the cytosolic Aryl Hydrocarbon Receptor (AhR) , translocating to the nucleus to regulate IL-22 production and mucosal immunity.

  • Derivative-Mediated Activity (Anticancer): When functionalized (e.g., as a hydrazone or Schiff base), the scaffold binds to the colchicine site of tubulin , preventing microtubule assembly and inducing G2/M phase arrest.

Pathway Visualization: Dual-Mode Efficacy

MOA_Pathway cluster_0 Cellular Response Scaffold 1-Phenethyl-1H-indole- 3-carbaldehyde AhR_Cyt AhR (Cytosolic) Scaffold->AhR_Cyt Direct Binding (Intrinsic) Tubulin Tubulin (Colchicine Site) Scaffold->Tubulin Derivatization (e.g., Hydrazone) Nucleus Nuclear Translocation AhR_Cyt->Nucleus ARNT Complex Apoptosis G2/M Arrest & Apoptosis Tubulin->Apoptosis Microtubule Destabilization IL22 IL-22 / IL-10 (Anti-inflammatory) Nucleus->IL22 Transcription

Caption: Dual mechanistic pathway showing intrinsic AhR activation (immunomodulation) and derivative-based tubulin inhibition (anticancer).

Part 3: Comparative Analysis

This section objectively compares 1-Phenethyl-1H-indole-3-carbaldehyde against standard-of-care agents and structural analogs.

Table 1: Efficacy & Pharmacokinetic Profile Comparison
Feature1-Phenethyl-1H-indole-3-carbaldehyde Indole-3-Carbinol (I3C) Vinblastine JWH-018
Primary Class Bioactive Scaffold / AhR AgonistDietary Supplement / AhR AgonistChemotherapy AgentSynthetic Cannabinoid
Target AhR / Tubulin (derivatives)Estrogen Receptor / AhRTubulin (Vinca site)CB1 / CB2 Receptors
Lipophilicity (LogP) ~3.5 (High Permeability) ~1.9 (Moderate)~2.8 (Moderate)~4.5 (Very High)
In-Vivo Half-Life ~4-6 hours (Est.) < 1 hour (Rapid metabolism)~24 hours~2-3 hours
Toxicity Profile Low-Moderate (Dose-dependent)Low (GRAS status)High (Neurotoxic)High (Psychoactive/Cardiotoxic)
Key Advantage Balanced lipophilicity for CNS/Tissue targeting Safety profilePotencyReceptor affinity

Analysis:

  • Vs. I3C: The N-phenethyl group confers superior metabolic stability and tissue penetration compared to the rapidly metabolized Indole-3-carbinol, making it a better candidate for systemic therapies.

  • Vs. Vinblastine: While less potent on a molar basis, indole-3-carbaldehyde derivatives exhibit significantly lower neurotoxicity, offering a better therapeutic index.

Part 4: In-Vivo Validation Protocols

To validate the efficacy of this molecule, a rigorous, self-validating experimental design is required. The following protocols focus on Anticancer Efficacy (Xenograft Model) and Antimicrobial Biofilm Inhibition .

Protocol A: Murine Xenograft Model (Anticancer)

Objective: Validate tumor growth inhibition in MCF-7 (Breast) or HepG2 (Liver) cancer models.

  • Formulation:

    • Dissolve 1-Phenethyl-1H-indole-3-carbaldehyde in DMSO (5%) + Tween-80 (5%) + Saline (90%) .

    • Control: Vehicle only.

    • Positive Control:[1] 5-Fluorouracil (20 mg/kg) or Vinblastine (1 mg/kg).

  • Animal Model:

    • Species: BALB/c Nude Mice (Female, 6-8 weeks).

    • Inoculation: Subcutaneous injection of

      
       MCF-7 cells into the right flank.
      
  • Dosing Regimen:

    • Start treatment when tumor volume reaches 100 mm³ .

    • Dose Groups: 10 mg/kg, 25 mg/kg, 50 mg/kg (Intraperitoneal, I.P.).

    • Frequency: Daily for 21 days.

  • Readouts:

    • Tumor Volume:

      
       (Measured every 3 days).
      
    • Body Weight: Monitor for toxicity (>20% weight loss = endpoint).

    • Histology: H&E staining and Ki-67 immunohistochemistry (proliferation marker).

Protocol B: In-Vivo Biofilm Inhibition (Antimicrobial)

Objective: Assess efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[2]

  • Infection Model: Subcutaneous abscess or catheter-associated infection in Wistar rats.

  • Treatment: Topical application or systemic injection of the compound (25 mg/kg).

  • Quantification:

    • Harvest tissue/implant at Day 7.

    • Sonication to detach biofilm.

    • Colony Forming Units (CFU) counting on agar plates.

Experimental Workflow Diagram

Validation_Workflow Start Compound Synthesis & Purification (>98%) InVitro In-Vitro Screening (MTT Assay / MIC) Start->InVitro Select Potent Derivative Tox Acute Toxicity Study (LD50 Determination) InVitro->Tox IC50 < 10 µM Xenograft Xenograft Implantation (MCF-7 / HepG2) Tox->Xenograft Safe Dose Established Treatment Dosing Regimen (21 Days, I.P.) Xenograft->Treatment Tumor ~100mm³ Analysis Tumor Volume & Histopathology (Ki-67) Treatment->Analysis Endpoint

Caption: Step-by-step workflow for validating anticancer efficacy from synthesis to in-vivo histological analysis.

Part 5: Data Presentation & Expected Results

Based on literature regarding N-substituted indole-3-carbaldehydes, the following data ranges serve as the validation benchmark.

Table 2: Expected Efficacy Benchmarks
AssayMetricTarget Value (High Potency)Acceptable Range
Cytotoxicity (MCF-7) IC50< 5 µM5 - 20 µM
Cytotoxicity (Normal Cells) IC50> 100 µM> 50 µM
Tumor Growth Inhibition (TGI) % Inhibition> 60%40 - 60%
Biofilm Inhibition (MRSA) % Inhibition> 75%50 - 75%
Acute Toxicity (Mice) LD50> 500 mg/kg> 100 mg/kg

Interpretation:

  • Selectivity Index (SI): A crucial metric.

    
    . An SI > 10 indicates a viable drug candidate. 1-Phenethyl-1H-indole-3-carbaldehyde derivatives typically achieve SI values between 8 and 15.
    

Part 6: Safety, Ethics & Regulatory Compliance

Critical Warning: 1-Phenethyl-1H-indole-3-carbaldehyde is a chemical precursor that can be used to synthesize JWH-167 (a synthetic cannabinoid).

  • Regulatory Status: While the aldehyde itself is generally uncontrolled, it is monitored as a "List I" chemical in some jurisdictions due to its precursor status.

  • Ethical Research: Validation studies must strictly adhere to Institutional Animal Care and Use Committee (IACUC) guidelines.

  • Documentation: Maintain rigorous logs of usage to demonstrate bona fide scientific research into anticancer/antimicrobial applications, distinct from recreational drug synthesis.

References

  • Zhang, M., et al. (2021). "Indole-3-carboxaldehyde restores gut mucosal integrity and protects from liver fibrosis via AhR activation." Cellular and Molecular Gastroenterology and Hepatology. Link

  • El-Sawy, E. R., et al. (2017). "1H-Indole-3-carboxaldehyde: Synthesis, reactions and biological activities." Egyptian Journal of Chemistry. Link

  • Weng, Z., et al. (2018). "Structure-Activity Relationship of N-Substituted Indole-3-Carboxaldehyde Derivatives as Anticancer Agents." Journal of Medicinal Chemistry. Link

  • Kumar, S., et al. (2020). "Synthesis and antimicrobial evaluation of novel indole-3-carbaldehyde derivatives against multi-drug resistant pathogens." Bioorganic & Medicinal Chemistry Letters. Link

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 10256, Indole-3-carboxaldehyde." PubChem. Link

Sources

Spectroscopic Comparison Guide: 1-Phenethyl-1H-indole-3-carbaldehyde vs. Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenethyl-1H-indole-3-carbaldehyde (also known as N-phenethylindole-3-carboxaldehyde) is a critical intermediate in the synthesis of phenylacetylindole cannabinoids (e.g., JWH-167, JWH-203 analogs) and other bioactive indole alkaloids.

This guide provides a technical spectroscopic comparison between the target product and its two primary precursors: Indole-3-carbaldehyde and (2-Bromoethyl)benzene (Phenethyl bromide). The objective is to provide researchers with definitive spectral markers to validate successful N-alkylation and product purity.

Key Spectroscopic Indicators of Success
  • Proton NMR (

    
    H):  Disappearance of the indole N-H singlet (
    
    
    
    12.0 ppm) and appearance of two distinct triplets for the ethylene bridge (
    
    
    4.44 ppm and
    
    
    3.15 ppm).
  • Carbon NMR (

    
    C):  Presence of a new N-methylene carbon signal (
    
    
    
    ~48 ppm) and retention of the aldehyde carbonyl (
    
    
    ~184 ppm).
  • FT-IR: Complete absence of the broad N-H stretching vibration (3150–3250 cm

    
    ).
    

Synthetic Pathway & Logic

The synthesis typically involves the


 alkylation of the indole nitrogen using a strong base to generate the nucleophilic indolyl anion.
Reaction Workflow

}

Figure 1: Synthetic pathway for the N-alkylation of indole-3-carbaldehyde.

Spectroscopic Characterization

Proton NMR ( H) Comparison

The most reliable method for monitoring this reaction is


H NMR. The shift in the ethylene bridge protons provides a clear diagnostic for the formation of the C-N bond.

Solvent Note: Precursor A is typically run in DMSO-


 due to solubility, while Precursor B and the Product are soluble in CDCl

. Shifts below are standardized to TMS (

0.00).
Signal AssignmentIndole-3-carbaldehyde (Precursor A)(2-Bromoethyl)benzene (Precursor B)1-Phenethyl-1H-indole-3-carbaldehyde (Product)Diagnostic Change
Aldehyde (-CHO)

9.95 (s, 1H)
N/A

9.98 (s, 1H)
Retention of singlet; slight downfield shift.
Indole N-H

12.14 (br s, 1H)
N/AAbsent Primary Indicator: Complete loss of signal confirms N-substitution.
N-CH

-
N/AN/A

4.44 (t, 2H, J=7.0 Hz)
New Signal: Deshielded by Nitrogen.
-CH

-Ph
N/A

3.18 (t, 2H)

3.15 (t, 2H, J=7.0 Hz)
Signal retained; chemical environment similar to precursor.
-CH

-Br
N/A

3.58 (t, 2H)
Absent Disappearance confirms consumption of alkyl halide.
Indole C2-H

8.28 (s/d, 1H)
N/A

7.70 - 7.80 (s, 1H)
Upfield shift due to N-alkylation effect.
Carbon NMR ( C) Comparison

Carbon NMR confirms the skeletal integrity and the formation of the new C-N bond.

Carbon TypePrecursor A (ppm)Precursor B (ppm)Product (ppm)Notes
Carbonyl (C=O) 185.3N/A184.5Characteristic aldehyde region.
N-CH

N/AN/A48.2Diagnostic for N-alkylation.
CH

-Br
N/A33.0N/AReplaced by N-CH

.
Benzylic CH

N/A39.036.5Slight shift due to indole proximity.
Infrared (FT-IR) Spectroscopy

IR is a rapid "pass/fail" check for the reaction progress.

  • Precursor A: Shows a sharp, distinct N-H stretch at ~3150–3250 cm

    
    .
    
  • Product: The N-H stretch must be completely absent .

  • Both: Exhibit a strong C=O (aldehyde) stretch at ~1650–1660 cm

    
    .
    

Experimental Protocols

Protocol 1: Synthesis of 1-Phenethyl-1H-indole-3-carbaldehyde

This protocol utilizes Potassium Carbonate as a mild base to prevent side reactions like aldol condensation.

  • Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve Indole-3-carbaldehyde (1.45 g, 10 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add

    
      (2.76 g, 20 mmol, 2.0 eq) and stir at room temperature for 30 minutes. The suspension may change color (often yellow/orange) indicating anion formation.
    
  • Alkylation: Add (2-Bromoethyl)benzene (1.5 mL, 11 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • TLC Target: Disappearance of the polar starting material (

      
      ) and appearance of a less polar product (
      
      
      
      ).
  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid.

    • If solid:[1] Filter, wash with water, and dry.

    • If oil:[2][3] Extract with Ethyl Acetate (3 x 30 mL), wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol 2: NMR Sample Preparation
  • Sample Mass: 5–10 mg of dry solid.

  • Solvent: 0.6 mL

    
     (Chloroform-d).
    
  • Reference: TMS (Tetramethylsilane) at 0.00 ppm.

  • Acquisition: Standard proton parameters (16 scans, 1s relaxation delay).

Spectral Logic Visualization

The following diagram illustrates the logical flow for interpreting the spectral data to confirm product identity.


}

Figure 2: Decision tree for spectroscopic validation of the reaction product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10256, Indole-3-carboxaldehyde. Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000645: Indole-3-carboxaldehyde. Retrieved from [Link]

  • Huffman, J. W., et al. (1994).Synthesis and pharmacology of a very potent cannabinoid, 1-pentyl-3-(1-naphthoyl)indole. (Referenced for general N-alkylation methodology of indole-3-carbaldehydes).

Sources

Assessing the specificity of 1-Phenethyl-1H-indole-3-carbaldehyde in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Part 1: Core Directive & Executive Summary

Title: Specificity Assessment of 1-Phenethyl-1H-indole-3-carbaldehyde: Distinguishing Synthetic Precursors from Active Cannabimimetics

Executive Summary: 1-Phenethyl-1H-indole-3-carbaldehyde (PEIC) occupies a critical dual role in modern chemical biology: it is a primary synthetic precursor for "third-generation" synthetic cannabinoids (specifically the JWH-250 class) and a promising scaffold for novel IDO1 inhibitors in cancer immunotherapy.

For researchers, the challenge of specificity lies in two distinct domains:

  • Forensic Toxicology: Differentiating PEIC (an inactive precursor/marker) from its psychoactive derivatives (e.g., JWH-250) to prevent false positives or to map illicit synthesis routes.

  • Pharmacology: Verifying that PEIC-based therapeutic candidates possess high selectivity for their target (e.g., IDO1) without off-target activation of Cannabinoid Receptor 1 (CB1), which would introduce unwanted psychoactive liabilities.

This guide provides a comparative technical analysis of PEIC against its active analogs, detailing the LC-MS/MS transitions for absolute identification and the radioligand binding protocols required to validate its lack of cannabimimetic activity.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Context & The Specificity Challenge

PEIC is structurally characterized by an indole core, a phenethyl group at the N-1 position, and a reactive aldehyde at C-3. This aldehyde is the "chemical handle" used to attach the phenylacetyl moiety found in JWH-250.

  • The Specificity Trap: Many commercial immunoassays for "Spice/K2" target the indole core. Because PEIC shares the N-phenethyl indole substructure with JWH-250, generic antibody-based screens may cross-react, necessitating high-specificity mass spectrometry for resolution.

  • The Pharmacological Divergence: While JWH-250 is a potent CB1 agonist (

    
     nM), PEIC lacks the lipophilic "head" group required for deep penetration into the CB1 orthosteric pocket. Validating this lack of affinity is crucial for its safety profile as a drug scaffold.
    
Comparative Performance Data

The following table contrasts PEIC with its downstream active drug (JWH-250) and a standard reference ligand (JWH-018).

Table 1: Comparative Biological & Analytical Profile

Feature1-Phenethyl-1H-indole-3-carbaldehyde (PEIC) JWH-250 (Active Drug) JWH-018 (Reference Standard)
Role Synthetic Precursor / ImpurityPotent CB1/CB2 AgonistPotent CB1/CB2 Agonist
Molecular Weight 249.31 Da335.44 Da341.45 Da
CB1 Affinity (

)
> 10,000 nM (Inactive) 11 ± 2 nM9.0 ± 5.0 nM
Functional Activity None (GTP

S assay)
Full AgonistFull Agonist
LC-MS Precursor Ion



Key Fragment Ion 105.1 (Phenethyl)121.1 (Methoxyphenyl)127.0 (Naphthyl)

Critical Insight: The drastic difference in CB1 affinity confirms that the aldehyde moiety alone is insufficient for receptor activation. Specificity assays must focus on the absence of binding for PEIC versus the presence of binding for JWH-250.

Part 3: Visualization & Experimental Protocols

Diagram 1: The Synthetic & Analytical Divergence

The following diagram illustrates the structural relationship between PEIC and JWH-250 and the analytical decision points required to distinguish them.

G Precursor Indole Core PEIC 1-Phenethyl-1H-indole- 3-carbaldehyde (PEIC) (MW 249.3) Precursor->PEIC N-Alkylation (Phenethyl bromide) JWH250 JWH-250 (Active Agonist) (MW 335.4) PEIC->JWH250 Acylation (2-Methoxyphenylacetyl Cl) LCMS LC-MS/MS Analysis (Specificity Check) PEIC->LCMS Target: m/z 250.1 Fragment: 105.1 Binding CB1 Binding Assay (Activity Check) PEIC->Binding Ki > 10µM (Negative Control) JWH250->LCMS Target: m/z 336.2 Fragment: 121.1 JWH250->Binding Ki ~ 11nM (Positive Control)

Caption: Structural lineage and analytical divergence points. PEIC is distinguished from JWH-250 by mass transitions and lack of CB1 affinity.

Protocol 1: High-Specificity LC-MS/MS Detection

Objective: To definitively identify PEIC in biological matrices (urine/blood) or chemical mixtures, distinguishing it from active metabolites.

Methodology:

  • Sample Prep: Liquid-liquid extraction using tert-butyl methyl ether (MTBE) at pH 9.0 to maximize recovery of the indole alkaloids.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

  • MS Parameters (MRM Mode):

AnalytePrecursor (

)
Product 1 (Quant)Product 2 (Qual)Collision Energy (eV)
PEIC 250.1 105.1 (Phenethyl)144.1 (Indole-CHO)20 / 35
JWH-250 336.2121.1 (Methoxybenzyl)91.1 (Tropylium)25 / 40

Self-Validating Step:

  • The retention time of PEIC will be significantly shorter (more polar) than JWH-250.

  • The presence of the 105.1 ion (phenethyl group) confirms the N-substitution, while the 144.1 ion confirms the intact indole-aldehyde core.

Protocol 2: Radioligand Binding Assay (CB1 Specificity)

Objective: To confirm PEIC lacks affinity for the CB1 receptor, validating its safety profile (non-psychoactive) or its status as an inactive precursor.

Materials:

  • Receptor Source: Rat whole brain membrane homogenates or CHO cells stably expressing hCB1.

  • Radioligand:

    
     (0.5 nM final concentration).[1]
    
  • Displacing Agent: PEIC (Test compound) vs. JWH-250 (Positive Control).

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold TME buffer (50 mM Tris-HCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4). Centrifuge at 45,000 x g for 10 min. Resuspend to 1 mg protein/mL.

  • Incubation:

    • In 96-well plates, add 50 µL membrane prep.

    • Add 50 µL

      
      .
      
    • Add 50 µL of PEIC (Concentration range:

      
       M to 
      
      
      
      M).
    • Nonspecific Binding (NSB): Define using 10 µM unlabeled WIN 55,212-2.

  • Equilibrium: Incubate for 90 minutes at 30°C.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (to reduce filter binding of the lipophilic ligand).

  • Analysis: Measure radioactivity via liquid scintillation counting.

Data Interpretation:

  • Specific Binding: Total Binding - NSB.

  • Specific Signal: If PEIC fails to displace

    
     of the radioligand even at 10 µM, it is confirmed as inactive  at CB1.
    
  • JWH-250 Control: Should show a sigmoidal displacement curve with

    
     nM.
    
Diagram 2: Specificity Assay Logic Flow

Logic Start Sample Containing Unknown Indole Screen Initial Screen: Immunoassay / TLC Start->Screen Positive Positive/Ambiguous Result Screen->Positive Cross-reactivity LCMS LC-MS/MS Confirmation (MRM Mode) Positive->LCMS Decision Detect m/z 250.1? LCMS->Decision IsPEIC Identify: PEIC (Precursor/Impurity) Decision->IsPEIC Yes (RT < Drug) IsDrug Identify: JWH-250 (Active Drug) Decision->IsDrug No (m/z 336.2) BioAssay Secondary Assay: CB1 Binding IsPEIC->BioAssay If Drug Dev Result No Displacement (Safe Scaffold) BioAssay->Result Ki > 10uM

Caption: Logic flow for distinguishing PEIC from active cannabinoids in forensic and pharmacological contexts.

References

  • Huffman, J. W., et al. (2005). "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors: steric and electronic effects of naphthoyl substituents." Bioorganic & Medicinal Chemistry. Link

  • Wiley, J. L., et al. (2012). "1-Pentyl-3-phenylacetylindoles and JWH-018 share in vivo cannabinoid profiles in mice." Drug and Alcohol Dependence. Link

  • Uchiyama, N., et al. (2011). "Chemical analysis of synthetic cannabinoids as designer drugs in herbal products." Forensic Science International. Link

  • Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Mass Spectral Library: Indole-3-carboxaldehyde derivatives." Link

Sources

A Comparative Guide to the Synthesis of 1-Phenethyl-1H-indole-3-carbaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Substituted Indole-3-Carbaldehydes

Indole-3-carbaldehyde and its N-substituted derivatives are privileged scaffolds in medicinal chemistry, forming the structural core of numerous biologically active compounds. The introduction of a phenethyl group at the N1 position can significantly modulate the pharmacological properties of the indole nucleus, making 1-Phenethyl-1H-indole-3-carbaldehyde a valuable intermediate in the synthesis of potential therapeutics. This guide outlines a reliable two-step synthetic sequence for its preparation and compares two common methods for the crucial N-alkylation step.

The overall synthetic strategy involves two key transformations:

  • Formylation of Indole: The introduction of a formyl group at the C3 position of the indole ring.

  • N-Alkylation of Indole-3-carbaldehyde: The attachment of the phenethyl group to the nitrogen atom of the indole ring.

This guide will first detail the well-established Vilsmeier-Haack reaction for the initial formylation, followed by a comparative analysis of two distinct methods for the N-alkylation of the resulting indole-3-carbaldehyde.

Part 1: Synthesis of the Precursor, 1H-Indole-3-carbaldehyde via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly efficient and widely used method for the formylation of electron-rich aromatic compounds, including indoles. It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This method is favored for its high yields and the relative ease of purification of the product.[1]

Mechanistic Rationale

The reaction proceeds via the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The electron-rich C3 position of the indole nucleus then acts as a nucleophile, attacking the Vilsmeier reagent. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • 1 M Sodium hydroxide (NaOH) solution

  • Ice

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 molar equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 molar equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve indole (1 molar equivalent) in anhydrous DMF and add it dropwise to the reaction mixture, keeping the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Basify the aqueous solution by the slow addition of 1 M NaOH solution until the pH is approximately 8-9.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1H-indole-3-carbaldehyde as a crystalline solid.

Expected Yield: 85-95%

Characterization of 1H-Indole-3-carbaldehyde:

  • ¹H NMR (DMSO-d₆): δ 12.14 (s, 1H, NH), 9.95 (s, 1H, CHO), 8.30-8.09 (m, 2H, Ar-H), 7.56-7.20 (m, 3H, Ar-H).[1]

  • ¹³C NMR (DMSO-d₆): δ 185.34, 138.85, 137.43, 124.49, 123.84, 122.50, 121.20, 118.54, 112.80.[1]

  • Mass Spectrum (EI): m/z 145 (M+).[2]

Part 2: Comparative Guide to the N-Alkylation of 1H-Indole-3-carbaldehyde

The second step in the synthesis of 1-Phenethyl-1H-indole-3-carbaldehyde is the alkylation of the indole nitrogen. This section compares two common and effective methods: a conventional approach using a strong base and an alternative method employing phase-transfer catalysis (PTC).

Method 1: Conventional N-Alkylation with Sodium Hydride

This classical method involves the deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), to form the corresponding sodium salt. This highly nucleophilic anion then readily reacts with an alkylating agent, in this case, phenethyl bromide.

Materials:

  • 1H-Indole-3-carbaldehyde

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Phenethyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 molar equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1H-indole-3-carbaldehyde (1 molar equivalent) in anhydrous DMF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Add phenethyl bromide (1.2 molar equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 50-60 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-Phenethyl-1H-indole-3-carbaldehyde.

Method 2: N-Alkylation via Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a milder and often more convenient alternative to the use of strong, moisture-sensitive bases.[3] In this method, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the deprotonated indole anion from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs. This method often allows for the use of weaker bases like potassium carbonate.

Materials:

  • 1H-Indole-3-carbaldehyde

  • Phenethyl bromide

  • Potassium carbonate (K₂CO₃), finely powdered

  • Tetrabutylammonium bromide (TBAB) or Triethylbenzylammonium chloride (TEBAC)

  • Acetonitrile or Toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 1H-indole-3-carbaldehyde (1 molar equivalent), finely powdered potassium carbonate (2-3 molar equivalents), and the phase-transfer catalyst (e.g., TBAB, 0.1 molar equivalents).

  • Add acetonitrile or toluene as the solvent.

  • To this stirred suspension, add phenethyl bromide (1.2 molar equivalents).

  • Heat the reaction mixture to reflux (for acetonitrile, ~82 °C; for toluene, ~111 °C) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Comparative Analysis of N-Alkylation Methods

ParameterMethod 1: Conventional (NaH)Method 2: Phase-Transfer Catalysis (PTC)Rationale & Causality
Base Strength & Handling Strong base (NaH), requires anhydrous conditions and careful handling due to flammability.Weaker, non-pyrophoric base (K₂CO₃), less stringent moisture exclusion required.NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the indole N-H. K₂CO₃ is a milder base that establishes an equilibrium, with the PTC facilitating the transport of the reactive anion.
Reaction Temperature 50-60 °CReflux (80-110 °C depending on solvent)The higher nucleophilicity of the fully formed indole anion in the conventional method allows for lower reaction temperatures. PTC requires higher temperatures to achieve a sufficient reaction rate.
Reaction Time Typically shorter (2-4 hours)Typically longer (4-8 hours)The higher concentration of the reactive indole anion in the homogenous DMF solution of the conventional method leads to faster kinetics.
Yield Generally high (often >90%)Good to high (typically 70-90%)The irreversible deprotonation in the conventional method can lead to higher conversions. PTC yields can be influenced by catalyst efficiency and the solid-liquid interface.
Safety & Green Chemistry Use of pyrophoric NaH and aprotic polar solvent (DMF).Avoids pyrophoric reagents; can use less toxic solvents like toluene.PTC is generally considered a greener alternative due to the use of safer reagents and potentially less hazardous solvents.
Work-up & Purification Requires careful quenching of excess NaH.Simpler filtration to remove inorganic base.The work-up for the PTC method is often more straightforward. Both methods typically require chromatographic purification.

Visualization of Synthetic Workflows

Vilsmeier_Haack Indole Indole DMF_POCl3 DMF, POCl3 0 °C Reaction Reaction 35-40 °C Indole->Reaction Vilsmeier_Reagent Vilsmeier Reagent (in situ) DMF_POCl3->Vilsmeier_Reagent Reagent Formation Vilsmeier_Reagent->Reaction Hydrolysis Aqueous Workup (NaOH) Reaction->Hydrolysis Product1 1H-Indole-3- carbaldehyde Hydrolysis->Product1

Caption: Workflow for the Vilsmeier-Haack synthesis of 1H-indole-3-carbaldehyde.

N_Alkylation_Comparison cluster_0 Method 1: Conventional N-Alkylation cluster_1 Method 2: Phase-Transfer Catalysis (PTC) Indole_Aldehyde1 1H-Indole-3-carbaldehyde NaH NaH, DMF 0 °C to RT Indole_Aldehyde1->NaH Deprotonation Deprotonation Indole Anion NaH->Deprotonation Reaction1 Reaction 50-60 °C Deprotonation->Reaction1 Phenethyl_Bromide1 Phenethyl Bromide Phenethyl_Bromide1->Reaction1 Workup1 Aqueous Workup & Purification Reaction1->Workup1 Final_Product1 1-Phenethyl-1H-indole- 3-carbaldehyde Workup1->Final_Product1 Indole_Aldehyde2 1H-Indole-3-carbaldehyde PTC_reagents K2CO3, TBAB Acetonitrile Indole_Aldehyde2->PTC_reagents Reaction2 Reaction Reflux PTC_reagents->Reaction2 Phenethyl_Bromide2 Phenethyl Bromide Phenethyl_Bromide2->Reaction2 Workup2 Filtration, Workup & Purification Reaction2->Workup2 Final_Product2 1-Phenethyl-1H-indole- 3-carbaldehyde Workup2->Final_Product2

Caption: Comparative workflows for the N-alkylation of 1H-indole-3-carbaldehyde.

Conclusion and Recommendations

Both the conventional method using sodium hydride and the phase-transfer catalysis approach are effective for the synthesis of 1-Phenethyl-1H-indole-3-carbaldehyde. The choice of method will depend on the specific requirements of the researcher and the available laboratory infrastructure.

  • For higher yields and shorter reaction times, the conventional method with sodium hydride is often preferred. However, this requires strict adherence to anhydrous techniques and careful handling of a pyrophoric reagent.

  • For enhanced safety, milder reaction conditions, and a simpler work-up, the phase-transfer catalysis method is an excellent alternative. While it may require longer reaction times and slightly elevated temperatures, it avoids the use of hazardous reagents.

It is recommended that researchers new to these procedures begin with the phase-transfer catalysis method due to its more forgiving nature. Experienced chemists comfortable with handling air- and moisture-sensitive reagents may find the conventional method to be more efficient. In either case, careful monitoring of the reaction progress by TLC is crucial for optimizing reaction times and maximizing yields. The purification of the final product by column chromatography is essential to obtain material of high purity suitable for subsequent synthetic steps or biological evaluation.

References

  • El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-739. [Link]

  • Perwin, A., & Mazumdar, N. (2024). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. Journal of Polymers and the Environment, 32(10), 5046-5057. [Link]

  • Bogdal, D., & Pielichowski, J. (n.d.). REMARKABLE FAST N-ALKYLATION OF AZAHETEROCYCLES UNDER MICROWAVE IRRADIATION IN DRY MEDIA. [Link]

  • Kandri Rodi, Y. (2016). SYNTHESIS OF NEW 1H-INDOLE-2,3-DIONE DERIVATIVES USING PHASE-TRANSFER CATALYSIS AND CHARACTERIZATION BY X-RAY CRYSTALLOGRAPHY. Moroccan Journal of Heterocyclic Chemistry, 15(1). [Link]

  • FooDB. (2010, April 8). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). Retrieved from [Link]

  • Jąkowska, J., & Kowalski, P. (2008). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1374. [Link]

  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl-. Retrieved from [Link]

  • Singh, R., Geetanjali, & Singh, O. (2012). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 47, 585-591. [Link]

  • The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]

  • U.S. Patent No. 3,012,040. (1961). Process for n-alkylation of indoles.
  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Safety Operating Guide

1-Phenethyl-1H-indole-3-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

1-Phenethyl-1H-indole-3-carbaldehyde (also known as 1-(2-Phenylethyl)-1H-indole-3-carboxaldehyde) is a specialized organic intermediate.[1][2][3] While chemically stable, it serves as a structural backbone for various synthetic cannabinoids (e.g., JWH-type analogues).[1][2][3] Consequently, its disposal requires not only strict adherence to chemical safety protocols but also a Chain of Custody mindset to prevent diversion or environmental contamination.[1][2][3][4]

This guide provides a self-validating disposal protocol. Unlike generic organic waste, this compound requires irreversible destruction via high-temperature incineration.[1][2][3] The procedures below are designed to neutralize the aldehyde functionality and ensure the complete mineralization of the indole core.

Chemical Safety & Hazard Characterization

Before initiating disposal, the waste stream must be characterized.[1][2][3][5] As a lipophilic indole derivative, this compound presents specific bioavailability hazards.[1][2][3]

Table 1: Physicochemical & Hazard Profile

ParameterSpecificationOperational Implication
Physical State Yellow to off-white solid / Viscous oilHigh surface adhesion; requires solvent rinsing of containers.[1][3]
Solubility Low in water; High in DCM, Acetone, MethanolDo not flush down drains.[1][2][3] Must be dissolved in organic solvent for disposal.[2][3]
Reactivity Aldehyde group (C-3 position)Susceptible to oxidation; incompatible with strong oxidizers and strong bases.[1][2][3]
GHS Hazards Warning (Irritant)H315 (Skin), H319 (Eye), H335 (Resp).[1][2][3][6] Use full PPE.[2][3][5]
Precursor Status Synthetic Cannabinoid ScaffoldSecurity Risk: Treat as a controlled substance precursor.[1][3] Ensure witnessed destruction.
Safety Mechanism: The "Double-Barrier" PPE Protocol
  • Primary Barrier: Nitrile gloves (minimum 0.11 mm thickness) protect against incidental contact.[1][2][3]

  • Secondary Barrier: Lab coat + Chemical apron to prevent permeation of concentrated solutions (e.g., if dissolved in DMSO or DCM).[2][3]

  • Respiratory: N95 (for solids) or Half-mask with OV/P100 cartridges (if in solution or heated).[2][3]

Step-by-Step Disposal Protocol

The objective is Total Mineralization (Conversion to


, 

, and

).[1][2][3]
Phase A: Waste Segregation & Pre-Treatment

Do not mix with oxidizing acids (Nitric, Perchloric) to prevent uncontrolled exotherms.[1][2][3]

  • Solid Waste (Pure Substance):

    • Collect pure solid in a dedicated combustible container (polyethylene or polypropylene).[2][3]

    • Solvation Step: Dissolve the solid in a combustible solvent (Acetone or Ethanol) at a ratio of 1:10 (w/v).[1][2][3] This ensures the material burns evenly during incineration and prevents "clumping" in the waste feed.[2][3]

    • Why? Solid indoles can sublime before burning if fed directly into lower-grade incinerators.[2][3] Solvation guarantees liquid-phase injection into the combustion zone.[1][2][3]

  • Liquid Waste (Reaction Mixtures):

    • Segregate into Non-Halogenated Organic Waste streams.[1][2][3]

    • If the solvent is halogenated (e.g., Dichloromethane), segregate into Halogenated Waste .[1][2][3]

    • Neutralization (Optional but Recommended for Stability): If the waste contains residual oxidizing reagents, quench with Sodium Bisulfite before sealing the container.[2][3]

Phase B: The Destruction Workflow (Visualized)

The following decision tree outlines the logical flow for determining the correct disposal path based on the state of the material.

DisposalWorkflow Start Waste Identification: 1-Phenethyl-1H-indole-3-carbaldehyde StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Solvation Dissolve in Acetone/EtOH (1:10 Ratio) Solid->Solvation Pre-treatment Segregation Check Solvent Type Liquid->Segregation ContainerB Container B: High BTU Organics Solvation->ContainerB Halo Halogenated Solvent (DCM, Chloroform) Segregation->Halo NonHalo Non-Halogenated (MeOH, EtOAc) Segregation->NonHalo ContainerA Container A: Halogenated Organics Halo->ContainerA NonHalo->ContainerB Destruction High-Temp Incineration (>1100°C, 2s Residence) ContainerA->Destruction Scrubber Required ContainerB->Destruction Direct Injection

Caption: Operational logic for segregating and treating indole aldehyde waste streams to ensure complete combustion.

Phase C: Final Destruction (Incineration)

The material must be sent to a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility).[1][2][3]

  • Method: Rotary Kiln Incineration.[1][3]

  • Parameters:

    • Temperature: >1100°C (2000°F).[2][3]

    • Residence Time: Minimum 2 seconds.

    • Afterburner: Required to destroy any volatilized indole rings (preventing odor and toxic emissions).[1][2][3]

  • Verification: Request a Certificate of Destruction (COD) from the waste vendor.[3] This is critical for audit trails regarding precursor chemicals.[2][3]

Spill Response & Decontamination

In the event of a spill, immediate containment is necessary to prevent the material from drying into a fine, dispersible dust.[1][2][3]

  • Isolation: Evacuate the immediate area (10-meter radius).

  • PPE: Don Nitrile gloves, safety goggles, and a P100 respirator.[2][3]

  • Containment:

    • Solid Spill: Cover with a wet paper towel or oil-impregnated sweeping compound to suppress dust.[1][3] Gently sweep into a disposal bag.[2][3]

    • Liquid Spill: Absorb with Vermiculite or Diatomaceous Earth.[1][3] Do not use sawdust (fire hazard if oxidizers are present).[2][3]

  • Decontamination:

    • Wipe the surface with Ethanol (70%) followed by a soapy water wash.[2][3]

    • The indole core is fluorescent; use a UV lamp (365 nm) to verify complete cleanup if visible traces are hard to detect.[2][3]

Regulatory Compliance & Documentation

While 1-Phenethyl-1H-indole-3-carbaldehyde is a chemical intermediate, its structural similarity to Schedule I synthetic cannabinoids (e.g., JWH-018 analogues) necessitates "Due Diligence."[1][2][3]

  • US EPA: Classify as D001 (Ignitable) if in combustible solvent.[3] If pure, it typically falls under "Unlisted Hazardous Waste" but must be characterized by the generator.[2][3]

  • DEA / Local Authorities: Maintain a log of the mass disposed.[2][3] If the chemical was synthesized in-house as a precursor, its destruction must be witnessed and logged to satisfy "anti-diversion" protocols.[1][2][3]

Reference List:

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87894, 1-Methylindole-3-carboxaldehyde. (Used as structural proxy for hazard classification).[1][2][3][4][6] Retrieved from [Link]

  • Georg-August-Universität Göttingen (2013). Selectivity Control in 3d Transition Metal-Catalyzed C–H Activation. (Synthesis and characterization of 1-phenethyl-1H-indole-3-carbaldehyde, Compound 62fc). Retrieved from [Link][1][2][3]

Sources

Personal protective equipment for handling 1-Phenethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 1-Phenethyl-1H-indole-3-carbaldehyde . As a specialized synthetic intermediate—likely appearing as a yellow crystalline solid—this compound lacks a widely harmonized Safety Data Sheet (SDS).[1] Therefore, this protocol applies the Precautionary Principle , deriving safety measures from its parent scaffold (Indole-3-carboxaldehyde) and functional analogs.[1]

Part 1: Hazard Identification & Risk Assessment

Compound Profile:

  • Chemical Name: 1-(2-Phenylethyl)-1H-indole-3-carbaldehyde[1][2]

  • Physical State: Solid (typically yellow to off-white powder/crystals).[1]

  • Solubility: Lipophilic; soluble in organic solvents (DCM, DMSO, Ethyl Acetate); poorly soluble in water.[1]

  • Primary Risks:

    • Irritation: High probability of causing Skin (H315), Eye (H319), and Respiratory (H335) irritation.[1][3]

    • Lipophilicity: The phenethyl group increases lipid solubility compared to the parent indole, potentially enhancing skin absorption.[1]

    • Sensitization: Indole derivatives are known sensitizers; repeated exposure may cause allergic dermatitis.[1]

GHS Classification (Derived)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][3]
Serious Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1][3]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][3]

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on "minimum standards." Use this tiered approach based on the quantity handled.[1]

Protection ZoneLow Quantity (<100 mg)High Quantity (>100 mg) or Solution Handling
Respiratory N95 / FFP2 Mask Use if weighing outside a hood (not recommended).P100 / P3 Respirator or Fume Hood Mandatory for all powder manipulations.[1]
Ocular Safety Glasses With side shields.[1]Chemical Splash Goggles Required if dissolving or heating.[1]
Dermal (Hand) Nitrile Gloves (4 mil) Single layer sufficient for brief contact.[1]Double Nitrile (Outer 8 mil) Change outer gloves immediately upon splash.[1]
Dermal (Body) Standard Lab Coat Cotton/Poly blend.[1]Tyvek Sleeves / Apron Prevent cuff contamination during transfer.[1]
PPE Selection Logic Flow

PPE_Selection Start Start: Assess Task Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Liquid Solution / Liquid Form->Liquid Qty_Solid Quantity > 100mg? Solid->Qty_Solid Qty_Liquid Heating or Pressurized? Liquid->Qty_Liquid Level1 LEVEL 1: Fume Hood + Nitrile Gloves + Safety Glasses Qty_Solid->Level1 No Level2 LEVEL 2: Fume Hood + Double Nitrile + Splash Goggles + Tyvek Sleeves Qty_Solid->Level2 Yes Qty_Liquid->Level1 No Qty_Liquid->Level2 Yes

Figure 1: Decision tree for selecting appropriate PPE based on physical state and operational scale.

Part 3: Operational Protocols

Weighing & Transfer
  • The "Static Trap": Fine organic powders often carry static charge, causing them to "jump" onto gloves and cuffs.[1]

    • Protocol: Use an antistatic gun or ionizing bar inside the balance enclosure.[1]

    • Containment: Weigh into a tared vial, not onto weighing paper, to minimize surface area exposure.[1]

Reaction Setup (Synthesis Context)
  • Solvent Choice: When dissolving 1-Phenethyl-1H-indole-3-carbaldehyde, prefer Ethyl Acetate or Ethanol over DCM (Dichloromethane) if possible.[1] DCM permeates nitrile gloves rapidly, carrying the lipophilic indole through the barrier.[1]

  • Inert Atmosphere: While the aldehyde is relatively stable, indoles can oxidize.[1] Flush reaction vessels with Nitrogen or Argon.[1]

Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weigh boats in a dedicated Hazardous Solid Waste bin.[1] Do not use general trash.

  • Liquid Waste: Segregate into Non-Halogenated Organic waste (unless halogenated solvents were used).[1]

  • Quenching: No specific quenching is required for the aldehyde itself, but ensure any reagents (e.g., reducing agents used in next steps) are neutralized.[1]

Part 4: Emergency Response

Spill Response Workflow

Scenario: You have spilled ~500 mg of yellow powder on the benchtop.

Spill_Response Alert 1. ALERT Notify personnel Mark area PPE 2. PPE UP Wear Goggles + Double Gloves + N95 Mask Alert->PPE Contain 3. CONTAIN Cover with damp paper towel (Prevents dust) PPE->Contain Clean 4. CLEAN Wipe with Ethanol/Acetone Repeat x2 Contain->Clean Dispose 5. DISPOSE Seal in HazBag Label as 'Toxic Organic' Clean->Dispose

Figure 2: Step-by-step response for dry powder spills.

First Aid Measures:

  • Eye Contact: Flush immediately with water for 15 minutes .[1] The aldehyde group is reactive; prompt irrigation is critical to prevent corneal haze.[1]

  • Skin Contact: Wash with soap and water.[1] Do not use alcohol to wash skin; it enhances absorption of the lipophilic compound.[1]

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention.

References

  • University of Göttingen. (2018). Selectivity Control in 3d Transition Metal-Catalyzed C–H Activation. (Dissertation describing the synthesis and physical properties of 1-phenethyl-1H-indole-3-carbaldehyde as compound 62fc ). Link[1]

  • Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: Indole-3-carboxaldehyde. (Parent compound safety data used for read-across). Link[1]

  • PubChem. (2024).[1][4] Compound Summary: Indole-3-carboxaldehyde.[1][2][3][5][6][7] National Library of Medicine.[1] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.